Product packaging for Euphorbia factor I(Cat. No.:CAS No. 39071-33-5)

Euphorbia factor I

Cat. No.: B1151931
CAS No.: 39071-33-5
M. Wt: 586.8 g/mol
InChI Key: DSTCZBGJCUOFLM-JLZBBXRPSA-N
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Description

Ingenol 20-palmitate is a semi-synthetic ester derivative of the natural diterpene ingenol, which is isolated from plants of the Euphorbia genus (such as Euphorbia peplus ) . As a member of the ingenane family, it is of significant interest in chemical and pharmacological research for exploring structure-activity relationships (SAR), particularly how esterification at the C20 position influences its biological profile compared to well-studied analogs like ingenol mebutate (which is esterified at the C3 position) . Ingenol mebutate, a related compound, is known for a dual mechanism of action involving rapid, primary necrosis of lesion cells followed by an antibody-dependent, neutrophil-mediated immune response that clears residual cells . This unique pathway highlights the potential of ingenol derivatives as valuable tools for studying cell death and immune activation. Researchers can use Ingenol 20-palmitate to investigate the role of esterification sites on protein kinase C (PKC) binding affinity and modulation, which is a key mechanism for many ingenol compounds . This product is intended for research applications only in laboratory settings. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H58O6 B1151931 Euphorbia factor I CAS No. 39071-33-5

Properties

CAS No.

39071-33-5

Molecular Formula

C36H58O6

Molecular Weight

586.8 g/mol

IUPAC Name

[(1S,4S,5R,6R,9R,10R,12R,14R)-4,5,6-trihydroxy-3,11,11,14-tetramethyl-15-oxo-7-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl]methyl hexadecanoate

InChI

InChI=1S/C36H58O6/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-29(37)42-23-26-21-27-30-28(34(30,4)5)20-25(3)35(33(27)40)22-24(2)31(38)36(35,41)32(26)39/h21-22,25,27-28,30-32,38-39,41H,6-20,23H2,1-5H3/t25-,27-,28-,30+,31+,32-,35+,36-/m1/s1

InChI Key

DSTCZBGJCUOFLM-JLZBBXRPSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC1=C[C@@H]2[C@H]3[C@H](C3(C)C)C[C@H]([C@]4(C2=O)C=C([C@@H]([C@]4([C@@H]1O)O)O)C)C

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC1=CC2C3C(C3(C)C)CC(C4(C2=O)C=C(C(C4(C1O)O)O)C)C

Appearance

Oil

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to Euphorbia Factor L1: Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of Euphorbia factor L1, a lathyrane-type diterpenoid of significant interest in pharmacological research. The document details its discovery and isolation from Euphorbia species, presents its biological activities with supporting quantitative data, outlines detailed experimental protocols for its extraction and characterization, and visualizes key signaling pathways and experimental workflows.

Discovery and Chemical Profile

Euphorbia factor L1 is a naturally occurring diterpenoid first isolated from plants of the extensive Euphorbia genus, which encompasses over 2,000 species.[1] A prominent source of this compound is the seeds of Euphorbia lathyris, commonly known as caper spurge.[2][3] It belongs to the lathyrane class of diterpenoids, which are characterized by a unique carbon skeleton.[2]

Chemical Structure and Properties:

  • Molecular Formula: C₃₂H₄₀O₈[]

  • Molecular Weight: 552.7 g/mol

  • Appearance: Crystalline solid

  • General Chemical Class: Diterpenoid

The complete assignment of its ¹H and ¹³C NMR signals has been crucial for its structural elucidation and characterization.

Quantitative Data Summary

The biological activity of Euphorbia factor L1 has been quantified in numerous studies, particularly its cytotoxic effects against various cancer cell lines. The following table summarizes key quantitative data.

Cell LineAssay TypeIC₅₀ (µM)IC₅₀ (µg/mL)Reference
Human Oral Epidermoid Carcinoma
KBCytotoxicity55.7630.83 ± 2.93
KBv200 (Vincristine-resistant)Cytotoxicity50.8428.11 ± 3.08
Human Breast Adenocarcinoma
MCF-7Cytotoxicity71.4039.47 ± 4.03
MCF-7/ADR (Doxorubicin-resistant)Cytotoxicity77.2242.69 ± 4.27
Human Lung Carcinoma
A549Cytotoxicity34.04 ± 3.99-
Human Colon Adenocarcinoma
LoVoCytotoxicity41.67 ± 3.02-

Experimental Protocols

Extraction and Isolation of Euphorbia Factor L1 from Euphorbia lathyris Seeds

This protocol outlines a common method for the extraction and purification of Euphorbia factor L1.

1. Plant Material Preparation:

  • Dry the seeds of Euphorbia lathyris at room temperature in a dark environment and grind them into a powder.

2. Extraction:

  • Reflux the powdered seeds (e.g., 12 kg) with 95% ethanol (e.g., 50 L) three times, for two hours each time.

  • Combine the ethanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

3. Liquid-Liquid Partitioning:

  • Suspend the crude extract in distilled water.

  • Successively partition the aqueous suspension with petroleum ether, dichloromethane, and ethyl acetate.

  • Re-extract the petroleum ether fraction with acetonitrile.

4. Chromatographic Purification:

  • Subject the acetonitrile extract to column chromatography on silica gel. Elute with a gradient of petroleum ether and ethyl acetate.

  • Further purify the resulting fractions using Sephadex LH-20 column chromatography.

  • Final purification can be achieved through semi-preparative High-Performance Liquid Chromatography (HPLC).

Analytical Characterization

1. High-Performance Liquid Chromatography (HPLC):

  • Column: Gemini C18 column (250 × 4.6 mm, 4 μm particle size).

  • Mobile Phase: Methanol:water (65:35).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 250 nm.

  • Column Temperature: 35 °C.

2. Hydrophobic Interaction Electro-kinetic Chromatography:

  • This method allows for the simultaneous separation and determination of Euphorbia factors L1, L2, and L3.

  • Electrolyte Solution: 5.0 mM ammonium acetate buffer with 30 mM sodium dodecyl sulfate in 60% (v/v) methanol (pH 6.86).

  • Applied Voltage: 25 kV at 25°C.

  • Detection Wavelength: 280 nm.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded to confirm the structure. Complete signal assignments are available in the literature.

4. Mass Spectrometry (MS):

  • High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact mass and molecular formula.

Biological Activities and Signaling Pathways

Euphorbia factor L1 exhibits a range of biological activities, with its anticancer properties being the most extensively studied.

Cytotoxic and Antitumor Activity

Euphorbia factor L1 has demonstrated potent cytotoxic effects against a variety of cancer cell lines, including those resistant to conventional chemotherapy drugs. Its antitumor activity has been shown to involve the induction of apoptosis.

Anti-inflammatory Activity

Lathyrane diterpenoids, including Euphorbia factor L1, have been reported to possess anti-inflammatory properties.

Reversal of Multidrug Resistance (MDR)

A significant aspect of Euphorbia factor L1's pharmacological profile is its ability to reverse multidrug resistance in cancer cells, a major obstacle in cancer treatment.

Signaling Pathways

DDR1-Mediated Immune Infiltration:

Euphorbia factor L1 has been shown to suppress breast cancer liver metastasis by downregulating Discoidin Domain Receptor 1 (DDR1). The overexpression of DDR1 in the tumor microenvironment can create a physical barrier of collagen fibers, leading to the exclusion of T cells. By downregulating DDR1, Euphorbia factor L1 is believed to disrupt this barrier, thereby enhancing the infiltration of CD4+ and CD8+ T lymphocytes into the tumor and promoting an antitumor immune response.

DDR1_Signaling_Pathway cluster_tumor_microenvironment Tumor Microenvironment cluster_immune_response Immune Response Collagen Collagen DDR1 DDR1 Collagen->DDR1 activates Tumor_Cell Tumor Cell DDR1->Tumor_Cell promotes survival & metastasis T_Cell_Exclusion T-Cell Exclusion DDR1->T_Cell_Exclusion leads to Immune_Cell_Infiltration Immune Cell Infiltration (CD4+, CD8+ T-Cells) Antitumor_Immunity Antitumor Immunity T_Cell_Exclusion->Antitumor_Immunity suppresses Immune_Cell_Infiltration->Antitumor_Immunity enhances EFL1 Euphorbia factor L1 EFL1->DDR1 downregulates

Caption: DDR1 Signaling Pathway Inhibition by Euphorbia Factor L1.

PI3K/Akt/mTOR Pathway Inhibition:

While direct inhibition by Euphorbia factor L1 is still under investigation, compounds from Euphorbia species have been shown to modulate the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and growth, and its aberrant activation is a hallmark of many cancers. Inhibition of this pathway can lead to decreased cancer cell proliferation and increased apoptosis.

PI3K_Akt_mTOR_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation Apoptosis Apoptosis mTOR->Apoptosis inhibits EFL1 Euphorbia factor L1 (or related compounds) EFL1->Akt inhibits

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Experimental and Logical Workflows

The overall process for the discovery and characterization of Euphorbia factor L1 can be visualized as a multi-step workflow.

Experimental_Workflow cluster_extraction Extraction & Isolation cluster_characterization Characterization & Activity Plant_Material Plant Material (Euphorbia lathyris seeds) Grinding Grinding Plant_Material->Grinding Solvent_Extraction Solvent Extraction (Ethanol) Grinding->Solvent_Extraction Partitioning Liquid-Liquid Partitioning Solvent_Extraction->Partitioning Column_Chromatography Column Chromatography (Silica Gel, Sephadex) Partitioning->Column_Chromatography HPLC Preparative HPLC Column_Chromatography->HPLC Pure_Compound Pure Euphorbia factor L1 HPLC->Pure_Compound Structural_Elucidation Structural Elucidation (NMR, MS) Pure_Compound->Structural_Elucidation Purity_Analysis Purity Analysis (Analytical HPLC) Pure_Compound->Purity_Analysis Biological_Screening Biological Screening (Cytotoxicity, etc.) Pure_Compound->Biological_Screening Mechanism_Studies Mechanism of Action Studies (Signaling Pathways) Biological_Screening->Mechanism_Studies Lead_Compound Lead Compound for Drug Development Mechanism_Studies->Lead_Compound

Caption: Experimental Workflow for Euphorbia Factor L1.

Conclusion

Euphorbia factor L1 stands out as a promising natural product with significant potential for the development of new therapeutic agents, particularly in the field of oncology. Its demonstrated cytotoxic activity, ability to reverse multidrug resistance, and its influence on key cancer-related signaling pathways make it a compelling candidate for further preclinical and clinical investigation. The detailed protocols and data presented in this whitepaper are intended to serve as a valuable resource for researchers dedicated to advancing the study of this and other pharmacologically active natural compounds.

References

An In-depth Technical Guide to the Initial Characterization of Euphorbia factor L Lathyrane Diterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lathyrane diterpenoids represent a significant class of natural products, primarily isolated from the genus Euphorbia.[1] These compounds are characterized by a complex tricyclic skeleton, typically composed of a 5/11/3-membered ring system.[1][2] The structural diversity within this class, arising from variations in oxygenation patterns and esterifications, has led to a wide array of biological activities.[1] Among the most studied are the "Euphorbia factors," a series of lathyrane diterpenoids isolated from the seeds of Euphorbia lathyris L. that have garnered attention for their potential in drug development.[1]

These compounds have demonstrated a range of pharmacological effects, including cytotoxic activity against various cancer cell lines, modulation of multidrug resistance (MDR) in tumor cells, and anti-inflammatory properties. This guide provides a comprehensive overview of the initial characterization of Euphorbia factor L lathyrane diterpenoids, detailing their isolation, structural elucidation, and key biological activities, supported by experimental protocols and data.

Isolation and Structural Elucidation

The initial characterization of Euphorbia factor L diterpenoids begins with their extraction and purification from plant material, followed by the determination of their complex chemical structures.

Experimental Protocol: Isolation and Purification

A common procedure for isolating lathyrane diterpenoids from the seeds of Euphorbia lathyris involves a multi-step extraction and chromatographic process.

  • Extraction: The dried and powdered seeds of E. lathyris are typically extracted with a solvent such as 95% ethanol or methanol at room temperature. The resulting crude extract is then concentrated under reduced pressure.

  • Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH). This step separates compounds based on their polarity. Bioactivity-guided fractionation is often employed, where each fraction is tested for a specific biological activity (e.g., hPXR agonistic activity) to identify the most promising fraction for further investigation.

  • Chromatography: The bioactive fraction (commonly the EtOAc fraction) is subjected to various chromatographic techniques for the isolation of pure compounds. This typically involves:

    • Silica Gel Column Chromatography: For initial separation of the components.

    • Sephadex LH-20 Chromatography: To remove pigments and other impurities.

    • Preparative High-Performance Liquid Chromatography (HPLC): Often using a C18 column for the final purification of individual diterpenoids.

Experimental Workflow: Isolation of Lathyrane Diterpenoids

G cluster_extraction Extraction & Partitioning cluster_purification Purification start Dried Seeds of Euphorbia lathyris extract Extraction with 95% Ethanol start->extract partition Solvent Partitioning (Petroleum Ether, EtOAc, n-BuOH) extract->partition bioassay Bioactivity-Guided Fraction Selection (e.g., EtOAc fraction) partition->bioassay silica Silica Gel Column Chromatography bioassay->silica sephadex Sephadex LH-20 Chromatography silica->sephadex hplc Preparative HPLC sephadex->hplc end Isolated Lathyrane Diterpenoids (Euphorbia Factors) hplc->end

Caption: General workflow for the isolation and purification of Euphorbia factors.

Structural Elucidation Methods

The structures of the isolated lathyrane diterpenoids are determined using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to establish the planar structure and relative stereochemistry of the molecules.

  • High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): This technique provides the exact molecular formula of the compounds.

  • X-ray Crystallography: Single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute configuration and 3D structure of the compounds.

  • Electronic Circular Dichroism (ECD): Calculated ECD data is compared with experimental data to help determine the absolute configuration of the molecules, especially when suitable crystals for X-ray analysis cannot be obtained.

Biological Activities and Quantitative Data

Euphorbia factor L diterpenoids have been characterized for a variety of biological activities. The following sections and tables summarize the key findings.

Antiproliferative and Cytotoxic Activity

A primary focus of research has been the anticancer potential of these compounds. They have been shown to inhibit the growth of various human cancer cell lines.

Table 1: Cytotoxic Activity of Euphorbia Factor L Diterpenoids (IC₅₀ Values)

Compound Cell Line Activity (IC₅₀ in µM) Reference
Euphlathin A (1) Human Hypertrophic Scar (HTS) 6.33
Euphorbia factor L₂b (2) U937 (Human histiocytic lymphoma) 0.87 ± 0.32
Secolathyrane Diterpenoid (2) U937 (Human histiocytic lymphoma) 22.18
Secolathyrane Diterpenoid (3) U937 (Human histiocytic lymphoma) 25.41
Euphorbia factor L3 (EFL3) A549 (Human lung carcinoma) 34.04 ± 3.99
Euphorbia factor L3 (EFL3) MCF-7 (Human breast adenocarcinoma) 45.28 ± 2.56
Euphorbia factor L3 (EFL3) LoVo (Human colon carcinoma) 41.67 ± 3.02

| Euphorbia factor L1 (EFL1) | A549 (Human lung carcinoma) | 51.34 ± 3.28 | |

Mechanism of Action: Induction of Apoptosis

Studies have shown that the cytotoxic effects of some Euphorbia factors are mediated through the induction of apoptosis. For instance, Euphorbia factor L3 induces apoptosis in A549 cells through the mitochondrial pathway, characterized by the loss of mitochondrial membrane potential and the release of cytochrome c.

Experimental Protocol: Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Culture: Cancer cells (e.g., A549) are cultured in a suitable medium and seeded in 6-well plates.

  • Treatment: Cells are treated with varying concentrations of the Euphorbia factor L compound for a specified time (e.g., 24-48 hours).

  • Staining: After treatment, cells are harvested, washed with PBS, and resuspended in binding buffer.

  • Incubation: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark.

  • Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Mitochondrial Apoptosis Pathway Induced by Euphorbia Factor L3```dot

G EFL3 Euphorbia Factor L3 Mito Mitochondrion EFL3->Mito Induces loss of membrane potential CytoC Cytochrome c Release Mito->CytoC Caspase Caspase Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Inhibition of the NF-κB signaling pathway by Euphorbia factor L2.

Modulation of Multidrug Resistance (MDR)

Lathyrane diterpenoids have been investigated for their ability to reverse multidrug resistance in cancer cells, which is often mediated by overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). These compounds can act as P-gp inhibitors, restoring the efficacy of conventional chemotherapy drugs.

Agonistic Activity on Human Pregnane X Receptor (hPXR)

A study involving bioassay-guided isolation identified lathyrane diterpenoids as novel agonists of the human pregnane X receptor (hPXR), a key regulator of xenobiotic metabolism. Activation of hPXR can upregulate the expression of genes involved in detoxification, such as CYP3A4, CYP2B6, and MDR1. This suggests a potential therapeutic application in conditions like cholestasis.

Table 3: hPXR Agonistic Activity of a Lathyrane Diterpenoid

Compound Activity Effect Reference
Compound 8 hPXR Agonist 6.9-fold increase in reporter gene activity

| | | Upregulates CYP3A4, CYP2B6, MDR1 | |

Structure-Activity Relationships (SAR)

Initial studies have provided some insights into the structure-activity relationships of these compounds:

  • Cytotoxicity: The cytotoxicity of lathyrane-type diterpenoids appears to be influenced by the geometry of the C-12/C-13 double bond and the configuration of the cyclopropane ring.

  • hPXR Agonism: The presence of an acyloxy substituent at C-7 and a carbonyl group at the 14-position were found to be essential for potent hPXR agonistic activity.

  • MDR Modulation: The specific skeleton of the lathyrane (e.g., jokinol, isolathyrol, epoxylathyrol) influences the P-gp inhibitory activity.

Conclusion

The initial characterization of Euphorbia factor L and related lathyrane diterpenoids reveals a class of molecules with significant and diverse pharmacological potential. Their activities, ranging from potent cytotoxicity against cancer cells to the modulation of critical cellular pathways like NF-κB and PXR, underscore their promise as lead compounds for drug discovery. The detailed methodologies for their isolation and the growing body of quantitative data on their biological effects provide a solid foundation for further preclinical and clinical development. Future research focusing on synthetic modification and in-depth mechanistic studies will be crucial to fully harness the therapeutic potential of these complex natural products.

References

Euphorbia Factor L1: An In-depth Technical Guide on its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euphorbia factor L1 (EFL1), a lathyrane-type diterpenoid isolated from Euphorbia lathyris L., has emerged as a promising natural compound with significant anti-cancer properties. This technical guide provides a comprehensive overview of the molecular mechanisms through which EFL1 exerts its effects on cancer cells. The primary modes of action include the induction of apoptosis and autophagy via modulation of the PI3K/AKT/mTOR signaling pathway and the generation of reactive oxygen species (ROS). Furthermore, EFL1 has been shown to suppress cancer metastasis by downregulating the Discoidin Domain Receptor 1 (DDR1), leading to enhanced anti-tumor immune responses. This document synthesizes current research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways to facilitate further research and drug development efforts.

Core Mechanisms of Action

Euphorbia factor L1 employs a multi-pronged approach to inhibit cancer cell proliferation and survival. The principal mechanisms are centered around the induction of programmed cell death (apoptosis), promotion of cellular self-digestion (autophagy), and modulation of the tumor microenvironment to inhibit metastasis.

Induction of Apoptosis and Autophagy

EFL1 is a potent inducer of both apoptosis and autophagy in cancer cells, primarily through the generation of oxidative stress and inhibition of the critical PI3K/AKT/mTOR survival pathway.

  • Oxidative Stress and the Mitochondrial Apoptosis Pathway: EFL1 treatment leads to an increase in intracellular Reactive Oxygen Species (ROS). This surge in ROS disrupts mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis. The compromised mitochondria then release cytochrome c into the cytoplasm, which activates a cascade of cysteine proteases known as caspases. Specifically, the initiator caspase-9 is activated, which in turn cleaves and activates executioner caspases like caspase-3, leading to the systematic dismantling of the cell. This process is further regulated by the Bcl-2 family of proteins, with EFL1 likely promoting a shift in the balance towards pro-apoptotic members like Bax and away from anti-apoptotic members like Bcl-2.

  • Inhibition of the PI3K/AKT/mTOR Pathway: The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its overactivation is a common feature in many cancers. EFL1 has been shown to inhibit this pathway, leading to decreased phosphorylation (and thus activity) of AKT and mTOR. The inhibition of mTOR, a master regulator of cell growth and metabolism, lifts its repressive brake on autophagy. This results in the upregulation of key autophagy-related proteins such as Beclin-1 and the conversion of LC3-I to its lipidated, autophagosome-associated form, LC3-II, promoting the formation of autophagosomes and cellular degradation.

Suppression of Metastasis via DDR1-Mediated Immune Infiltration

In the context of breast cancer metastasis, EFL1 has been demonstrated to play a crucial role in modulating the tumor microenvironment.[1][2]

  • Downregulation of Discoidin Domain Receptor 1 (DDR1): EFL1 treatment downregulates the expression of DDR1, a receptor tyrosine kinase that is often overexpressed in metastatic cancers and contributes to a poor prognosis.[1] The DDR1 signaling pathway is linked to the activation of the STAT3 transcription factor.[1] By inhibiting DDR1, EFL1 likely suppresses the DDR1/STAT3 signaling cascade, which is known to promote cancer cell survival and metastasis.[1]

  • Enhanced Anti-Tumor Immunity: The downregulation of DDR1 by EFL1 leads to a more favorable anti-tumor immune microenvironment. This is characterized by an increased infiltration of cytotoxic CD8+ T cells and helper CD4+ T cells, as well as Natural Killer (NK) cells, into the tumor. Concurrently, there is a decrease in the population of immunosuppressive regulatory T cells (Tregs). This shift in the immune cell landscape enhances the body's ability to recognize and eliminate cancer cells, thereby suppressing metastasis.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and logical relationships involved in the mechanism of action of Euphorbia factor L1.

EFL1_Apoptosis_Autophagy EFL1 Euphorbia Factor L1 ROS ↑ Reactive Oxygen Species (ROS) EFL1->ROS PI3K PI3K EFL1->PI3K inhibits Bcl2 ↓ Bcl-2 EFL1->Bcl2 Bax ↑ Bax EFL1->Bax Mito Mitochondrial Dysfunction ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Cleaved Caspase-9 CytC->Casp9 Casp3 Cleaved Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis AKT p-AKT PI3K->AKT mTOR p-mTOR AKT->mTOR Autophagy_Proteins ↑ Beclin-1, LC3-II mTOR->Autophagy_Proteins inhibits Autophagy Autophagy Autophagy_Proteins->Autophagy Bcl2->Mito inhibits Bax->Mito promotes

Figure 1: EFL1-induced apoptosis and autophagy signaling pathways.

EFL1_Metastasis_Inhibition EFL1 Euphorbia Factor L1 DDR1 DDR1 Expression EFL1->DDR1 inhibits STAT3 p-STAT3 DDR1->STAT3 activates Immune_Infiltration Immune Infiltration DDR1->Immune_Infiltration suppresses Metastasis Metastasis STAT3->Metastasis promotes T_Cells ↑ CD4+, CD8+, NK cells ↓ Tregs Immune_Infiltration->T_Cells T_Cells->Metastasis inhibits Experimental_Workflow Start Start: Cancer Cell Culture Treatment Treat with Euphorbia Factor L1 (various concentrations and times) Start->Treatment MTT Cell Viability (MTT Assay) Treatment->MTT Flow Apoptosis Analysis (Annexin V/PI Staining) Treatment->Flow WB Protein Expression Analysis (Western Blot) Treatment->WB IC50 Determine IC50 Value MTT->IC50 Apoptosis_Quant Quantify Apoptotic vs. Viable Cells Flow->Apoptosis_Quant Pathway_Analysis Analyze Signaling Pathway Modulation (e.g., p-AKT, Cleaved Caspase-3) WB->Pathway_Analysis

References

A Technical Guide to the Biological Activity of Euphorbia Factor L1 Against Multidrug Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the biological activities of Euphorbia factor L1 (EFL1), a lathyrane-type diterpenoid isolated from Euphorbia lathyris L. The primary focus is on its efficacy and mechanism of action in overcoming multidrug resistance (MDR) in cancer cell lines. Multidrug resistance is a major impediment to successful cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp, or ABCB1), which function as drug efflux pumps.[1][2] EFL1 has emerged as a promising agent capable of reversing this resistance and sensitizing cancer cells to conventional chemotherapeutic drugs.

Core Mechanism of Action: Reversal of ABCB1-Mediated Resistance

The principal mechanism by which Euphorbia factor L1 counteracts multidrug resistance is through the direct inhibition of the ABCB1 transporter's efflux function.[2] Unlike some MDR modulators, EFL1 does not down-regulate the expression of the ABCB1 protein at either the mRNA or protein level.[1][3] Instead, it interferes with the pump's ability to expel cytotoxic drugs from the cancer cell.

Key mechanistic actions include:

  • Increased Intracellular Drug Accumulation : By inhibiting ABCB1, EFL1 significantly increases the intracellular concentration of chemotherapeutic agents such as doxorubicin (DOX) and vincristine (VCR), as well as P-gp substrates like rhodamine 123, in resistant cells. This effect is specific to MDR cells overexpressing ABCB1, as EFL1 does not alter drug accumulation in sensitive parental cell lines.

  • Apoptosis Sensitization : The elevated intracellular drug concentration restores the cell's sensitivity to apoptosis. EFL1 has been shown to sensitize ABCB1-overexpressing K562/ADR cells to vincristine-induced apoptosis, which occurs via the mitochondrial pathway.

  • Independence from AKT/ERK Pathways : Investigations into common cell survival signaling pathways have shown that EFL1 does not alter the phosphorylation levels of AKT or ERK in either sensitive or resistant cell lines, suggesting its MDR reversal activity is not dependent on modulating these specific pathways.

Data Presentation: Quantitative Analysis of EFL1 Activity

The efficacy of Euphorbia factor L1 has been quantified through various in vitro assays. The following tables summarize the key cytotoxic and MDR reversal data.

Table 1: Intrinsic Cytotoxicity of Euphorbia Factor L1

This table presents the half-maximal inhibitory concentration (IC50) values of EFL1 when used as a standalone agent against both sensitive (K562) and multidrug-resistant (K562/ADR) human leukemia cell lines. The data indicates that EFL1 exhibits low intrinsic cytotoxicity at concentrations effective for MDR reversal.

Cell LineTreatment Time (hours)IC50 of EFL1 (μM)Data Source
K562 (Sensitive)9633.86 ± 2.51
K562/ADR (Resistant)9639.64 ± 2.93

More than 90% of cells were viable at EFL1 concentrations up to 10.0 μM after 72 hours of treatment, the concentration range used for reversal experiments.

Table 2: Reversal of Doxorubicin and Vincristine Resistance in K562/ADR Cells by EFL1

This table demonstrates the ability of non-toxic concentrations of EFL1 to re-sensitize resistant K562/ADR cells to standard chemotherapeutic drugs. The Reversal Fold (RF) is calculated as the IC50 of the drug alone divided by the IC50 of the drug in combination with EFL1.

Chemotherapeutic AgentEFL1 Concentration (μM)IC50 in K562/ADR Cells (μM)Reversal Fold (RF)Data Source
Doxorubicin (DOX) 0 (Control)21.37 ± 1.58-
2.512.28 ± 1.031.74
5.05.64 ± 0.473.79
10.03.63 ± 0.295.88
Vincristine (VCR) 0 (Control)4.87 ± 0.41-
2.51.76 ± 0.152.76
5.00.96 ± 0.085.06
10.00.57 ± 0.058.47

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to characterize the activity of EFL1.

Cell Lines and Culture
  • Cell Lines : Human leukemia cell line K562 (sensitive) and its adriamycin-resistant counterpart K562/ADR (overexpressing ABCB1) are commonly used. Other models include the KBv200 and MCF-7/adr cell lines.

  • Culture Conditions : Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. They are maintained in a humidified atmosphere with 5% CO2 at 37°C. For the K562/ADR line, the culture medium is supplemented with doxorubicin (e.g., 1 μg/mL) to maintain the resistant phenotype, though cells are grown in drug-free medium for a period before experiments.

Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.

  • Cell Seeding : Plate cells in a 96-well plate at a density of approximately 5 × 10^4 cells/mL.

  • Drug Incubation : After 24 hours, expose the cells to a series of concentrations of EFL1 alone or a chemotherapeutic agent with or without a fixed concentration of EFL1.

  • MTT Addition : After a 72-hour incubation period, add MTT solution to each well and incubate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization : Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation : The IC50 value, the concentration of drug that inhibits cell growth by 50%, is calculated from the dose-response curves.

Intracellular Drug Accumulation Assay

This assay measures the function of the ABCB1 pump by quantifying the accumulation of a fluorescent substrate.

  • Cell Preparation : Harvest cells and resuspend them in fresh, serum-free medium.

  • Pre-incubation : Incubate the cells with various concentrations of EFL1 (or a positive control like verapamil) for a set period (e.g., 1 hour) at 37°C.

  • Substrate Addition : Add a fluorescent ABCB1 substrate, such as Rhodamine 123 or Doxorubicin (which is naturally fluorescent), and incubate for an additional period (e.g., 90 minutes).

  • Washing : Stop the accumulation by washing the cells with ice-cold phosphate-buffered saline (PBS).

  • Flow Cytometry : Analyze the mean intracellular fluorescence intensity of the cells using a flow cytometer. An increase in fluorescence in the presence of EFL1 indicates inhibition of the efflux pump.

Apoptosis Analysis by Annexin V-FITC/PI Staining

This flow cytometry-based method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Treatment : Treat cells with a chemotherapeutic agent (e.g., vincristine) in the presence or absence of EFL1 for a specified time (e.g., 48 hours).

  • Harvesting and Washing : Collect the cells and wash them twice with cold PBS.

  • Staining : Resuspend the cells in a binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation : Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry : Analyze the stained cells promptly. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

Mandatory Visualizations

The following diagrams illustrate key workflows and mechanisms described in this guide.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis A Culture MDR (e.g., K562/ADR) Cells B Seed Cells in 96-Well Plates A->B C Group 1: Chemo-drug only B->C D Group 2: Chemo-drug + EFL1 B->D E Incubate for 72h C->E D->E F MTT Assay for Cell Viability E->F G Measure Absorbance F->G H Calculate IC50 Values & Reversal Fold G->H

Caption: Workflow for assessing MDR reversal activity.

G cluster_cell MDR Cancer Cell cluster_nucleus Nucleus Pgp ABCB1 (P-gp) Efflux Pump Drug_out Drug Efflux Pgp->Drug_out Pumps Out Drug_in Chemotherapeutic Drug Drug_in->Pgp Apoptosis Apoptosis Drug_Accumulation Increased Intracellular Drug Concentration Drug_Accumulation->Apoptosis Triggers EFL1 Euphorbia Factor L1 EFL1->Pgp Inhibits Drug_in_ext Chemotherapeutic Drug (Extracellular) Drug_in_ext->Drug_in Enters Cell G cluster_mito Mitochondrial Pathway A Increased Intracellular Chemotherapeutic Drug (Facilitated by EFL1) B Loss of Mitochondrial Membrane Potential A->B Induces C Cytochrome c Release B->C D Caspase Cascade Activation C->D E Apoptosis D->E

References

Elucidating the Structure of Euphorbia Factor L1: A Technical Guide to NMR and Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the structural elucidation of Euphorbia factor L1, a lathyrane diterpenoid of significant interest for its cytotoxic and multidrug resistance reversal activities. This document provides a comprehensive overview of the analytical techniques, experimental protocols, and key data obtained through Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) that were instrumental in defining its complex molecular architecture.

Spectroscopic and Spectrometric Data

The structural determination of Euphorbia factor L1 is underpinned by a wealth of quantitative data derived from NMR and mass spectrometry. These findings are summarized below for clarity and comparative analysis.

NMR Spectroscopic Data

The complete ¹H and ¹³C NMR signal assignments for Euphorbia factor L1, recorded in CDCl₃, are presented in Table 1. These assignments were achieved through a combination of 1D and 2D NMR experiments, including ¹H-¹H COSY, HSQC, HMBC, and DEPT.[1]

Table 1: ¹H and ¹³C NMR Data of Euphorbia factor L1 (in CDCl₃)

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ), Multiplicity (J in Hz)Key HMBC Correlations (¹H → ¹³C)
147.8 (CH)3.32 (dd, 8.0, 14.0), 1.36 (dd, 12.5, 14.5)C-2, C-3, C-4, C-14, C-15, C-16
237.7 (CH)2.10 (m)C-1, C-3, C-4, C-5, C-16
380.5 (CH)5.48 (t, 3.0)C-1, C-1', C-15, C-16
449.9 (CH)1.87 (m)C-2, C-5, C-6
565.1 (CH)6.24 (d, 9.0)C-4, C-6, C-7, C-15, 5-CO
658.8 (C)--
733.5 (CH₂)2.10 (m), 0.93 (m)C-5, C-6, C-8, C-9, C-17
820.0 (CH₂)2.12 (m), 1.73 (m)C-6, C-9, C-17
934.7 (CH)1.09 (m)C-8, C-10, C-11, C-18, C-19
1025.5 (C)--
1128.95 (CH)1.48 (dd, 8.0, 11.5)C-9, C-10, C-12, C-13
12143.5 (CH)6.59 (dd, 1.0, 11.5)C-9, C-13, C-14, C-20
13135.9 (C)--
14196.7 (C)--
1591.7 (C)--
1613.4 (CH₃)0.66 (d, 6.5)C-1, C-2, C-3
1755.3 (CH₂)2.48 (d, 3.0), 2.30 (dd, 3.0, 1.0)C-5, C-6, C-7, C-8
1828.8 (CH₃)1.21 (s)C-9, C-10, C-11, C-19
1916.7 (CH₃)1.22 (s)C-9, C-10, C-11, C-18
2021.0 (CH₃)2.05 (s)C-12, C-13, C-14
1'170.4 (C=O)--
2'41.5 (CH₂)3.65 (s)C-1', C-3', C-4', C-5', C-6', C-7', C-8'
3'134.4 (C)--
4'129.3 (CH)7.25-7.35 (m)-
5'129.3 (CH)7.25-7.35 (m)-
6'128.5 (CH)7.25-7.35 (m)-
7'128.5 (CH)7.25-7.35 (m)-
8'127.1 (CH)7.25-7.35 (m)-
5-CO170.0 (C=O)--
5-CH₃21.2 (CH₃)2.15 (s)5-CO
15-CO169.5 (C=O)--
15-CH₃20.8 (CH₃)2.08 (s)15-CO
Mass Spectrometric Data

High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) was employed to determine the exact mass and molecular formula of Euphorbia factor L1.

Table 2: High-Resolution Mass Spectrometry Data for Euphorbia factor L1

ParameterValue
Ionization ModeHREIMS
Molecular FormulaC₃₂H₄₀O₈
Calculated Mass552.2723
Measured m/z552.2720 [M]⁺

Experimental Protocols

The following sections provide detailed methodologies for the key experiments utilized in the structure elucidation of Euphorbia factor L1.

Isolation of Euphorbia factor L1

Euphorbia factor L1 is typically isolated from the seeds of Euphorbia lathyris L.. The general procedure involves:

  • Extraction: The dried and powdered seeds are extracted with a suitable organic solvent, such as ethanol or a mixture of dichloromethane and methanol, at room temperature.

  • Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • Chromatography: The active fraction, usually the ethyl acetate fraction, is subjected to multiple rounds of column chromatography on silica gel and/or Sephadex LH-20.

  • Purification: Final purification is often achieved using semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure Euphorbia factor L1.

NMR Spectroscopy

NMR spectra were recorded on a Varian Inova-500 NB spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃), and tetramethylsilane (TMS) was used as an internal standard.

  • ¹H NMR: Standard acquisition parameters were used to obtain the proton spectrum.

  • ¹³C NMR: The carbon spectrum was acquired using a standard pulse program with proton decoupling.

  • DEPT: Distortionless Enhancement by Polarization Transfer experiments (DEPT-90 and DEPT-135) were performed to differentiate between CH, CH₂, and CH₃ groups.

  • ¹H-¹H COSY: The correlation spectroscopy experiment was used to identify proton-proton spin-spin couplings within the molecule.

  • HSQC/HMQC: Heteronuclear Single Quantum Coherence or Heteronuclear Multiple Quantum Coherence experiments were used to determine one-bond correlations between protons and carbons.

  • HMBC: The Heteronuclear Multiple Bond Correlation experiment was crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which was essential for assembling the carbon skeleton and placing the ester functional groups.

Mass Spectrometry

High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) was performed to determine the elemental composition of Euphorbia factor L1.

  • Instrumentation: A mass spectrometer capable of high-resolution measurements, such as a time-of-flight (TOF) or Orbitrap instrument, was used.

  • Ionization: Electrospray ionization in positive ion mode was employed to generate the molecular ion [M]⁺.

  • Analysis: The exact mass of the molecular ion was measured and used to calculate the elemental composition, which was found to be C₃₂H₄₀O₈.[1]

While detailed fragmentation data for Euphorbia factor L1 is not extensively published, studies on related lathyrane diterpenoids have established characteristic fragmentation patterns.[2] These typically involve the neutral loss of the acyl side chains and subsequent cleavages of the diterpene core.

Structural Elucidation Workflow and Key Correlations

The elucidation of the intricate structure of Euphorbia factor L1 is a logical process that integrates data from various spectroscopic techniques. The workflow and the key 2D NMR correlations that were pivotal in piecing together the molecular puzzle are depicted below.

G Structure Elucidation Workflow of Euphorbia Factor L1 cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry 1D_NMR 1D NMR (¹H, ¹³C, DEPT) Data_Integration Data Integration and Structure Assembly 1D_NMR->Data_Integration Functional Groups & Carbon Types 2D_NMR 2D NMR (COSY, HSQC, HMBC) 2D_NMR->Data_Integration Connectivity (¹H-¹H & ¹H-¹³C) HREIMS HREIMS HREIMS->Data_Integration Molecular Formula (C₃₂H₄₀O₈) Final_Structure Final Structure of Euphorbia Factor L1 Data_Integration->Final_Structure

Caption: Workflow for the structure elucidation of Euphorbia factor L1.

The key HMBC correlations that were instrumental in establishing the connectivity of the lathyrane skeleton and the positions of the ester groups are visualized in the following diagram.

G Key HMBC Correlations in Euphorbia Factor L1 cluster_skeleton Lathyrane Skeleton cluster_esters Ester Groups H1 H-1 C15 C-15 H1->C15 C3 C-3 H1->C3 H5 H-5 C15_2 C-15 H5->C15_2 H16 H-16 (CH₃) C2 C-2 H16->C2 H17 H-17 (CH₂) C6 C-6 H17->C6 C7 C-7 H17->C7 H3_ester H-3 C1_prime C-1' (C=O) H3_ester->C1_prime H5_ester H-5 C5_CO 5-CO (C=O) H5_ester->C5_CO H15_ester H-15-CH₃ C15_CO 15-CO (C=O) H15_ester->C15_CO G Proposed Apoptotic Pathway Induced by Lathyrane Diterpenoids EFL Euphorbia Factor L1/L2 ROS ↑ Reactive Oxygen Species (ROS) EFL->ROS PI3K PI3K/AKT/mTOR Pathway Inhibition EFL->PI3K Mito Mitochondrial Membrane Potential (ΔΨm) Loss ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis PI3K->Apoptosis

References

Pharmacological Research on Diterpenes from Euphorbia lathyris: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological research into diterpenes isolated from Euphorbia lathyris. Diterpenoids from this plant, particularly those with a lathyrane skeleton, have garnered significant attention for their diverse and potent biological activities.[1][2][3][4][5] This document details their primary pharmacological effects, including anti-inflammatory, multidrug resistance (MDR) reversal, and cytotoxic activities, supported by quantitative data, detailed experimental protocols, and visual diagrams of key processes and pathways.

Anti-inflammatory Activity

Diterpenes from Euphorbia lathyris, especially lathyrane-type diterpenoids, have demonstrated significant anti-inflammatory properties. The primary mechanism of action involves the inhibition of the NF-κB signaling pathway, which leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO) and various cytokines.

A number of diterpenes isolated from E. lathyris have been evaluated for their ability to inhibit NO production in lipopolysaccharide (LPS)-induced macrophage cells. The half-maximal inhibitory concentration (IC50) is a key metric for this activity.

CompoundCell LineIC50 (μM) for NO InhibitionNotes
Euplarisan A (1)RAW264.7-Markedly inhibited NO production; also inhibited IL-1β, IL-6, TNF-α, iNOS, COX-2, and p-IκBα expression.
(2S,3S,4S,5R,9S,11R,15R)-15-acetoxy-3-cinnamoyloxy-5-hydroxy-14-oxolathyra-6(17),12E-dieneRAW264.73.0 ± 1.1Exerted inhibition on NF-κB activation.
Lathyrane Diterpenoid (1)RAW264.73.0 ± 1.1Reduced production of IL-6, IL-1β, and expression of iNOS, NF-κB, and phosphorylated IκBα.
Various Lathyrane Diterpenoids (1-3, 7, 9, 11, 13, 14, 16)RAW264.72.6 - 26.0Displayed inhibitory effects on NO production.
Euphorbia factors L3 and L9Macrophages-Diminished NO production by 61.85% and 63.68%, respectively.
Various Diterpenoids (1, 3, 4, 6, 7, 9-11, 13-15, 20, 21)BV-2>40% inhibitionShowed over 40% inhibition of NO production with cell viability over 80%.

This protocol outlines the methodology used to assess the anti-inflammatory effects of E. lathyris diterpenes by measuring the inhibition of NO production in LPS-stimulated macrophage cells.

  • Cell Culture: Murine macrophage cells (e.g., RAW264.7) or microglial cells (e.g., BV-2) are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 humidified atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 2 x 10^4 to 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test diterpenes for 1-2 hours.

  • Inflammation Induction: Lipopolysaccharide (LPS) is added to the wells (final concentration typically 1 µg/mL) to induce an inflammatory response, except in the control group.

  • Incubation: The plates are incubated for 24 hours.

  • NO Measurement (Griess Assay):

    • An aliquot of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • The mixture is incubated at room temperature for 10-15 minutes.

    • The absorbance is measured at approximately 540 nm using a microplate reader.

  • Data Analysis: The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-treated control group. IC50 values are then determined by regression analysis.

  • Cytotoxicity Assay: A parallel assay (e.g., MTT or SRB) is performed to ensure that the observed NO inhibition is not due to cytotoxicity of the compounds.

The following diagram illustrates the inhibitory effect of E. lathyris diterpenes on the LPS-induced NF-κB signaling pathway.

Inhibition of the NF-κB Signaling Pathway.

Multidrug Resistance (MDR) Reversal Activity

A significant area of research for E. lathyris diterpenes is their ability to reverse multidrug resistance in cancer cells. This resistance is often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively efflux chemotherapeutic drugs from the cell. Lathyrane diterpenes can act as P-gp inhibitors or substrates, thereby increasing the intracellular concentration and efficacy of anticancer drugs.

The effectiveness of these compounds is often quantified by the "reversal fold" (RF), which indicates the factor by which the compound reduces the IC50 of a standard chemotherapy drug (e.g., Adriamycin/Doxorubicin) in a resistant cell line.

Compound(s)Cell LineConcentration (μM)Reversal Fold (RF)Notes
Lathyrol-type Diterpenoids (2-4, 7-9, 11, 13-14, 16, 18-19, 21-23)HepG2/ADR2010.05 - 448.39Compound 21 was the most potent, facilitating intracellular adriamycin accumulation.
Jatrophane Diterpenes (7, 8)MCF-7/ADR1012.9 and 12.3Activity was comparable to verapamil (RF = 13.7).
Jatrophane Diterpenoid (9)MCF-7/ADR1036.82Showed significant reversal potency.
Euphorantester BMCF-7/ADR-ModerateActivity was comparable to the reference drug verapamil.

This protocol describes a common method to evaluate the MDR reversal activity of test compounds.

  • Cell Culture: An adriamycin (ADM)-resistant cancer cell line (e.g., HepG2/ADR or MCF-7/ADR) and its non-resistant parental line (e.g., HepG2) are cultured under standard conditions. The resistant line is typically maintained in a medium containing a low concentration of ADM to maintain the resistance phenotype.

  • Cell Seeding: Cells are seeded in 96-well plates and incubated for 24 hours to allow for attachment.

  • Compound Application:

    • To determine the cytotoxicity of the test compound, cells are treated with the compound alone at various concentrations.

    • To assess reversal activity, cells are treated with a fixed, non-toxic concentration of the test compound (e.g., 20 µM) in combination with a serial dilution of a chemotherapeutic agent (e.g., adriamycin).

  • Incubation: Plates are incubated for a period of 48-72 hours.

  • Cell Viability Measurement (MTT Assay):

    • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours.

    • The medium is removed, and DMSO is added to dissolve the formazan crystals.

    • The absorbance is read at approximately 570 nm.

  • Data Analysis:

    • The IC50 value of the chemotherapeutic agent is calculated for the resistant cells both in the presence and absence of the test compound.

    • The Reversal Fold (RF) is calculated using the formula: RF = IC50 (chemotherapy alone) / IC50 (chemotherapy + test compound) .

The diagram below outlines the experimental workflow for screening and characterizing MDR reversal agents from Euphorbia lathyris.

MDR_Workflow start Start: Isolation of Diterpenes from E. lathyris screen Initial Screening: Cytotoxicity of Diterpenes on Resistant Cell Line (e.g., MCF-7/ADR) start->screen select Select Non-toxic Concentration for Reversal Assay screen->select reversal_assay MDR Reversal Assay: Treat cells with Diterpene + Serial Dilutions of Doxorubicin select->reversal_assay Non-toxic dose calc Calculate IC50 and Reversal Fold (RF) reversal_assay->calc potent Potent Reversal Agents Identified (High RF) calc->potent mechanism Mechanism of Action Studies potent->mechanism Yes end End: Characterized MDR Reversal Agent potent->end No (Re-screen) accumulation Drug Accumulation Assay (e.g., Rhodamine 123) mechanism->accumulation atpase P-gp ATPase Activity Assay mechanism->atpase expression P-gp Expression Analysis (Western Blot) mechanism->expression docking Molecular Docking Studies mechanism->docking docking->end

References

Euphorbia Factor L1: A Lathyrane Diterpenoid from Traditional Chinese Medicine with Anticancer Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Euphorbia factor L1 (EFL1) is a lathyrane-type diterpenoid isolated from Euphorbia lathyris L., a plant with a long history of use in traditional Chinese medicine for treating conditions such as cancer and ascites.[1][2][3] Modern pharmacological studies have begun to elucidate the scientific basis for these traditional applications, revealing EFL1's potent cytotoxic, anti-inflammatory, and immunomodulatory properties. This technical guide provides a comprehensive overview of the current scientific understanding of Euphorbia factor L1, with a focus on its anticancer activities. It is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the known signaling pathways and experimental workflows to facilitate further research and development.

Introduction and Traditional Use

Euphorbia lathyris L., commonly known as caper spurge, has been utilized for centuries in traditional Chinese medicine.[4] Its seeds, in particular, have been prescribed for the treatment of various ailments, including hydropsy, ascites, constipation, and certain types of cancer.[1] The plant's therapeutic effects are attributed to a rich diversity of phytochemicals, among which the lathyrane-type diterpenoids, including Euphorbia factor L1, are of significant interest for their potent biological activities. While traditionally used, it is also noted that the plant and its extracts can be toxic, necessitating careful study and application.

Chemical Properties

Euphorbia factor L1 is a complex diterpenoid with the molecular formula C₃₂H₄₀O₈ and a molecular weight of 552.7 g/mol . Its structure features a characteristic lathyrane skeleton. The chemical and physical properties of EFL1 are summarized in the table below.

PropertyValueReference
Molecular FormulaC₃₂H₄₀O₈
Molecular Weight552.7 g/mol
IUPAC Name[(1'R,2S,3'E,5'R,7'S,11'R,12'R,13'S,14'S)-1',11'-diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.0⁵,⁷]pentadec-3-ene]-13'-yl] 2-phenylacetateN/A
CAS Number76376-43-7

Pharmacological Activities and Mechanism of Action

Euphorbia factor L1 exhibits a range of pharmacological activities, with its anticancer effects being the most extensively studied.

Anticancer Activity

EFL1 has demonstrated significant cytotoxic and antitumor activity in both in vitro and in vivo models. Its mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and modulation of the tumor microenvironment.

EFL1 has been shown to be cytotoxic to a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values for EFL1 against several cancer cell lines are presented in the table below.

Cell LineCancer TypeIC₅₀ (µM)Reference
T-84Colorectal Carcinoma16.3 ± 2.54 µg/mL
HCT-15Colorectal Carcinoma72.9 ± 1.27 µg/mL
MCF-7Breast AdenocarcinomaModerate Activity
K562/ADRMultidrug-Resistant LeukemiaEnhances Chemosensitivity

Note: Some studies report IC₅₀ values for extracts of Euphorbia lathyris rather than for purified Euphorbia factor L1.

In vivo studies have corroborated the antitumor potential of EFL1. In a mouse model of breast cancer liver metastasis, administration of EFL1 improved liver function, and reduced ascites, liver metastasis, and mesenteric re-metastasis. One study demonstrated a significant reduction in tumor area of over 50% in a colon cancer model treated with an ethanolic extract of Euphorbia lathyris.

Immunomodulatory Effects

A key aspect of EFL1's anticancer activity is its ability to modulate the tumor immune microenvironment. It has been shown to enhance the infiltration of cytotoxic T lymphocytes into tumors, a critical step for an effective anti-tumor immune response.

Specifically, EFL1 treatment has been observed to increase the ratios of CD4+ and CD8+ T cells while decreasing the population of regulatory T cells (Tregs) within the tumor. This shift in the immune cell landscape from an immunosuppressive to an immunopermissive state is a promising strategy in cancer immunotherapy.

Signaling Pathways

One of the primary mechanisms by which EFL1 exerts its anticancer effects is through the downregulation of Discoidin Domain Receptor 1 (DDR1), a collagen receptor tyrosine kinase. Overexpression of DDR1 in breast cancer is associated with poor prognosis and immune exclusion. By downregulating DDR1, EFL1 facilitates the infiltration of CD4+ and CD8+ T cells into the tumor, leading to an anti-tumor immune response.

DDR1_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cell Tumor Cell cluster_tme Tumor Microenvironment Collagen Collagen DDR1 DDR1 Collagen->DDR1 activates ImmuneExclusion Immune Exclusion (T-cell barrier) DDR1->ImmuneExclusion promotes CD8_T_Cell CD8+ T-cell ImmuneExclusion->CD8_T_Cell prevents infiltration CD4_T_Cell CD4+ T-cell ImmuneExclusion->CD4_T_Cell prevents infiltration EFL1 Euphorbia Factor L1 EFL1->DDR1 inhibits

DDR1 signaling pathway and EFL1's inhibitory action.

Euphorbia factor L1 has also been reported to inhibit the PI3K/AKT/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. By inhibiting this pathway, EFL1 can induce apoptosis and suppress tumor growth. Downstream effectors of this pathway that may be affected by EFL1 include Bcl-2, cleaved caspase-9, and cleaved caspase-3.

PI3K_AKT_mTOR_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis inhibits EFL1 Euphorbia Factor L1 EFL1->PI3K inhibits EFL1->AKT inhibits EFL1->mTOR inhibits

PI3K/AKT/mTOR pathway and EFL1's inhibitory action.

Experimental Protocols

This section provides an overview of the methodologies used in the research of Euphorbia factor L1.

Extraction and Isolation of Euphorbia Factor L1

A general procedure for the extraction and isolation of lathyrane diterpenoids from Euphorbia lathyris seeds involves the following steps:

  • Drying and Grinding: The seeds of Euphorbia lathyris are dried and ground into a fine powder.

  • Solvent Extraction: The powdered seeds are extracted with a solvent such as 95% ethanol under reflux.

  • Fractionation: The crude extract is then suspended in water and partitioned with a non-polar solvent like petroleum ether.

  • Chromatography: The resulting fraction is subjected to multiple rounds of column chromatography, often using silica gel and Sephadex LH-20, to separate the different compounds.

  • Purification: Final purification is typically achieved through preparative thin-layer chromatography or high-performance liquid chromatography (HPLC) to yield pure Euphorbia factor L1.

Extraction_Workflow start Euphorbia lathyris Seeds step1 Drying and Grinding start->step1 step2 Ethanol Extraction step1->step2 step3 Solvent Partitioning (Petroleum Ether) step2->step3 step4 Column Chromatography (Silica Gel, Sephadex) step3->step4 step5 Preparative TLC / HPLC step4->step5 end Pure Euphorbia Factor L1 step5->end

General workflow for EFL1 extraction and isolation.
Western Blotting for DDR1 Analysis

Western blotting is used to detect and quantify the expression of specific proteins, such as DDR1.

  • Protein Extraction: Tumor tissues or cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for DDR1 (e.g., anti-DDR1 antibody) overnight at 4°C.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Flow Cytometry for Immune Cell Profiling

Flow cytometry is employed to identify and quantify different immune cell populations within the tumor.

  • Single-Cell Suspension: Tumors are dissociated into a single-cell suspension using enzymatic digestion and mechanical disruption.

  • Cell Staining: The cells are stained with a cocktail of fluorescently labeled antibodies specific for various immune cell surface markers. A typical panel for analyzing tumor-infiltrating lymphocytes (TILs) might include antibodies against CD45 (pan-leukocyte marker), CD3 (T-cell marker), CD4 (helper T-cell marker), CD8 (cytotoxic T-cell marker), and Foxp3 (Treg marker).

  • Data Acquisition: The stained cells are analyzed on a flow cytometer, which measures the fluorescence of individual cells.

  • Data Analysis: The data is analyzed using specialized software to gate on specific cell populations and determine their frequencies. For example, T-cells are first gated as CD45+CD3+ events, and then further sub-gated into CD4+ and CD8+ populations.

Conclusion and Future Directions

Euphorbia factor L1 is a promising natural product with significant potential for development as an anticancer agent. Its ability to induce cytotoxicity in cancer cells and modulate the tumor immune microenvironment through pathways such as DDR1 and PI3K/AKT/mTOR makes it a compelling candidate for further investigation.

Future research should focus on several key areas:

  • Comprehensive Preclinical Evaluation: More extensive in vivo studies are needed to evaluate the efficacy and safety of EFL1 in a wider range of cancer models.

  • Pharmacokinetic and Pharmacodynamic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of EFL1 is crucial for its clinical translation.

  • Synergistic Combinations: Investigating the potential of EFL1 in combination with existing chemotherapies and immunotherapies could lead to more effective treatment strategies.

  • Target Identification and Validation: Further elucidation of the molecular targets and signaling pathways modulated by EFL1 will provide a deeper understanding of its mechanism of action and may reveal novel therapeutic targets.

The continued exploration of Euphorbia factor L1 and other natural products from traditional medicine holds great promise for the discovery of new and effective cancer therapies.

References

Euphorbia Factor I: A Deep Dive into Target Identification and Pathway Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical whitepaper provides a comprehensive analysis of the molecular targets and signaling pathways of Euphorbia factor I (EFL1), a lathyrane-type diterpenoid with significant anti-cancer potential. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic applications of natural compounds in oncology.

Executive Summary

This compound, isolated from Euphorbia lathyris, has demonstrated potent cytotoxic and immunomodulatory effects in various cancer models. This guide elucidates the primary molecular target of EFL1 as Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase involved in cell adhesion, proliferation, and immune regulation. By inhibiting DDR1, EFL1 orchestrates a multi-pronged anti-tumor response, encompassing the induction of mitochondrial apoptosis and the enhancement of anti-tumor immunity through the modulation of the tumor microenvironment. This document details the experimental evidence, quantitative data, and underlying molecular mechanisms of EFL1's action.

Quantitative Data Presentation

The cytotoxic effects of this compound and related compounds have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

CompoundCell LineCancer TypeIC50 (µM)Reference
Euphorbia factor L1 (EFL1)A549Lung Carcinoma51.34 ± 3.28[1]
Euphorbia factor L3A549Lung Carcinoma34.04 ± 3.99[1]
Euphorbia factor L3MCF-7Breast Cancer45.28 ± 2.56[1]
Euphorbia factor L3LoVoColon Adenocarcinoma41.67 ± 3.02[1]
Euphorbia factor L2A549Lung Carcinoma36.82 ± 2.14[2]
Euphorbia factor L9A549Lung Carcinoma5.7 - 8.4
Euphorbia factor L9MDA-MB-231Breast Cancer21.9
Euphorbia factor L9KBNasopharyngeal Carcinoma5.7 - 8.4
Euphorbia factor L9MCF-7Breast Cancer5.7 - 8.4
Euphorbia factor L28786-0Renal Cancer9.43
Euphorbia factor L28HepG2Liver Cancer13.22

Target Identification: Discoidin Domain Receptor 1 (DDR1)

The primary molecular target of this compound has been identified as Discoidin Domain Receptor 1 (DDR1). Overexpressed in numerous cancers, DDR1 is a receptor tyrosine kinase that, upon binding to collagen, promotes tumor progression and creates an immunosuppressive tumor microenvironment.

DDR1-Mediated Signaling Pathway

EFL1's inhibition of DDR1 disrupts downstream signaling cascades that are crucial for cancer cell survival, proliferation, and immune evasion. The key pathways affected include:

  • PI3K/AKT/mTOR Pathway: Inhibition of this pathway curtails cell growth and proliferation.

  • MAPK Pathway: Disruption of MAPK signaling interferes with cell proliferation and survival.

  • NF-κB Pathway: Downregulation of NF-κB signaling reduces inflammation and cell survival.

  • Immune Checkpoint Regulation: EFL1 treatment leads to a decrease in the expression of Programmed Death-Ligand 1 (PD-L1), a key immune checkpoint protein that suppresses anti-tumor immunity.

  • Cytokine Modulation: Inhibition of DDR1 by EFL1 has been shown to increase the production of the pro-inflammatory cytokine Interleukin-18 (IL-18), which can enhance anti-tumor immune responses.

DDR1_Signaling_Pathway EFL1 This compound DDR1 DDR1 EFL1->DDR1 Inhibits PI3K PI3K DDR1->PI3K MAPK MAPK DDR1->MAPK NFkB NF-κB DDR1->NFkB PDL1 PD-L1 Expression DDR1->PDL1 Downregulates IL18 IL-18 Synthesis DDR1->IL18 Upregulates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK->Proliferation NFkB->Proliferation ImmuneEvasion Immune Evasion PDL1->ImmuneEvasion ImmuneActivation Immune Activation IL18->ImmuneActivation

Figure 1: DDR1 Signaling Pathway Inhibition by this compound.
Modulation of the Tumor Immune Microenvironment

A critical consequence of DDR1 inhibition by EFL1 is the remodeling of the tumor immune microenvironment from an immunosuppressive to an anti-tumorigenic state. This is characterized by:

  • Increased T-cell Infiltration: EFL1 treatment promotes the infiltration of cytotoxic CD8+ and helper CD4+ T-lymphocytes into the tumor.

  • Reduced Regulatory T-cells (Tregs): A decrease in the population of immunosuppressive Tregs is observed.

  • Enhanced Natural Killer (NK) Cell Activity: An increase in the presence of NK cells contributes to the anti-tumor response.

Immune_Modulation_Workflow EFL1 This compound DDR1_Inhibition DDR1 Inhibition in Tumor Cells EFL1->DDR1_Inhibition Immune_Exclusion Decreased Immune Exclusion DDR1_Inhibition->Immune_Exclusion Treg Regulatory T-cell (Treg) Population DDR1_Inhibition->Treg Decreases CD8_T_Cell CD8+ T-cell Infiltration Immune_Exclusion->CD8_T_Cell CD4_T_Cell CD4+ T-cell Infiltration Immune_Exclusion->CD4_T_Cell NK_Cell NK Cell Activity Immune_Exclusion->NK_Cell AntiTumor_Immunity Enhanced Anti-Tumor Immunity CD8_T_Cell->AntiTumor_Immunity CD4_T_Cell->AntiTumor_Immunity NK_Cell->AntiTumor_Immunity Treg->AntiTumor_Immunity Suppresses Mitochondrial_Apoptosis_Pathway EFL1 This compound Bcl2_Family Bcl-2 Family Proteins (Bax/Bcl-2 ratio) EFL1->Bcl2_Family Modulates MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2_Family->MOMP Induces Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis SRB_Assay_Workflow Start Start: Seed Cells in 96-well Plate Treat Treat with this compound (various concentrations) Start->Treat Incubate Incubate for 48-72 hours Treat->Incubate Fix Fix cells with cold Trichloroacetic Acid (TCA) Incubate->Fix Wash1 Wash with water and air dry Fix->Wash1 Stain Stain with Sulforhodamine B (SRB) Wash1->Stain Wash2 Wash with 1% Acetic Acid to remove unbound dye Stain->Wash2 Solubilize Solubilize bound dye with 10 mM Tris base Wash2->Solubilize Measure Measure Absorbance at 510 nm Solubilize->Measure End End: Calculate IC50 Measure->End

References

A Comprehensive Review of Euphorbia Diterpenes: From Phytochemistry to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Euphorbia, one of the largest genera of flowering plants, is a prolific source of structurally diverse and biologically active diterpenes. These compounds, characterized by a 20-carbon skeleton, have garnered significant attention in the scientific community for their wide range of pharmacological activities, including potent cytotoxic, anti-inflammatory, antiviral, and multidrug resistance (MDR) reversal properties. This technical guide provides an in-depth literature review of Euphorbia diterpenes, summarizing key quantitative data, detailing common experimental protocols, and visualizing the intricate signaling pathways they modulate. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Structural Diversity of Euphorbia Diterpenes

Diterpenes from Euphorbia species are broadly classified based on their carbocyclic skeletons, which arise from the cyclization of geranylgeranyl pyrophosphate (GGPP).[1] The major classes include lathyrane, jatrophane, ingenane, and tigliane types, which are considered characteristic chemotaxonomic markers for the Euphorbiaceae and Thymelaeaceae families.[1][2] Other less common but still significant skeletal types include abietane, ent-atisane, ent-kaurane, premyrsinane, and cembrane.[1][3] This remarkable structural diversity, arising from different cyclization patterns and a high degree of oxygenation, is a key driver of the wide array of biological activities observed for these compounds.

Pharmacological Activities and Quantitative Data

Euphorbia diterpenes have been extensively evaluated for their therapeutic potential, with a significant body of research focusing on their cytotoxic effects against various cancer cell lines. Many of these compounds have demonstrated potent activity, with half-inhibitory concentration (IC50) values often in the low micromolar range. Beyond cytotoxicity, these diterpenes have also shown promise in reversing multidrug resistance in cancer cells, a major challenge in chemotherapy. Furthermore, significant anti-inflammatory and antiviral activities have been reported for various classes of Euphorbia diterpenes.

Cytotoxic Activity

The tables below summarize the cytotoxic activities of representative Euphorbia diterpenes against various human cancer cell lines.

Table 1: Cytotoxicity of Lathyrane-Type Diterpenes

CompoundCancer Cell LineIC50 (µM)Reference
Euphorbia factor L28786-0 (Renal)9.43
HepG2 (Liver)13.22
Euphofischer AC4-2B (Prostate)11.3
Jatropodagin ASaos-2 (Osteosarcoma)8.08
MG-63 (Osteosarcoma)14.64

Table 2: Cytotoxicity of Jatrophane-Type Diterpenes

CompoundCancer Cell LineIC50 (µM)Reference
Euphoscopin CA549 (Paclitaxel-Resistant Lung)6.9
Euphorbiapene DA549 (Paclitaxel-Resistant Lung)7.2
Euphoheliosnoid AA549 (Paclitaxel-Resistant Lung)9.5

Table 3: Cytotoxicity of Other Diterpene Types

CompoundDiterpene TypeCancer Cell LineIC50 (µM)Reference
Euphonoid Hent-AbietaneC4-2B (Prostate)4.16
C4-2B/ENZR (Prostate)5.74
Euphonoid Ient-AbietaneC4-2B (Prostate)4.89
C4-2B/ENZR (Prostate)5.21
Compound 2PremyrsinaneMCF-7 (Breast)17.6
MDA-MB 231 (Breast)16.7
Antiviral Activity

Ingenane-type diterpenoids isolated from Euphorbia ebracteolata have demonstrated potent anti-HIV-1 activity. These compounds, characterized by long aliphatic chain substituents, exhibited IC50 values in the nanomolar range.

Multidrug Resistance (MDR) Reversal

Several diterpenoids from Euphorbia species have been identified as potent modulators of P-glycoprotein (P-gp), a key transporter protein responsible for MDR in cancer cells. Jatrophane and lathyrane diterpenes, in particular, have been shown to inhibit P-gp, thereby restoring the sensitivity of resistant cancer cells to chemotherapeutic agents. For example, a study on diterpenoids from Euphorbia royleana identified several compounds that exhibited significant MDR reversal activity in doxorubicin-resistant HepG2 and MCF-7 cell lines.

Mechanisms of Action and Signaling Pathways

The diverse biological activities of Euphorbia diterpenes are underpinned by their interaction with various cellular signaling pathways. A significant focus of research has been on their ability to induce apoptosis in cancer cells and modulate inflammatory responses.

Induction of Apoptosis

Several Euphorbia diterpenes, particularly those of the ingenane class, are known activators of Protein Kinase C (PKC). Activation of specific PKC isoforms, such as PKC-δ, can trigger downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK). This PKC-δ-ERK signaling axis has been shown to promote apoptosis in cancer cells through the increased expression of pro-apoptotic proteins like Bax and the activation of caspases 3 and 8. Furthermore, some Euphorbia extracts have been shown to induce apoptosis through the Fas death receptor and the intrinsic mitochondrial pathway.

apoptosis_pathway euphorbia_diterpene Ingenane Diterpene pkc_delta PKC-δ euphorbia_diterpene->pkc_delta activates erk ERK pkc_delta->erk activates bax Bax expression ↑ erk->bax caspase8 Caspase 8 activation erk->caspase8 apoptosis Apoptosis bax->apoptosis caspase3 Caspase 3 activation caspase8->caspase3 caspase3->apoptosis fas_pathway Fas Pathway fas_pathway->caspase8 mitochondrial_pathway Mitochondrial Pathway mitochondrial_pathway->caspase3

Figure 1: Signaling pathway for apoptosis induction by ingenane diterpenes.

Modulation of Inflammatory Pathways

The anti-inflammatory effects of Euphorbia diterpenes are often attributed to their ability to modulate the nuclear factor-kappa B (NF-κB) signaling pathway. Ingenane-type diterpenes have been shown to prevent the degradation of IκBα, an inhibitor of NF-κB, thereby blocking the translocation of the p65 subunit of NF-κB to the nucleus. This inhibition of NF-κB activation leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), and IL-6. Interestingly, some ingenanes can also activate the MAPK signaling pathway, leading to an increased production of other inflammatory mediators like prostaglandin E2 (PGE2) and tumor necrosis factor-α (TNF-α), indicating a complex and multi-directional regulation of macrophage function.

inflammation_pathway lps LPS ikb_alpha IκBα Degradation lps->ikb_alpha euphorbia_diterpene Ingenane Diterpene euphorbia_diterpene->ikb_alpha pkc_delta PKC-δ euphorbia_diterpene->pkc_delta activates nf_kb NF-κB (p65) Nuclear Translocation ikb_alpha->nf_kb pro_inflammatory Pro-inflammatory Gene Expression (iNOS, IL-1β, IL-6) nf_kb->pro_inflammatory mapk MAPKs (JNK, ERK, p38) pkc_delta->mapk activates other_mediators PGE2, TNF-α, COX-2 Production mapk->other_mediators

Figure 2: Modulation of inflammatory pathways by ingenane diterpenes.

Experimental Protocols

The isolation and biological evaluation of Euphorbia diterpenes involve a series of standardized experimental procedures. The following sections provide a detailed overview of the common methodologies employed in this field of research.

Isolation and Purification of Diterpenes

The general workflow for isolating diterpenes from Euphorbia plant material is a multi-step process designed to separate these compounds from a complex mixture of phytochemicals.

isolation_workflow plant_material Dried & Ground Plant Material extraction Maceration with Organic Solvents (e.g., MeOH, EtOH, Acetone) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent-Solvent Partitioning (e.g., Hexane, EtOAc, CH2Cl2) crude_extract->partitioning fractions Fractions of Varying Polarity partitioning->fractions column_chromatography Column Chromatography (Silica Gel, Sephadex LH-20) fractions->column_chromatography sub_fractions Sub-fractions column_chromatography->sub_fractions hplc Preparative HPLC (Normal or Reversed-phase) sub_fractions->hplc pure_diterpenes Pure Diterpenes hplc->pure_diterpenes structure_elucidation Structure Elucidation (NMR, MS, IR) pure_diterpenes->structure_elucidation

Figure 3: General workflow for the isolation of Euphorbia diterpenes.

Detailed Methodology:

  • Plant Material Preparation: The plant material (e.g., roots, stems, leaves, or whole plant) is air-dried and ground into a fine powder to increase the surface area for extraction.

  • Extraction: The powdered plant material is typically extracted at room temperature by maceration with organic solvents such as methanol, ethanol, or acetone. This process is often repeated multiple times to ensure exhaustive extraction. The solvent is then removed under reduced pressure to yield a crude extract.

  • Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane (CH2Cl2), or ethyl acetate (EtOAc). This step separates compounds based on their polarity, yielding several fractions.

  • Column Chromatography: The fractions enriched in diterpenes are subjected to column chromatography. Silica gel is a common stationary phase for normal-phase chromatography, while Sephadex LH-20 is used for size-exclusion chromatography to separate compounds based on their molecular size. Gradient elution with a mixture of solvents (e.g., hexane-ethyl acetate) is employed to separate the compounds.

  • High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is achieved using preparative HPLC, which offers high resolution. Both normal-phase and reversed-phase HPLC can be used, depending on the polarity of the target compounds.

  • Structure Elucidation: The chemical structures of the purified diterpenes are determined using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy.

Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

Detailed Methodology:

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the purified Euphorbia diterpenes for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Perspectives

Euphorbia diterpenes represent a vast and structurally diverse family of natural products with significant therapeutic potential. Their potent cytotoxic, anti-inflammatory, antiviral, and MDR reversal activities make them promising lead compounds for the development of new drugs. The elucidation of their mechanisms of action, particularly their interactions with key signaling pathways such as the PKC-ERK and NF-κB pathways, provides a rational basis for their further development.

Future research should continue to explore the rich chemical diversity of the Euphorbia genus to identify novel diterpenoid structures with enhanced potency and selectivity. In-depth mechanistic studies are crucial to fully understand the molecular targets of these compounds and to identify potential biomarkers for predicting therapeutic response. Furthermore, advances in synthetic and semi-synthetic methodologies will be instrumental in optimizing the structure-activity relationships of promising lead compounds and in generating analogues with improved pharmacokinetic and pharmacodynamic properties. The comprehensive information presented in this guide serves as a foundation for these future endeavors, aiming to translate the therapeutic promise of Euphorbia diterpenes into clinical realities.

References

Euphorbia factor I induced apoptosis via the mitochondrial pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Euphorbia factor L1 and its Induction of Apoptosis via the Mitochondrial Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euphorbia factor L1 (EFL1) is a lathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris L., a plant with a history in traditional medicine for treating conditions like cancer.[1][2][3] Emerging research has highlighted the potent cytotoxic and pro-apoptotic activities of EFL1 and related compounds, such as Euphorbia factor L2 (EFL2) and L3 (EFL3), against various cancer cell lines.[2][4] This technical guide provides a comprehensive overview of the mechanism by which EFL1 induces apoptosis, with a specific focus on the intrinsic mitochondrial pathway. It includes detailed experimental protocols, quantitative data summaries, and pathway visualizations to support further research and drug development efforts in this area.

Core Mechanism of Action: The Mitochondrial Apoptosis Pathway

EFL1 and its analogues primarily trigger cancer cell death through the intrinsic, or mitochondrial, pathway of apoptosis. This intricate signaling cascade is initiated by cellular stress and converges on the mitochondria, which act as a central hub for apoptotic signaling. The key events in EFL1-induced mitochondrial apoptosis are an increase in intracellular reactive oxygen species (ROS), a disruption of the mitochondrial membrane potential (ΔΨm), the release of cytochrome c into the cytosol, and the subsequent activation of a caspase cascade.

Signaling Pathway Visualization

The following diagram illustrates the signaling cascade initiated by Euphorbia factor L1, leading to apoptosis through the mitochondrial pathway.

EFL1_Mitochondrial_Apoptosis_Pathway EFL1 Euphorbia factor L1 ROS ↑ Reactive Oxygen Species (ROS) EFL1->ROS induces Mito_Stress Mitochondrial Stress ROS->Mito_Stress MMP_Loss ↓ Mitochondrial Membrane Potential (ΔΨm) Mito_Stress->MMP_Loss CytoC Cytochrome c Release MMP_Loss->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis PARP->Apoptosis Bcl2_Family Bcl-2 Family Regulation Bcl2_Family->MMP_Loss Bax ↑ Bax Bax->Bcl2_Family Bcl2_down ↓ Bcl-2 Bcl2_down->Bcl2_Family Experimental_Workflow cluster_assays Cellular & Molecular Assays start Start: Cancer Cell Culture treat Treat with Euphorbia factor L1 (Varying Concentrations & Times) start->treat mtt Cell Viability Assay (MTT) treat->mtt flow Apoptosis Detection (Annexin V-FITC/PI Staining) treat->flow mmp Mitochondrial Potential Assay (JC-1 or similar) treat->mmp wb Protein Expression Analysis (Western Blot) treat->wb data Data Analysis & Interpretation mtt->data flow->data mmp->data wb->data end Conclusion on Apoptotic Mechanism data->end

References

An In-depth Technical Guide to the Ethnobotanical Uses of Euphorbia Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Euphorbia, a member of the spurge family (Euphorbiaceae), is one of the largest and most diverse genera of flowering plants, comprising over 2000 species.[1][2][3] These species are distributed worldwide in tropical, subtropical, and temperate regions, exhibiting a wide range of morphologies from small herbaceous weeds to large woody trees.[1][3] Historically, Euphorbia species have been a cornerstone of traditional medicine systems globally, including Ayurveda and Chinese medicine. Their use in treating a vast array of ailments is attributed to a rich and complex phytochemistry, particularly the presence of bioactive terpenoids (diterpenoids and triterpenoids) and flavonoids. This guide provides a technical overview of the ethnobotanical uses, phytochemistry, and pharmacological activities of Euphorbia, with a focus on experimental protocols and molecular pathways relevant to drug discovery.

Ethnobotanical Significance and Quantitative Overview

The medicinal applications of Euphorbia species are exceptionally diverse. Traditional knowledge documents their use for treating everything from skin conditions and digestive disorders to infections and cancers. The latex, leaves, roots, and whole plants are utilized in various preparations. While comprehensive quantitative ethnobotanical data like Relative Frequency of Citation (RFC) or Use Value (UV) are specific to individual field studies, a meta-summary of use categories across numerous species highlights the most significant applications.

Table 1: Summary of Major Ethnomedicinal Use Categories for Euphorbia Species

Use Category Description of Ailments Treated Representative Euphorbia Species Cited
Dermatological Disorders Warts, eczema, skin itching, sores, boils, wounds, burns, rashes, and hair loss. E. peplus, E. hirta, E. maculata, E. macroclada, E. characias
Digestive System Disorders Diarrhea, dysentery, digestive problems, intestinal parasites, and use as purgatives or emetics. E. hirta, E. lathyris, E. thymifolia
Respiratory System Disorders Asthma, bronchitis, coughs, pneumonia, and other respiratory tract inflammations. E. hirta, E. neriifolia, E. rigida
Inflammatory Conditions Arthritis, rheumatism, and general inflammation. E. neriifolia, E. tirucalli
Infectious Diseases Gonorrhea, syphilis, malaria, and various microbial infections. E. hirta, E. humifusa, E. nivulia
Anticancer/Antitumor Used in folk medicine against tumors, warts, and various forms of cancer. E. peplus, E. tirucalli, E. cotinifolia

| Wound Healing & Hemostasis | Treatment of abscesses, blisters, injuries, and bleeding (hematuria, epistaxis). | E. thymifolia, E. maculata, E. characias |

Phytochemistry of Euphorbia Species

The therapeutic effects of Euphorbia are linked to a diverse array of secondary metabolites. The milky latex, a characteristic feature of most spurges, is particularly rich in these compounds, which often possess both medicinal and toxic properties.

Table 2: Major Bioactive Compounds in Euphorbia and Their Associated Activities

Compound Class Specific Examples Associated Pharmacological Activities
Diterpenoids Ingenol Mebutate, Jatrophanes, Lathyranes, Tiglianes Cytotoxic, Anticancer, Antiviral, Pro-inflammatory, Wnt Signaling Inhibition.
Triterpenoids Euphol, Cycloartenol, Lupeol, β-Amyrin, Betulinic Acid Anti-inflammatory, Anticancer, Antiviral (including Anti-HIV), Hepatoprotective.
Flavonoids Quercetin, Kaempferol, Myricitrin, Rutin Antioxidant, Anti-inflammatory, Anticancer, Kinase Inhibition.
Phenolic Compounds Ellagic Acid, Gallic Acid, Tannins Antioxidant, Antimicrobial, Anticancer.

| Steroids | β-Sitosterol, Stigmasterol | Anti-inflammatory, Cholesterol-lowering. |

Experimental Protocols

Detailed and reproducible methodologies are critical for validating traditional claims and advancing drug discovery. Below are protocols for common preliminary analyses of Euphorbia extracts.

Phytochemical Screening of Extracts

This protocol provides a qualitative assessment of the presence of major classes of secondary metabolites in a plant extract.

Objective: To detect the presence of alkaloids, flavonoids, phenols, tannins, and terpenoids.

Materials:

  • Dried plant material (Euphorbia leaves, stems, etc.)

  • Methanol

  • Wagner's Reagent (Iodine in Potassium Iodide)

  • Aqueous NaOH solution

  • Ferric Chloride (FeCl₃) solution (5%)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Chloroform

  • Test tubes, beakers, filter paper

Methodology:

  • Preparation of Methanolic Extract:

    • Macerate 20 g of powdered, dried plant material in 200 mL of methanol for 48 hours with occasional shaking.

    • Filter the mixture using Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude methanolic extract.

    • Redissolve a portion of the extract in methanol for testing.

  • Test for Alkaloids (Wagner's Test):

    • To 1 mL of the filtrate, add 2-3 drops of Wagner's reagent.

    • Observation: The formation of a brown or reddish-brown precipitate indicates the presence of alkaloids.

  • Test for Flavonoids:

    • To 1 mL of the extract, add a few drops of dilute NaOH solution.

    • Observation: Formation of an intense yellow color that becomes colorless upon addition of dilute acid indicates the presence of flavonoids.

  • Test for Phenols:

    • To 2 mL of the extract, add 3-4 drops of 5% FeCl₃ solution.

    • Observation: The formation of a bluish-black or blue-green color indicates the presence of phenols.

  • Test for Terpenoids (Salkowski's Test):

    • Mix 2 mL of the extract with 2 mL of chloroform.

    • Carefully add 3 mL of concentrated H₂SO₄ along the side of the test tube to form a layer.

    • Observation: The formation of a reddish-brown coloration at the interface indicates the presence of terpenoids.

DPPH Free Radical Scavenging Assay

This assay is a standard method for evaluating the in vitro antioxidant activity of plant extracts.

Objective: To quantify the ability of a Euphorbia extract to scavenge the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.

Materials:

  • Euphorbia extract (dissolved in methanol)

  • DPPH solution (0.1 mM in methanol)

  • Ascorbic acid (positive control)

  • Methanol (blank)

  • Spectrophotometer

Methodology:

  • Prepare a stock solution of the Euphorbia extract in methanol.

  • Create a series of dilutions of the extract (e.g., 10, 25, 50, 100, 200 µg/mL).

  • In a test tube, mix 1.0 mL of the DPPH solution with 1.0 mL of each extract dilution.

  • Prepare a control tube containing 1.0 mL of DPPH and 1.0 mL of methanol.

  • Incubate all tubes in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each solution at 517 nm using a spectrophotometer.

  • Calculate the percentage of scavenging activity using the following formula:

    • % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the DPPH solution without extract and A_sample is the absorbance of the DPPH solution with the extract.

  • Determine the IC₅₀ value (the concentration of the extract required to scavenge 50% of the DPPH radicals) by plotting the scavenging percentage against the extract concentration.

Visualizing Workflows and Signaling Pathways

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for investigating the pharmacological potential of Euphorbia species, from plant collection to compound identification.

G cluster_0 Phase 1: Ethnobotany & Collection cluster_1 Phase 2: Extraction & Profiling cluster_2 Phase 3: Bioactivity Assessment cluster_3 Phase 4: Compound Isolation A Ethnobotanical Survey B Plant Collection & Authentication A->B C Drying & Grinding B->C D Solvent Extraction (e.g., Methanol) C->D E Phytochemical Screening D->E F In Vitro Assays (e.g., Cytotoxicity, Antioxidant) E->F G Select Active Extracts F->G H Bioassay-Guided Fractionation G->H I Isolation of Pure Compounds (e.g., HPLC) H->I J Structure Elucidation (NMR, MS) I->J

Caption: General experimental workflow for drug discovery from Euphorbia species.
Hypothetical Signaling Pathway Inhibition

Bioactive compounds from Euphorbia, such as certain flavonoids and terpenoids, are known to interact with key cellular signaling pathways implicated in cancer and inflammation, such as the PI3K/AKT pathway.

The diagram below illustrates a simplified model of how a hypothetical Euphorbia compound could inhibit this pathway, leading to an anti-proliferative effect.

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Euphorbia Euphorbia Compound Euphorbia->Inhibitor Inhibitor->AKT Inhibits

Caption: Simplified PI3K/AKT pathway showing a point of hypothetical inhibition by a Euphorbia compound.

Conclusion and Future Directions

The genus Euphorbia represents a vast and largely untapped reservoir of bioactive compounds with significant therapeutic potential. Its long history of use in traditional medicine provides a valuable guide for modern pharmacological research. While numerous studies have validated activities like anticancer, anti-inflammatory, and antimicrobial effects, there is a need for more rigorous investigation.

Future research should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for isolated compounds.

  • Synergistic Effects: Investigating the potential for synergistic interactions between different compounds within crude extracts, which may explain their traditional efficacy.

  • Toxicological Evaluation: Thoroughly assessing the toxicity of latex and isolated compounds, as many are known irritants or toxins.

  • Clinical Trials: Advancing the most promising lead compounds from preclinical studies into well-designed clinical trials to establish their safety and efficacy in humans.

References

Methodological & Application

Application Notes and Protocols for the Isolation of Euphorbia Factor L1 from Euphorbia lathyris Seeds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euphorbia factor L1 is a lathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris.[1][2] This class of compounds has garnered significant interest within the scientific community due to its diverse pharmacological activities, including potential anti-cancer and immunomodulatory properties.[1][3] Notably, Euphorbia factor L1 has been shown to suppress breast cancer liver metastasis by downregulating Discoidin Domain Receptor 1 (DDR1) and modulating immune cell infiltration.[4] Furthermore, it has been implicated in the inhibition of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and proliferation. These findings underscore the therapeutic potential of Euphorbia factor L1 and the importance of a standardized protocol for its isolation and purification to facilitate further research and drug development.

Data Presentation

The following table summarizes representative quantitative data for the isolation of lathyrane diterpenoids from Euphorbia lathyris seeds. Please note that specific yields and purity for Euphorbia factor L1 may vary depending on the starting material and the precise execution of the protocol. The data presented here is illustrative and based on typical outcomes in natural product isolation.

Isolation StepStarting Material (g)Fraction/CompoundYield (mg)Purity (%)Analytical Method
Extraction 1000 (Dried, powdered seeds)Crude Ethanolic Extract120,000-Gravimetric
Solvent Partitioning 120,000 (Crude Extract)Ethyl Acetate Fraction30,000-Gravimetric
Silica Gel Chromatography 30,000 (EtOAc Fraction)Diterpenoid-rich Fraction5,000~40-50TLC, HPLC
Sephadex LH-20 Chromatography 5,000 (Diterpenoid-rich Fraction)Semi-purified Euphorbia Factor L1500~85-90HPLC-UV
Preparative HPLC 500 (Semi-purified L1)Euphorbia Factor L1 150 >98 HPLC-UV, LC-MS, NMR

Experimental Protocols

This section provides a detailed methodology for the isolation of Euphorbia factor L1 from Euphorbia lathyris seeds, based on established procedures for isolating lathyrane diterpenoids.

Plant Material and Extraction
  • Preparation of Plant Material: Obtain mature seeds of Euphorbia lathyris. Dry the seeds at room temperature in a well-ventilated area, protected from direct sunlight. Once dried, grind the seeds into a fine powder using a mechanical grinder.

  • Solvent Extraction:

    • Macerate the powdered seeds (1 kg) in 95% ethanol (5 L) at room temperature for 72 hours with occasional stirring.

    • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

    • Repeat the extraction process on the plant residue two more times with fresh 95% ethanol.

    • Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethanolic extract.

Solvent Partitioning
  • Suspend the crude ethanolic extract in distilled water (1 L).

  • Perform liquid-liquid partitioning by sequentially extracting the aqueous suspension with an equal volume of n-hexane (3 x 1 L) followed by ethyl acetate (3 x 1 L).

  • Collect the ethyl acetate fractions, combine them, and dry over anhydrous sodium sulfate.

  • Concentrate the dried ethyl acetate fraction under reduced pressure to yield the ethyl acetate-soluble fraction, which is enriched in diterpenoids.

Chromatographic Purification

a. Silica Gel Column Chromatography:

  • Pre-pack a silica gel (100-200 mesh) column using a slurry of silica gel in n-hexane.

  • Adsorb the ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the prepared column.

  • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the proportion of ethyl acetate.

  • Collect fractions of 50 mL each and monitor the composition of each fraction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3) and visualizing with an appropriate staining reagent (e.g., vanillin-sulfuric acid).

  • Combine fractions containing compounds with similar TLC profiles to the known Euphorbia factor L1 standard.

b. Sephadex LH-20 Column Chromatography:

  • Further purify the diterpenoid-rich fractions obtained from the silica gel column using a Sephadex LH-20 column.

  • Dissolve the dried fraction in a minimal amount of methanol and load it onto the Sephadex LH-20 column pre-equilibrated with methanol.

  • Elute the column with methanol at a constant flow rate.

  • Collect fractions and monitor by HPLC to identify those containing Euphorbia factor L1.

c. Preparative High-Performance Liquid Chromatography (HPLC):

  • Perform final purification of the Euphorbia factor L1-containing fractions using preparative HPLC.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of methanol and water.

  • Detection: UV detector at a wavelength of 275 nm.

  • Inject the semi-purified sample and collect the peak corresponding to Euphorbia factor L1 based on the retention time of a standard.

  • Evaporate the solvent from the collected fraction to obtain pure Euphorbia factor L1.

Structure Elucidation and Purity Assessment
  • Confirm the identity and structure of the isolated Euphorbia factor L1 using spectroscopic methods such as Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HMBC, HSQC).

  • Assess the purity of the final compound using analytical HPLC.

Visualizations

Experimental Workflow

Caption: Workflow for the isolation of Euphorbia factor L1.

Signaling Pathway of Euphorbia Factor L1 in Cancer

G cluster_cell Cancer Cell EFL1 Euphorbia Factor L1 DDR1 DDR1 EFL1->DDR1 inhibits Immune_Infiltration Immune Cell Infiltration (CD4+, CD8+, NK cells) EFL1->Immune_Infiltration enhances PI3K PI3K DDR1->PI3K activates Metastasis Metastasis DDR1->Metastasis promotes AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation mTOR->Proliferation promotes Immune_Infiltration->Metastasis inhibits

References

Application Notes and Protocols: Synthesis and Bioactivity Screening of Euphorbia Factor L1 Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of Euphorbia factor L1 (EFL1) derivatives and detailed protocols for their bioactivity screening. EFL1, a lathyrane-type diterpenoid isolated from Euphorbia lathyris L., and its derivatives have garnered significant interest due to their potential as modulators of multidrug resistance and as anti-inflammatory and cytotoxic agents.[1][2] This document outlines the methodologies for creating novel EFL1 analogs and assessing their biological effects on key cellular pathways.

Data Presentation

The following tables summarize the reported bioactivities of various Euphorbia factor derivatives, providing a comparative analysis of their cytotoxic and anti-inflammatory effects.

Table 1: Cytotoxicity of Euphorbia Factor Derivatives against Various Cancer Cell Lines

Compound/DerivativeCell LineIC50 (µM)Reference
Euphorbia factor L1K562/ADRNot specified, enhances doxorubicin efficacy[2]
Euphorbia factor L3A549 (Lung Cancer)34.04 ± 3.99[3]
Euphorbia factor L3MCF-7 (Breast Cancer)45.28 ± 2.56[3]
Euphorbia factor L3LoVo (Colon Cancer)41.67 ± 3.02
EupholPancreatic Carcinoma6.84
EupholEsophageal Squamous Cell Carcinoma11.08
Euphorbia triaculeata extractMCF-7 (Breast Cancer)26 µg/ml
Euphorbia triaculeata extractPC-3 (Prostate Cancer)48 µg/ml
Lathyrane Derivative 5n RAW264.7> 40
Lathyrane/Furoxan Hybrid 23d RAW264.7> 40
Lathyrane/3-Hydroxyflavone Hybrid 8d1 RAW264.7> 40

Table 2: Anti-inflammatory Activity of Lathyrane Diterpenoid Derivatives

Compound/DerivativeAssayIC50 (µM)Reference
Lathyrane Derivative 5n LPS-induced NO production in RAW264.7 cellsNot specified, potent inhibition
Lathyrane/Furoxan Hybrid 23d LPS-induced NO production in RAW264.7 cells0.38 ± 0.18
Lathyrane/3-Hydroxyflavone Hybrid 8d1 LPS-induced NO production in RAW264.7 cells1.55 ± 0.68
Lathyrol PROTAC 13 LPS-induced NO production in RAW264.7 cells5.30 ± 1.23

Experimental Protocols

This section provides detailed methodologies for the synthesis and bioactivity screening of Euphorbia factor L1 derivatives.

Protocol 1: General Synthesis of Euphorbia Factor L Derivatives

This protocol describes a general method for the derivatization of the lathyrane scaffold, based on methods reported for Euphorbia factor L3 and lathyrol.

Objective: To synthesize novel derivatives of Euphorbia factor L1 by modifying its core structure or ester side chains.

Materials:

  • Euphorbia factor L1 (or a related lathyrane diterpenoid like lathyrol)

  • Acids (various fatty acids or aromatic acids)

  • Coupling agents (e.g., DCC, EDC)

  • Bases (e.g., DMAP, triethylamine)

  • Solvents (e.g., dichloromethane, DMF)

  • Reagents for introducing heterocyclic moieties (e.g., pyrazole, thiazole, furoxan precursors)

  • Silica gel for column chromatography

  • TLC plates

  • Standard laboratory glassware and equipment

Procedure:

  • Hydrolysis of Ester Groups (Optional): To create new ester derivatives, the existing ester groups on the lathyrane scaffold can be hydrolyzed.

    • Dissolve Euphorbia factor L1 in a suitable solvent (e.g., methanol).

    • Add a base (e.g., KOH or NaOH) and stir at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Neutralize the reaction mixture and extract the hydrolyzed product.

    • Purify the product by column chromatography.

  • Esterification:

    • Dissolve the hydrolyzed lathyrane diterpenoid in a dry solvent (e.g., dichloromethane).

    • Add the desired carboxylic acid, a coupling agent (e.g., EDC), and a catalytic amount of a base (e.g., DMAP).

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the resulting derivative by silica gel column chromatography.

  • Synthesis of Heterocyclic Hybrids:

    • Modify the lathyrane scaffold to introduce a reactive handle (e.g., an azide or alkyne) for click chemistry.

    • Separately synthesize the desired heterocyclic moiety with a complementary reactive handle.

    • Perform the click reaction (e.g., copper-catalyzed azide-alkyne cycloaddition) to link the lathyrane scaffold and the heterocyclic moiety.

    • Purify the final hybrid compound using column chromatography.

  • Characterization: Confirm the structure of the synthesized derivatives using spectroscopic methods such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Microbial Transformation of Euphorbia Factor L1

This protocol provides a general framework for the biotransformation of EFL1 to generate novel derivatives.

Objective: To utilize microorganisms to create structurally diverse derivatives of EFL1.

Materials:

  • Euphorbia factor L1

  • Selected microbial strains (e.g., fungi, bacteria) known for biotransformation capabilities.

  • Appropriate culture media for the selected microorganisms

  • Shaker incubator

  • Solvents for extraction (e.g., ethyl acetate)

  • Chromatography equipment for purification

Procedure:

  • Microorganism Culture: Inoculate the selected microorganism into the appropriate liquid culture medium and grow under optimal conditions (temperature, agitation) for 2-3 days.

  • Substrate Addition: Prepare a stock solution of Euphorbia factor L1 in a suitable solvent (e.g., ethanol or DMSO). Add the substrate solution to the microbial culture.

  • Biotransformation: Continue the incubation under the same conditions for several days (typically 7-14 days).

  • Extraction: After the incubation period, separate the mycelia from the culture broth by filtration. Extract the broth and the mycelia separately with an organic solvent like ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate. Purify the transformed products using column chromatography.

  • Structure Elucidation: Characterize the purified metabolites using spectroscopic techniques to determine their chemical structures.

Protocol 3: MTT Assay for Cytotoxicity Screening

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the synthesized derivatives on cancer cell lines.

Objective: To quantify the concentration-dependent cytotoxic effect of EFL1 derivatives on cancer cells.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Synthesized Euphorbia factor L1 derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the EFL1 derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.

Protocol 4: Western Blot Analysis of the PI3K/Akt/mTOR Signaling Pathway

This protocol describes the use of Western blotting to investigate the effect of EFL1 derivatives on the PI3K/Akt/mTOR signaling pathway.

Objective: To determine if EFL1 derivatives modulate the expression and phosphorylation of key proteins in the PI3K/Akt/mTOR pathway.

Materials:

  • Cells treated with EFL1 derivatives

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with the EFL1 derivative for the desired time. Lyse the cells in RIPA buffer on ice. Centrifuge the lysates and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the bioactivity screening of Euphorbia factor L1 derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Bioactivity Screening cluster_mechanistic Mechanistic Studies EFL1 Euphorbia Factor L1 Derivatization Chemical or Microbial Derivatization EFL1->Derivatization Purification Purification (Chromatography) Derivatization->Purification Derivatives Purified Derivatives Purification->Derivatives Cytotoxicity Cytotoxicity Assay (MTT) Derivatives->Cytotoxicity AntiInflammatory Anti-inflammatory Assay (NO Production) Derivatives->AntiInflammatory MDR MDR Reversal Assay (P-gp Inhibition) Derivatives->MDR WesternBlot Western Blot (Signaling Pathways) Cytotoxicity->WesternBlot ApoptosisAssay Apoptosis Assay Cytotoxicity->ApoptosisAssay

Caption: Experimental workflow for the synthesis and bioactivity screening of Euphorbia factor L1 derivatives.

PI3K_AKT_mTOR_pathway EFL1 Euphorbia Factor L1 Derivative PI3K PI3K EFL1->PI3K Inhibits AKT AKT EFL1->AKT Inhibits mTOR mTOR EFL1->mTOR Inhibits RTK Receptor Tyrosine Kinase RTK->PI3K Activates PI3K->AKT Activates AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Caption: The inhibitory effect of Euphorbia factor L1 derivatives on the PI3K/Akt/mTOR signaling pathway.

NFkB_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Inflammatory Genes (iNOS, COX-2) Nucleus->Inflammation EFL_deriv Lathyrane Derivative EFL_deriv->IKK Inhibits

Caption: Inhibition of the NF-κB inflammatory pathway by lathyrane diterpenoid derivatives.

References

Application Notes and Protocols: In Vitro Assay Design for Testing Euphorbia Factor L1 Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euphorbia factor L1 (EFL1) is a lathyrane-type diterpenoid isolated from plants of the Euphorbia genus, which has been traditionally used in medicine.[1][2] Recent studies have highlighted its potential as a cytotoxic agent against various cancer cell lines, making it a compound of interest for oncology research and drug development.[1][3] EFL1 has been shown to induce apoptosis and interfere with key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which are often dysregulated in cancer.[4]

This document provides detailed protocols for designing and conducting in vitro assays to evaluate the cytotoxic effects of Euphorbia factor L1. The following sections outline methodologies for cell viability, cytotoxicity, and apoptosis assays, along with data presentation guidelines and visualizations of the experimental workflow and relevant signaling pathways.

Recommended Cell Lines and Culture Conditions

The selection of appropriate cell lines is crucial for assessing the cytotoxic potential and selectivity of Euphorbia factor L1. It is recommended to use a panel of both cancerous and non-cancerous cell lines.

  • Cancer Cell Lines:

    • A549 (Human Lung Carcinoma): A commonly used cell line for studying lung cancer and the effects of anticancer compounds.

    • Caco-2 (Human Colorectal Adenocarcinoma): A suitable model for intestinal cancers.

    • MCF-7 (Human Breast Adenocarcinoma): A well-characterized cell line for breast cancer research.

  • Non-Cancerous Cell Line:

    • CCD-18Co (Human Colon Fibroblasts): To assess the selectivity of EFL1 and its potential toxicity to normal cells. An ethanolic extract of Euphorbia lathyris showed low antiproliferative effect on this cell line compared to tumor cells.

General Cell Culture Protocol:

  • Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells upon reaching 80-90% confluency.

Data Presentation: Cytotoxicity of Euphorbia Factor L1

Quantitative data from cytotoxicity assays should be summarized to facilitate comparison. The half-maximal inhibitory concentration (IC50) is a key parameter.

Cell LineCell TypeIC50 (µM) of Euphorbia Factor L1Incubation Time (hours)Reference
A549Human Lung Carcinoma51.34 ± 3.2872
Caco-2Human Colorectal Adenocarcinoma>200 (at 72h, viability was 77.9% at 200µM)72
CCD-18CoHuman Colon Fibroblasts266.0 ± 18.5 (for E. lathyris extract)Not Specified

Experimental Workflow

The following diagram outlines the general workflow for assessing the in vitro cytotoxicity of Euphorbia factor L1.

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis prep_cell Cell Culture (A549, Caco-2, CCD-18Co) seed_cells Seed Cells in 96-well Plates prep_cell->seed_cells prep_efl1 Prepare Euphorbia Factor L1 Stock Solution treat_cells Treat Cells with Serial Dilutions of EFL1 prep_efl1->treat_cells seed_cells->treat_cells assay_mtt MTT Assay (Cell Viability) treat_cells->assay_mtt assay_ldh LDH Assay (Cytotoxicity) treat_cells->assay_ldh assay_caspase Caspase-3/7 Assay (Apoptosis) treat_cells->assay_caspase read_plate Measure Absorbance/ Luminescence assay_mtt->read_plate assay_ldh->read_plate assay_caspase->read_plate calc_ic50 Calculate IC50 Values read_plate->calc_ic50

Experimental workflow for in vitro cytotoxicity testing of Euphorbia factor L1.

Experimental Protocols

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells of interest (A549, Caco-2, CCD-18Co)

  • Complete culture medium

  • Euphorbia factor L1

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate overnight to allow cells to attach.

  • Prepare serial dilutions of Euphorbia factor L1 in culture medium. A suggested concentration range is 0.1 to 200 µM.

  • Remove the medium from the wells and add 100 µL of the diluted EFL1 solutions. Include vehicle control (medium with the same concentration of solvent used to dissolve EFL1, e.g., DMSO) and untreated control wells.

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity.

Materials:

  • Cells and culture reagents as in the MTT assay

  • LDH assay kit (containing substrate mix, assay buffer, and lysis solution)

  • 96-well plates

  • Microplate reader

Protocol:

  • Follow steps 1-5 of the MTT assay protocol.

  • Prepare controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with the lysis solution provided in the kit (typically 1 hour before the end of the incubation).

    • Background: Culture medium without cells.

  • After the incubation period, carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).

Caspase-3/7 Apoptosis Assay

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • Cells and culture reagents

  • Caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7)

  • White-walled 96-well plates (for luminescent assays)

  • Luminometer

Protocol:

  • Seed cells in a white-walled 96-well plate and treat with Euphorbia factor L1 as described in the MTT assay (steps 1-5).

  • After the incubation period, allow the plate to equilibrate to room temperature.

  • Prepare the Caspase-3/7 reagent according to the manufacturer's instructions.

  • Add a volume of the Caspase-3/7 reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Mix the contents of the wells by gentle shaking.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a luminometer.

Mechanism of Action: Signaling Pathways

Euphorbia factor L1 is believed to exert its cytotoxic effects through the induction of apoptosis, potentially involving the PI3K/Akt/mTOR signaling pathway and the mitochondrial pathway.

Proposed Signaling Pathway for Euphorbia Factor L1-Induced Cytotoxicity

G cluster_pathway Euphorbia Factor L1 Mechanism of Action cluster_pi3k PI3K/Akt/mTOR Pathway cluster_apoptosis Mitochondrial Apoptosis Pathway EFL1 Euphorbia Factor L1 PI3K PI3K EFL1->PI3K Inhibits Mitochondrion Mitochondrion EFL1->Mitochondrion Induces Stress Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis Suppresses Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Caspase37->Apoptosis

Proposed signaling pathways affected by Euphorbia factor L1.

Pathway Description:

  • PI3K/Akt/mTOR Pathway Inhibition: Euphorbia factor L1 may inhibit the PI3K/Akt/mTOR signaling cascade, a critical pathway for cell survival and proliferation. Inhibition of this pathway can lead to a decrease in cell growth and survival.

  • Mitochondrial Apoptosis Induction: EFL1 appears to induce mitochondrial stress, leading to the release of cytochrome c. This, in turn, activates caspase-9 and the executioner caspases-3 and -7, ultimately resulting in programmed cell death (apoptosis).

Troubleshooting

IssuePossible CauseSolution
High variability between replicate wellsInconsistent cell seeding, pipetting errors, edge effectsEnsure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate if edge effects are suspected.
Low signal in assaysInsufficient cell number, low compound activity, incorrect wavelength/filterOptimize cell seeding density. Test a wider range of compound concentrations. Double-check instrument settings.
High background in LDH assaySerum in the culture medium contains LDHUse serum-free medium during the treatment period or include a medium-only background control for subtraction.
Incomplete formazan dissolution in MTT assayDense cell culture, insufficient solubilization timeIncrease incubation time with the solubilization solution. Gently mix by pipetting up and down.

References

High-performance liquid chromatography (HPLC) method for Euphorbia factor I purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euphorbia factor L1 is a jatrophane diterpenoid found in plants of the Euphorbia genus, notably Euphorbia lathyris.[1][2] These compounds have garnered significant interest in drug discovery programs due to their diverse and potent biological activities, including anti-inflammatory, cytotoxic, and multidrug resistance (MDR) reversal properties.[3][4] This application note provides a detailed high-performance liquid chromatography (HPLC) method for the purification of Euphorbia factor L1, intended for researchers in natural product chemistry, pharmacology, and drug development.

Experimental Protocols

I. Extraction and Preliminary Fractionation of Diterpenes from Euphorbia Species

This protocol outlines a general procedure for the extraction and initial separation of diterpene-rich fractions from plant material, adapted from established methods for macrocyclic diterpene isolation.[3]

1. Plant Material Extraction:

  • Powdered plant material (e.g., seeds of Euphorbia lathyris) is macerated or percolated with a 2:1 mixture of dichloromethane:acetone at room temperature.

  • The resulting extract is concentrated under reduced pressure.

2. Defatting of the Crude Extract:

  • The concentrated extract is suspended in a 75:25 methanol:water solution.

  • This suspension is subjected to vacuum filtration using a Buchner funnel with a C18 reversed-phase adsorbent or silica gel impregnated with 15% paraffin. The filter is eluted with 75:25 methanol:water. This step removes chlorophyll and fats, yielding a defatted, diterpenoid-rich fraction.

3. Preliminary Chromatographic Separation:

  • The concentrated defatted fraction is loaded onto a silica gel column.

  • Elution is performed using a stepwise gradient of increasing polarity with hexane:ethyl acetate mixtures.

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

4. Size Exclusion Chromatography:

  • Diterpenoid-rich fractions are further purified by size exclusion chromatography on a Sephadex LH-20 column, eluting with a 30:10:60 mixture of hexane:acetone:methanol. This step helps to remove remaining chlorophyll and other unwanted materials.

II. Analytical HPLC Method for Euphorbia Factor L1

This method is suitable for the initial identification and quantification of Euphorbia factor L1 in fractions.

Instrumentation:

  • Agilent 1290 Infinity II HPLC system or equivalent, equipped with a diode array detector (DAD).

Chromatographic Conditions:

Parameter Value
Column Agilent ZORBAX SB-C18 (4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic elution with Methanol:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 275 nm

| Injection Volume | 10 µL |

III. Preparative HPLC Method for the Purification of Euphorbia Factor L1

This protocol is designed for the isolation of pure Euphorbia factor L1 from enriched fractions.

Instrumentation:

  • Preparative HPLC system with a fraction collector.

Chromatographic Conditions:

Parameter Value
Column C18 reversed-phase column (e.g., 20 x 250 mm, 5 µm)
Mobile Phase Stepwise gradient of Hexane:Ethyl Acetate (90:10, 85:15, 80:20, 75:25, 70:30 v/v)
Flow Rate 5.0 mL/min (can be optimized based on column dimensions)
Detection Wavelength 275 nm

| Injection Volume | Dependent on sample concentration and column capacity |

Fraction Collection and Post-Purification:

  • Fractions corresponding to the Euphorbia factor L1 peak are collected.

  • The purity of the collected fractions should be confirmed using the analytical HPLC method described above.

  • The solvent is removed from the purified fractions by rotary evaporation.

Data Presentation

Table 1: Analytical HPLC Parameters for Diterpenoid Analysis from Euphorbia Species

CompoundColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Reference
Euphorbia factor L1 Agilent ZORBAX SB-C18 (4.6 x 250 mm, 5 µm)Methanol:Water (60:40)1.0275
Euphorbia factors L1, L2, L8 Agilent Eclipse XDB-C18 (4.6 x 150 mm, 5 µm)Acetonitrile:Water (isocratic)0.25272
General Diterpenes C18 reversed-phase (100 mm)Methanol:Water (80:20)5.0190-370

Visualizations

Experimental Workflow for Euphorbia Factor L1 Purification

G plant_material Powdered Euphorbia Plant Material extraction Extraction (DCM:Acetone 2:1) plant_material->extraction defatting Defatting (MeOH:H2O 75:25, C18 Filtration) extraction->defatting silica_gel Silica Gel Chromatography (Hexane:EtOAc gradient) defatting->silica_gel sephadex Sephadex LH-20 Chromatography (Hexane:Acetone:MeOH) silica_gel->sephadex prep_hplc Preparative HPLC (C18, Hexane:EtOAc gradient) sephadex->prep_hplc purity_check Analytical HPLC (Purity Assessment) prep_hplc->purity_check pure_efl1 Pure Euphorbia Factor L1 purity_check->pure_efl1

Caption: Workflow for the purification of Euphorbia factor L1.

Signaling Pathway of Euphorbia Factor L1-Induced Apoptosis

G EFL1 Euphorbia Factor L1 Mitochondrion Mitochondrion EFL1->Mitochondrion Induces stress Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Simplified mitochondrial pathway of apoptosis induced by Euphorbia factor L1.

References

Application Notes and Protocols: Euphorbia factor L1 for Inducing Apoptosis in A549 Lung Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Euphorbia factor L1 (EFL1) is a lathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris L.[1]. Emerging research indicates that compounds from the Euphorbia genus possess cytotoxic activities against various cancer cell lines[2]. Specifically, Euphorbia factors have been shown to induce apoptosis in A549 human lung adenocarcinoma cells, a commonly used model for non-small cell lung cancer research[3][4]. These application notes provide a detailed overview and experimental protocols for studying the pro-apoptotic effects of Euphorbia factor L1 on A549 cells. The mechanism of action involves the induction of the mitochondrial apoptosis pathway, characterized by an increase in reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and the activation of the caspase cascade[3].

Data Presentation

The following tables summarize the cytotoxic and pro-apoptotic effects of Euphorbia factor L1 and its analogs on A549 lung cancer cells.

Table 1: Cytotoxicity of Euphorbia Factors on A549 Cells

CompoundIC50 Value (µM)Exposure TimeAssayReference
Euphorbia factor L151.34 ± 3.2872 hoursMTT Assay
Euphorbia factor L236.82 ± 2.14Not SpecifiedMTT Assay
Euphorbia factor L334.04 ± 3.9972 hoursMTT Assay

Table 2: Pro-Apoptotic Effects of Euphorbia factor L2 on A549 Cells *

ParameterConcentration (µM)Result (% of Control or as indicated)Exposure TimeReference
Apoptosis Rate 4023.7 ± 3.4%48 hours
8036.9 ± 2.4%48 hours
Intracellular ROS Levels 40266.23 ± 38.53%24 hours
80363.64 ± 40.26%24 hours
Mitochondrial Membrane Potential (ΔΨm) 4090.39 ± 6.91% of control24 hours
8075.47 ± 9.35% of control24 hours

Visualizations

Experimental Workflow

G cluster_0 Cell Culture & Treatment cluster_1 Viability & Apoptosis Assays cluster_2 Mechanism of Action A549_culture A549 Cell Culture Treatment Treat with Euphorbia factor L1 A549_culture->Treatment MTT MTT Assay for Cytotoxicity (IC50) Treatment->MTT Flow_Apoptosis Annexin V/PI Staining for Apoptosis Rate Treatment->Flow_Apoptosis ROS ROS Detection Treatment->ROS MMP Mitochondrial Membrane Potential Treatment->MMP Western Western Blot for Apoptotic Proteins Treatment->Western Cell_Cycle Cell Cycle Analysis Treatment->Cell_Cycle

Caption: Experimental workflow for investigating the effects of Euphorbia factor L1 on A549 cells.

Signaling Pathway

G EFL1 Euphorbia factor L1 ROS ↑ Reactive Oxygen Species (ROS) EFL1->ROS Mito Mitochondria ROS->Mito MMP ↓ Mitochondrial Membrane Potential Mito->MMP CytoC Cytochrome c release Mito->CytoC Casp9 Caspase-9 activation CytoC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mitochondrial apoptosis pathway induced by Euphorbia factor L1 in A549 cells.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxicity of Euphorbia factor L1 and calculating its IC50 value in A549 cells.

Materials:

  • A549 cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Euphorbia factor L1

  • DMSO (Dimethyl sulfoxide)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • Harvest cells and seed them into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium.

    • Incubate overnight to allow for cell attachment.

  • Treatment:

    • Prepare a stock solution of Euphorbia factor L1 in DMSO.

    • Prepare serial dilutions of Euphorbia factor L1 in culture medium to achieve the desired final concentrations. The final DMSO concentration should be below 0.5%.

    • Remove the old medium and add 100 µL of the medium containing different concentrations of Euphorbia factor L1 to the wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate for 72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with Euphorbia factor L1.

Materials:

  • A549 cells

  • Euphorbia factor L1

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • PBS (Phosphate-Buffered Saline)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed A549 cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to attach overnight.

    • Treat the cells with various concentrations of Euphorbia factor L1 for 48 hours.

  • Cell Harvesting:

    • Collect the culture medium (containing floating cells) and adherent cells by trypsinization.

    • Combine the cells and centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer within one hour.

    • Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis

This protocol is for detecting the expression levels of apoptosis-related proteins (e.g., Bcl-2, Bax, Caspase-3, Caspase-9, Cytochrome c).

Materials:

  • A549 cells

  • Euphorbia factor L1

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-Caspase-9, anti-Cytochrome c, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat A549 cells with Euphorbia factor L1 for the desired time.

    • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane with TBST and visualize the protein bands using a chemiluminescence substrate and an imaging system.

    • Analyze the band intensities relative to a loading control (e.g., β-actin).

Cell Cycle Analysis

This protocol is for analyzing the effect of Euphorbia factor L1 on the cell cycle distribution of A549 cells.

Materials:

  • A549 cells

  • Euphorbia factor L1

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat A549 cells with Euphorbia factor L1 for 24-48 hours.

    • Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet.

  • Fixation:

    • Resuspend the cell pellet and fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash the pellet with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

Experimental Protocols for Assessing the Anti-inflammatory Effects of Euphorbia Factor L1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of experimental protocols to assess the anti-inflammatory properties of Euphorbia factor L1, a lathyrane-type diterpenoid. The methodologies detailed herein cover both in vivo and in vitro models of inflammation, focusing on key inflammatory pathways and mediators.

Summary of Quantitative Anti-inflammatory Data

Currently, specific quantitative data such as IC50 values for the inhibition of inflammatory mediators by Euphorbia factor L1 are not extensively available in the public domain. However, existing studies indicate a significant reduction in the levels of key pro-inflammatory cytokines. One study demonstrated that treatment with Euphorbia factor L1 decreased the generation of IL-1β, IL-6, and TNF-α in the ascites of mice with breast cancer liver metastasis[1]. Further research is required to establish specific dose-response relationships and IC50 values.

Key Signaling Pathways

The anti-inflammatory effects of Euphorbia factor L1 are believed to be mediated through the modulation of several key signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Evidence suggests that Euphorbia factor L1 can inhibit the activation of this pathway, thereby reducing the expression of pro-inflammatory genes.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Inflammatory_Stimulus->TLR4 MyD88 MyD88 TLR4->MyD88 Recruitment IKK IKK MyD88->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB_complex p65/p50 (Inactive) Degradation Degradation IkB->Degradation p65 p65 p50 p50 NFkB_complex->IkB NFkB_active p65/p50 (Active) NFkB_complex->NFkB_active Translocation Euphorbia_factor_L1 Euphorbia factor L1 Euphorbia_factor_L1->IKK Inhibition p65_n p65 p50_n p50 DNA DNA NFkB_active->DNA Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) DNA->Pro_inflammatory_Genes DDR1_Pathway Collagen Collagen DDR1 DDR1 Collagen->DDR1 Activation Downstream_Signaling Downstream Signaling DDR1->Downstream_Signaling Inflammation Inflammation (e.g., Immune Cell Infiltration) Downstream_Signaling->Inflammation Euphorbia_factor_L1 Euphorbia factor L1 Euphorbia_factor_L1->DDR1 Downregulation Experimental_Workflow Start Start In_Vivo_Studies In Vivo Studies (e.g., Carrageenan-induced paw edema) Start->In_Vivo_Studies In_Vitro_Studies In Vitro Studies (e.g., LPS-stimulated macrophages) Start->In_Vitro_Studies Measure_Edema Measure Paw Edema In_Vivo_Studies->Measure_Edema Collect_Samples_Vivo Collect Tissue/Blood In_Vivo_Studies->Collect_Samples_Vivo Cytokine_Assay Cytokine Measurement (ELISA) In_Vitro_Studies->Cytokine_Assay Western_Blot Western Blot Analysis (NF-κB, MAPK pathways) In_Vitro_Studies->Western_Blot Data_Analysis Data Analysis Measure_Edema->Data_Analysis Collect_Samples_Vivo->Cytokine_Assay Cytokine_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Application Notes and Protocols: Measuring the Impact of Euphorb-Factor I on Microtubule Networks

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton involved in essential cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1][2][3][4] Their dynamic nature, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is fundamental to their function.[1] Consequently, the microtubule network represents a key target for the development of therapeutic agents, particularly in oncology.

Euphorbia factor I, a lathyrane-type diterpenoid isolated from plants of the Euphorbia genus, has demonstrated cytotoxic and anti-inflammatory activities. Preliminary studies suggest that its mechanism of action may involve the disruption of the cytoskeleton. These application notes provide a comprehensive guide with detailed protocols for investigating the specific effects of this compound on microtubule networks. The following methodologies will enable researchers to characterize the compound's mechanism of action, from its direct interaction with tubulin to its effects on the cellular microtubule architecture and subsequent impact on cell viability.

Section 1: In Vitro Tubulin Polymerization Assays

The direct effect of a compound on tubulin polymerization can be quantitatively assessed in vitro. These assays monitor the assembly of purified tubulin into microtubules, which can be measured by changes in light scattering (turbidity) or fluorescence.

Turbidity-Based Tubulin Polymerization Assay

This assay measures the increase in turbidity as tubulin monomers polymerize into microtubules.

Protocol:

  • Reagent Preparation:

    • Thaw lyophilized >99% pure tubulin (bovine or porcine) on ice. Reconstitute to a stock concentration of 10 mg/mL in G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 10% glycerol). Keep on ice.

    • Prepare a 10X stock of this compound in 100% DMSO. Further dilute to the desired final concentrations in G-PEM buffer. Ensure the final DMSO concentration does not exceed 1%.

    • Prepare positive controls: Paclitaxel (stabilizer, 10 µM final concentration) and Nocodazole or Vinblastine (destabilizer, 10 µM final concentration).

    • Prepare a negative control (vehicle, e.g., 1% DMSO in G-PEM buffer).

  • Assay Procedure:

    • Pre-warm a 96-well half-area plate and a spectrophotometer with temperature control to 37°C.

    • On ice, pipette 10 µL of the 10X test compounds (this compound, controls) into the appropriate wells.

    • Add 90 µL of the cold tubulin solution to each well for a final volume of 100 µL and a final tubulin concentration of 2-3 mg/mL.

    • Immediately place the plate in the pre-warmed spectrophotometer.

    • Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.

Data Analysis:

  • Plot absorbance (OD at 340 nm) versus time to generate polymerization curves.

  • Analyze the curves to determine key parameters: the nucleation phase (lag time), the growth phase (Vmax, maximum polymerization rate), and the steady-state equilibrium (plateau).

  • Calculate the IC50 (for inhibitors) or EC50 (for stabilizers) of this compound.

Hypothetical Data Presentation:

CompoundConcentration (µM)Vmax (mOD/min)Max Polymer Mass (OD)Effect on Polymerization
Vehicle Control-10.50.25-
Paclitaxel1042.00.35Stabilization
Nocodazole101.80.05Inhibition
This compound18.20.20Slight Inhibition
This compound103.10.08Moderate Inhibition
This compound500.50.02Strong Inhibition

G cluster_prep Preparation (On Ice) cluster_reaction Reaction & Measurement cluster_analysis Data Analysis reagents Prepare Tubulin, GTP, and Test Compounds plate_prep Pipette 10µL of 10X Compounds into 96-well Plate reagents->plate_prep add_tubulin Add 90µL of Cold Tubulin Solution plate_prep->add_tubulin spectro Incubate at 37°C in Spectrophotometer add_tubulin->spectro measure Measure Absorbance at 340nm Every 30-60s for 90 min spectro->measure plot Plot OD vs. Time measure->plot analyze Determine Vmax, Lag Time, and Plateau plot->analyze calculate Calculate IC50 analyze->calculate

Fluorescence-Based Tubulin Polymerization Assay

This method offers higher sensitivity and is suitable for high-throughput screening. It uses a fluorescent reporter that incorporates into growing microtubules.

Protocol:

  • Reagent Preparation:

    • Prepare tubulin, GTP, and test compounds as described in section 1.1.

    • Include a fluorescent reporter dye (e.g., DAPI at 6.3 µM) in the G-PEM buffer.

  • Assay Procedure:

    • Follow the same initial steps as the turbidity assay, using a black 96-well plate suitable for fluorescence measurements.

    • Place the plate in a pre-warmed (37°C) fluorescence plate reader.

    • Measure fluorescence intensity at appropriate excitation/emission wavelengths (e.g., 360 nm excitation/450 nm emission for DAPI) every 30-60 seconds for 60-90 minutes.

Data Analysis:

  • Plot relative fluorescence units (RFU) versus time.

  • Analyze the polymerization curves similarly to the turbidity assay.

Section 2: Cellular Assays for Microtubule Network Analysis

Cell-based assays are crucial to confirm that the effects observed in vitro translate to a cellular context and to visualize the morphological impact on the microtubule network.

Immunofluorescence Microscopy of Microtubule Networks

This technique allows for the direct visualization of the microtubule network architecture in cells treated with this compound.

Protocol:

  • Cell Culture and Treatment:

    • Seed cells (e.g., HeLa, A549, or MDA-MB-231) onto sterile glass coverslips in a 24-well plate and allow them to adhere for 24 hours.

    • Treat the cells with various concentrations of this compound (and controls) for a specified duration (e.g., 6, 12, or 24 hours).

  • Fixation and Permeabilization:

    • Aspirate the media and wash the cells gently with pre-warmed PBS.

    • Fix the cells with ice-cold methanol for 5-10 minutes at -20°C or with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • If using paraformaldehyde, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-20 minutes.

  • Immunostaining:

    • Block non-specific antibody binding with a blocking buffer (e.g., 1X PBS / 5% normal goat serum / 0.3% Triton X-100) for 60 minutes.

    • Incubate the cells with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin, diluted in antibody dilution buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorophore-conjugated secondary antibody (e.g., goat anti-mouse IgG Alexa Fluor 488) for 1-2 hours at room temperature, protected from light.

    • (Optional) Counterstain the nuclei with DAPI.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Image the cells using a fluorescence or confocal microscope.

Expected Results:

  • Vehicle Control: Well-organized, filamentous microtubule network extending throughout the cytoplasm.

  • This compound (as a hypothetical destabilizer): Disrupted, fragmented microtubules; diffuse tubulin staining.

  • Paclitaxel (stabilizer): Dense microtubule bundles, particularly around the nucleus.

G start Seed Cells on Coverslips treat Treat with Euphorbia factor I and Controls start->treat fix Fix and Permeabilize Cells treat->fix block Block with Serum fix->block primary_ab Incubate with Primary Antibody (anti-tubulin) block->primary_ab secondary_ab Incubate with Fluorescent Secondary Antibody primary_ab->secondary_ab mount Mount Coverslips secondary_ab->mount image Image with Fluorescence Microscope mount->image

Quantitative Cell-Based Microtubule Content Assay

This assay provides a quantitative measure of the cellular microtubule content, bridging the gap between in vitro polymerization assays and cytotoxicity assays. It is particularly useful for distinguishing between microtubule stabilizing and destabilizing agents.

Protocol:

  • Cell Culture and Treatment:

    • Seed 7,500 HeLa cells per well in a 96-well microplate and incubate for 24 hours.

    • Treat the cells with a range of concentrations of this compound for 90 minutes.

  • Challenge with a Depolymerizing Agent:

    • Add a potent microtubule-destabilizing agent like combretastatin A4 (CA4) or nocodazole to all wells (except for total microtubule controls) at a final concentration that causes significant depolymerization (e.g., 0.5 µM CA4) and incubate for 30 minutes.

  • Extraction and Fixation:

    • Permeabilize cells with a microtubule-stabilizing buffer (e.g., OPT buffer) to remove soluble tubulin, leaving the polymerized microtubules intact.

    • Fix the remaining cellular structures with 4% formaldehyde.

  • Immunodetection:

    • Wash the wells and perform an ELISA-like procedure.

    • Incubate with an anti-tubulin primary antibody.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Add a chemiluminescent HRP substrate and measure the luminescence using a plate reader.

Data Analysis:

  • The luminescence signal is proportional to the amount of resistant microtubule polymer remaining in the cells.

  • Results are expressed as a percentage of resistant microtubules compared to cells treated with the vehicle control (which are also challenged with CA4).

  • A microtubule destabilizer (like this compound, hypothetically) will not protect microtubules from CA4-induced depolymerization, resulting in a low signal. A stabilizer will protect the microtubules, resulting in a high signal.

Hypothetical Data Presentation:

CompoundConcentration (µM)Resistant Microtubules (%)Interpretation
DMSO (Control)-100Baseline resistance
Paclitaxel1450Stabilization
Vinblastine185No stabilization
This compound1092No stabilization
This compound5075No stabilization

Section 3: Downstream Cellular Effects

Disruption of microtubule dynamics often leads to cell cycle arrest and apoptosis. Assessing these downstream effects provides further evidence for the mechanism of action of this compound.

Cell Cycle Analysis by Flow Cytometry

Protocol:

  • Treat cells with this compound for 24-48 hours.

  • Harvest cells, including any floating cells, and wash with PBS.

  • Fix the cells in ice-cold 70% ethanol while vortexing and store at -20°C overnight.

  • Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubate for 30 minutes at 37°C.

  • Analyze the DNA content by flow cytometry.

Expected Results:

  • Microtubule-destabilizing agents typically cause an accumulation of cells in the G2/M phase of the cell cycle.

Apoptosis and Cell Viability Assays

Protocol (MTT Assay):

  • Seed cells in a 96-well plate and treat with a serial dilution of this compound for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Add solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Determine the IC50 value of this compound, which represents the concentration that inhibits cell growth by 50%.

Hypothetical Data Presentation:

Cell LineThis compound IC50 (µM)
A549 (Lung Cancer)34.04
MCF-7 (Breast Cancer)45.28
LoVo (Colon Cancer)41.67

Section 4: Signaling Pathways

Microtubule disruption can activate various signaling cascades, such as the Rho signal cascade, and affect the localization and activity of transcription factors like HIF-1α. Investigating these pathways can provide deeper insight into the cellular response to this compound.

G cluster_compound Mechanism of Action cluster_cellular Cellular Effects EFL1 This compound MT Microtubule Destabilization EFL1->MT G2M G2/M Phase Cell Cycle Arrest MT->G2M Apoptosis Apoptosis G2M->Apoptosis Viability Decreased Cell Viability Apoptosis->Viability

Conclusion

The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of this compound's impact on microtubule networks. By combining in vitro biochemical assays with cell-based quantitative and imaging techniques, researchers can elucidate the specific mechanism of action, from direct tubulin interaction to the induction of downstream cellular events like cell cycle arrest and apoptosis. This multi-faceted approach is essential for characterizing novel microtubule-targeting agents and assessing their therapeutic potential.

References

Application Notes and Protocols for Utilizing Euphorbia Factor L1 in Multidrug Resistance Reversal Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which function as drug efflux pumps, reducing the intracellular concentration of anticancer agents to sublethal levels. Euphorbia factor L1 (EFL1), a lathyrane-type diterpenoid isolated from plants of the Euphorbia genus, has emerged as a promising agent for reversing P-gp-mediated MDR.[1][2] EFL1 has been shown to inhibit the function of P-gp, thereby restoring the sensitivity of resistant cancer cells to conventional chemotherapeutic drugs.[1][2]

These application notes provide detailed protocols for researchers to investigate the MDR reversal activity of Euphorbia factor L1. The included methodologies cover essential in vitro assays to characterize the efficacy and mechanism of action of EFL1 as an MDR modulator.

Data Presentation

The following tables summarize the quantitative data on the efficacy of Euphorbia factor L1 in reversing multidrug resistance in various cancer cell lines.

Table 1: Cytotoxicity of Euphorbia Factor L1

Cell LineTypeIC50 (µM)Exposure Time (h)Assay Method
K562Human chronic myelogenous leukemia (sensitive)33.86 ± 2.5196MTT
K562/ADRHuman chronic myelogenous leukemia (resistant)39.64 ± 2.9396MTT
Caco-2Human colon adenocarcinoma>200 (at 72h, viability ~77.9%)72MTT[3]
A549Human lung carcinoma51.34 ± 3.2872MTT

Table 2: Reversal of P-glycoprotein-Mediated Multidrug Resistance by Euphorbia Factor L1

Cell LineChemotherapeutic AgentEFL1 Concentration (µM)IC50 of Chemo Agent without EFL1 (µM)IC50 of Chemo Agent with EFL1 (µM)Reversal Fold*
K562/ADRDoxorubicin2.515.83 ± 1.219.10 ± 0.821.74
K562/ADRDoxorubicin5.015.83 ± 1.214.18 ± 0.353.79
K562/ADRDoxorubicin10.015.83 ± 1.212.69 ± 0.235.88
K562/ADRVincristine2.54.32 ± 0.372.51 ± 0.191.72
K562/ADRVincristine5.04.32 ± 0.371.15 ± 0.113.76
K562/ADRVincristine10.04.32 ± 0.370.68 ± 0.066.35

*Reversal Fold (RF) is calculated as the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 of the chemotherapeutic agent in the presence of the modulator (EFL1).

Visualization of Signaling Pathways and Experimental Workflows

P_gp_MDR_Pathway Mechanism of P-glycoprotein (P-gp) Mediated Multidrug Resistance and Inhibition by Euphorbia Factor L1 cluster_cell Cancer Cell cluster_extracellular Extracellular Space Pgp P-glycoprotein (P-gp) Drug_out Chemotherapeutic Drug Pgp->Drug_out Efflux ADP ADP + Pi Pgp->ADP Drug_in Chemotherapeutic Drug Drug_in->Pgp Binds to Nucleus Nucleus Drug_in->Nucleus Induces EFL1 Euphorbia Factor L1 EFL1->Pgp Inhibits ATP ATP ATP->Pgp Hydrolysis provides energy Apoptosis Apoptosis Nucleus->Apoptosis Drug_source->Drug_in MDR_Reversal_Workflow Experimental Workflow for Multidrug Resistance Reversal Assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_data_analysis Data Analysis start Seed resistant and sensitive cancer cells incubation1 Incubate for 24h start->incubation1 treat_chemo Add chemotherapeutic agent alone treat_combo Add chemotherapeutic agent + Euphorbia Factor L1 treat_EFL1 Add Euphorbia Factor L1 alone (cytotoxicity control) treat_control Vehicle control mtt_assay MTT Assay (Cell Viability) treat_chemo->mtt_assay treat_combo->mtt_assay rho123_assay Rhodamine 123 Accumulation Assay (P-gp Function) treat_combo->rho123_assay treat_EFL1->mtt_assay atpase_assay P-gp ATPase Activity Assay (Mechanism) treat_EFL1->atpase_assay treat_control->mtt_assay treat_control->rho123_assay calc_ic50 Calculate IC50 values mtt_assay->calc_ic50 analyze_fluorescence Analyze fluorescence intensity rho123_assay->analyze_fluorescence measure_phosphate Measure inorganic phosphate atpase_assay->measure_phosphate calc_rf Calculate Reversal Fold calc_ic50->calc_rf

References

Application Notes and Protocols for Culturing Euphorbia Species for Optimal Diterpenoid Yield

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The genus Euphorbia, one of the largest in the plant kingdom, is a prolific source of structurally diverse diterpenoids[1][2]. These compounds, including jatrophanes, lathyranes, tiglianes, and ingenanes, exhibit a wide range of potent biological activities and are of significant interest for drug discovery and development[1][3][4]. For instance, ingenol mebutate, isolated from Euphorbia peplus, is an FDA-approved treatment for actinic keratosis, while other compounds like prostratin and resiniferatoxin are under investigation for treating HIV and intractable pain, respectively.

However, the concentration of these valuable diterpenoids in wild or cultivated plants is often low and variable, making extraction economically challenging and ecologically unsustainable. Plant tissue and cell culture technologies offer a promising alternative, providing a controlled environment for the consistent and scalable production of these high-value secondary metabolites.

These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to selecting, culturing, and enhancing diterpenoid production in Euphorbia species. The protocols herein detail methods for establishing in vitro cultures, applying elicitation strategies to boost yields, and quantifying the target compounds.

Application Note 1: Selection of High-Yielding Euphorbia Species

The selection of the appropriate plant species is the primary step toward optimizing diterpenoid production. The Euphorbia genus contains over 2000 species, with significant variation in diterpenoid profiles and yields. Phytochemical investigations have identified several species as particularly rich sources of medicinally important diterpenoids.

Table 1: Key Euphorbia Species and Their Diterpenoid Yields

SpeciesMajor Diterpenoid(s)Reported YieldPlant Part
Euphorbia lathyrisIngenol, Lathyranes275 mg of ingenol / kgSeeds
Euphorbia peplusIngenol mebutate1.1 mg / kgWhole Plant
Euphorbia esulaJatrophanes, LathyranesHigh number of isolates (44)Not Specified
Euphorbia royleanaVarious DiterpenesHigh number of isolates (36)Not Specified
Euphorbia neriifoliaVarious DiterpenesHigh number of isolates (32)Not Specified
Euphorbia tirucalliTriterpenoids, DiterpenoidsNot QuantifiedLatex, Stem Bark
Euphorbia kansuiIngenane DiterpenesNot QuantifiedRoot

Note: Yields can vary significantly based on genetic, geographic, and environmental factors.

Application Note 2: Cultivation Strategies

Both whole-plant cultivation and in vitro culture systems can be employed for diterpenoid production. While whole-plant cultivation is traditional, in vitro systems offer superior control and scalability.

Whole Plant Cultivation

For species like Euphorbia lathyris, direct cultivation is a viable option. It is an annual or biennial herb that can be propagated by seed. Optimal growth conditions are crucial for maximizing biomass and secondary metabolite accumulation.

Table 2: Optimal Growth Conditions for Euphorbia lathyris

ParameterOptimal Condition
LightFull sun to partial shade (minimum 6 hours direct sunlight)
SoilWell-drained loamy, sandy, or clay soils
Soil pHMildly acidic, neutral, to mildly alkaline
WaterDrought tolerant; water when soil is nearly dry
USDA Hardiness Zone5 - 9
FertilizerBalanced 10-10-10 fertilizer during the growing season
In Vitro Culture Systems

In vitro cultures, particularly cell suspension cultures, are highly advantageous for industrial-scale production. They allow for cultivation in sterile, controlled bioreactors, independent of climate and geographical location, and facilitate the application of yield-enhancement strategies like elicitation. Species such as Euphorbia tirucalli have been successfully grown in cell suspension cultures.

Protocol 1: Establishment of Euphorbia Cell Suspension Cultures

This protocol describes the general steps for initiating callus and suspension cultures from a selected Euphorbia species. Aseptic technique is critical throughout the procedure.

G cluster_0 Phase 1: Callus Induction cluster_1 Phase 2: Suspension Culture Explant 1. Explant Selection (e.g., young leaves, stems) Sterilization 2. Surface Sterilization (Ethanol, Hypochlorite) Explant->Sterilization Inoculation 3. Inoculation on Callus Induction Medium (CIM) Sterilization->Inoculation Incubation_C 4. Incubation (Dark, 25°C, 4-6 weeks) Inoculation->Incubation_C Callus 5. Callus Formation Incubation_C->Callus Transfer 6. Transfer Friable Callus to Liquid Medium Callus->Transfer Incubation_S 7. Incubation on Shaker (120 rpm, 25°C) Transfer->Incubation_S Subculture 8. Regular Subculturing (every 2-3 weeks) Incubation_S->Subculture Established 9. Established Cell Suspension Culture Subculture->Established G cluster_repression Repressed State (No Signal) cluster_activation Active State (Signal Present) Elicitor Elicitor Signal (e.g., Wounding, Pathogen) Membrane Membrane Lipids Elicitor->Membrane triggers release aLA α-Linolenic Acid Membrane->aLA JA_Biosynthesis JA Biosynthesis (LOX, AOS, AOC, OPR) aLA->JA_Biosynthesis JA Jasmonic Acid (JA) JA_Biosynthesis->JA JA_Ile JA-Isoleucine (JA-Ile) Active Hormone JA->JA_Ile SCF_COI1 SCF-COI1 Complex (E3 Ubiquitin Ligase) JA_Ile->SCF_COI1 binds to JAZ JAZ Repressor Protein SCF_COI1->JAZ targets for degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses Genes Diterpenoid Biosynthesis Genes (e.g., Casbene Synthase, P450s) MYC2->Genes activates transcription Diterpenoids Diterpenoid Accumulation Genes->Diterpenoids G Biomass 1. Lyophilized Cell Biomass Grinding 2. Grind to Fine Powder Biomass->Grinding Extraction 3. Solvent Extraction (e.g., Methanol, Ethanol) Grinding->Extraction Filtration 4. Filter and Concentrate (Rotary Evaporation) Extraction->Filtration CrudeExtract 5. Crude Diterpenoid Extract Filtration->CrudeExtract HPLC_Prep 6. Prepare Sample for HPLC (Dissolve in mobile phase, filter) CrudeExtract->HPLC_Prep HPLC_Analysis 7. HPLC-DAD/UV Analysis HPLC_Prep->HPLC_Analysis Quantification 8. Data Analysis & Quantification (vs. Standard Curve) HPLC_Analysis->Quantification

References

Preparation of Euphorbia Factor L1 Stock Solutions for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Euphorbia factor L1 (EFL1) is a lathyrane-type diterpenoid isolated from the medicinal herb Euphorbia lathyris L.[1] It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-tumor, anti-inflammatory, and immunomodulatory effects.[1][2] EFL1 has been shown to induce apoptosis, inhibit cell proliferation, and suppress metastasis in various cancer cell lines.[3] Its mechanisms of action involve the modulation of key signaling pathways such as the PI3K/AKT/mTOR and DDR1-mediated pathways.[4] This document provides detailed protocols for the preparation of EFL1 stock solutions and their application in cell culture experiments.

Data Presentation

Solubility and Storage

Proper preparation and storage of Euphorbia factor L1 are critical for maintaining its bioactivity and ensuring experimental reproducibility. The following table summarizes the key solubility and storage parameters for EFL1.

ParameterValueSource
Molecular Weight 552.66 g/mol N/A
Appearance PowderN/A
Recommended Solvent Dimethyl sulfoxide (DMSO)
Maximum Solubility in DMSO 40 mg/mL (72.37 mM)N/A
Powder Storage -20°C for up to 3 yearsN/A
Stock Solution Storage -80°C for up to 1 year; -20°C for up to 1 monthN/A

Note: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.

Working Concentrations in Cell Culture

The optimal working concentration of EFL1 varies depending on the cell line and the specific biological question being investigated. The following table provides a summary of effective concentrations reported in the literature.

Cell LineAssay TypeWorking Concentration RangeIncubation TimeReference
Caco-2Cytotoxicity (MTT)12.5 - 200 µM72 hours
Human Gastric Epithelial Cells (GES-1)Cytotoxicity, Apoptosis, AutophagyNot SpecifiedNot Specified
Breast Cancer (in vivo model)Anti-metastasisNot Specified2 weeks (daily administration)
A549 (Lung Carcinoma)CytotoxicityIC50 of 51.34 ± 3.28 µM72 hours

Experimental Protocols

Protocol 1: Preparation of Euphorbia Factor L1 Stock Solution (10 mM)

This protocol describes the preparation of a 10 mM stock solution of EFL1 in DMSO.

Materials:

  • Euphorbia factor L1 powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Calculate the required mass of EFL1:

    • Molecular Weight of EFL1 = 552.66 g/mol

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = 10 mmol/L * 1 L/1000 mL * 552.66 g/mol * 1 mL = 0.0055266 g = 5.53 mg

  • Weighing EFL1:

    • Carefully weigh out 5.53 mg of EFL1 powder and place it into a sterile microcentrifuge tube.

  • Dissolving in DMSO:

    • Add 1 mL of anhydrous DMSO to the tube containing the EFL1 powder.

  • Mixing:

    • Vortex the tube thoroughly until the EFL1 is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary.

  • Aliquoting and Storage:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes or cryovials.

    • Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol describes the dilution of the EFL1 stock solution to the final working concentration in cell culture medium.

Materials:

  • 10 mM EFL1 stock solution in DMSO

  • Complete cell culture medium appropriate for your cell line

  • Sterile tubes for dilution

  • Calibrated pipettes

Procedure:

  • Thaw the EFL1 stock solution:

    • Thaw a single aliquot of the 10 mM EFL1 stock solution at room temperature.

  • Calculate the required volume of stock solution:

    • Use the formula: C1V1 = C2V2

      • C1 = Concentration of the stock solution (10 mM)

      • V1 = Volume of the stock solution to be added

      • C2 = Desired final concentration in the culture medium (e.g., 100 µM)

      • V2 = Final volume of the culture medium

    • Example: To prepare 1 mL of medium with a final EFL1 concentration of 100 µM:

      • 10,000 µM * V1 = 100 µM * 1 mL

      • V1 = (100 µM * 1 mL) / 10,000 µM = 0.01 mL = 10 µL

  • Prepare the working solution:

    • Aseptically add the calculated volume of the EFL1 stock solution to the required volume of complete cell culture medium.

    • Mix gently by pipetting up and down or by inverting the tube.

  • Vehicle Control:

    • Prepare a vehicle control by adding the same volume of DMSO to an equivalent volume of cell culture medium. It is crucial to ensure that the final concentration of DMSO in the cell culture does not exceed a level that is toxic to the cells (typically <0.5%).

  • Treat the cells:

    • Remove the existing medium from your cell culture plates and replace it with the freshly prepared medium containing EFL1 or the vehicle control.

Mandatory Visualization

Experimental Workflow for Preparing EFL1 Working Solutions

G Workflow for Preparation of EFL1 Working Solutions start Start weigh Weigh EFL1 Powder start->weigh dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex stock 10 mM Stock Solution vortex->stock aliquot Aliquot for Storage stock->aliquot store Store at -80°C or -20°C aliquot->store thaw Thaw Aliquot store->thaw dilute Dilute in Cell Culture Medium thaw->dilute working Working Solution dilute->working treat Treat Cells working->treat end End treat->end

Caption: Workflow for EFL1 stock and working solution preparation.

Signaling Pathway: EFL1-Induced Apoptosis

G EFL1-Induced Apoptosis Pathway EFL1 Euphorbia Factor L1 Mitochondria Mitochondria EFL1->Mitochondria induces CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: EFL1 induces apoptosis via the mitochondrial pathway.

Signaling Pathway: EFL1 and PI3K/AKT/mTOR Inhibition

G EFL1 Inhibition of PI3K/AKT/mTOR Pathway EFL1 Euphorbia Factor L1 PI3K PI3K EFL1->PI3K inhibits AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes

Caption: EFL1 inhibits the PI3K/AKT/mTOR signaling pathway.

Signaling Pathway: EFL1 and DDR1-Mediated Immune Infiltration

G EFL1 Regulation of DDR1-Mediated Immune Infiltration EFL1 Euphorbia Factor L1 DDR1 DDR1 EFL1->DDR1 downregulates Treg Treg Cells DDR1->Treg promotes CD4_CD8 CD4+ & CD8+ T Cells DDR1->CD4_CD8 suppresses Immune_Infiltration Tumor Immune Infiltration Treg->Immune_Infiltration suppresses CD4_CD8->Immune_Infiltration enhances

References

Troubleshooting & Optimization

Euphorbia factor I stability and long-term storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and long-term storage of Euphorbia factor L1. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

1. What are the recommended long-term storage conditions for Euphorbia factor L1 powder?

For long-term storage, it is recommended to keep Euphorbia factor L1 as a powder at -20°C.[1][2] Under these conditions, the compound can be stable for up to three years.[2]

2. How should I store stock solutions of Euphorbia factor L1?

Stock solutions of Euphorbia factor L1 should be stored at -80°C for up to six months or at -20°C for up to one month.[2][3] It is crucial to protect these solutions from light. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

3. What is the recommended short-term storage for Euphorbia factor L1?

For short-term storage, Euphorbia factor L1 can be kept at 2-8°C.

4. How stable is Euphorbia factor L1 in solution during an experiment?

A test solution of Euphorbia factor L1 has been shown to be stable for at least 36 hours under experimental conditions. However, for in vivo experiments, it is recommended to prepare fresh solutions daily.

5. What solvents are suitable for dissolving Euphorbia factor L1?

Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of Euphorbia factor L1. For in vivo studies, further dilution with vehicles such as corn oil may be necessary.

6. Are there any specific handling precautions for Euphorbia factor L1?

Yes, it is advised to avoid contact with eyes, skin, and clothing. Ensure you wash your hands thoroughly after handling the compound. It is also important to avoid ingestion and inhalation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of Euphorbia factor L1 due to improper storage.Ensure the compound and its solutions are stored at the recommended temperatures (-20°C or -80°C for long-term) and protected from light. Aliquot stock solutions to minimize freeze-thaw cycles.
Instability of the working solution during the experiment.Prepare fresh working solutions for each experiment, especially for longer in vivo studies.
Precipitation of the compound in aqueous media Low solubility of Euphorbia factor L1 in aqueous solutions.Start with a concentrated stock solution in an appropriate organic solvent like DMSO. For aqueous buffers, ensure the final concentration of the organic solvent is compatible with your experimental system and does not cause precipitation. The use of co-solvents or surfactants like Tween-80 may aid in solubility for in vivo formulations.
Loss of biological activity Degradation due to exposure to strong oxidizing/reducing agents, or strong acids/alkalis.Avoid mixing Euphorbia factor L1 with incompatible chemicals. Check the composition of all buffers and reagents used in your experiments.
Contamination of the stock solution.Use sterile techniques when preparing and handling solutions. Filter-sterilize solutions if necessary and compatible with the compound's stability.

Quantitative Data Summary

Table 1: Recommended Storage Conditions for Euphorbia Factor L1

Form Storage Temperature Duration Reference
Powder-20°CUp to 3 years
Powder4°CUp to 2 years
Stock Solution (in solvent)-80°CUp to 6 months
Stock Solution (in solvent)-20°CUp to 1 month
Short-term2-8°C

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Weighing: Accurately weigh the desired amount of Euphorbia factor L1 powder in a sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration.

  • Vortexing: Vortex the solution until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

  • Aliquoting: Dispense the stock solution into smaller, single-use, light-protected tubes.

  • Storage: Store the aliquots at -20°C for short-term or -80°C for long-term storage.

Protocol 2: General Stability Assessment by High-Performance Liquid Chromatography (HPLC)

  • Preparation of Test Solutions: Prepare solutions of Euphorbia factor L1 in the desired solvent and at a known concentration.

  • Initial Analysis (T=0): Immediately analyze an aliquot of the freshly prepared solution using a validated HPLC method to determine the initial concentration and purity.

  • Storage under Test Conditions: Store the remaining test solutions under various conditions to be evaluated (e.g., different temperatures, light exposure, pH).

  • Time-Point Analysis: At predetermined time intervals (e.g., 2, 8, 12, 24, 36 hours), withdraw aliquots from each test condition.

  • HPLC Analysis: Analyze the withdrawn aliquots by HPLC to quantify the remaining concentration of Euphorbia factor L1.

  • Data Analysis: Calculate the percentage of degradation over time for each condition by comparing the peak area of Euphorbia factor L1 at each time point to the initial peak area.

Visualizations

experimental_workflow Experimental Workflow: Stability Assessment of Euphorbia Factor L1 cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep Prepare Euphorbia Factor L1 Solution initial_hplc T=0 HPLC Analysis prep->initial_hplc storage Store under Test Conditions (Temperature, Light, pH) initial_hplc->storage timepoint_hplc Time-Point HPLC Analysis storage->timepoint_hplc At specified intervals data_analysis Calculate Degradation Rate timepoint_hplc->data_analysis DDR1_signaling_pathway DDR1 Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_inhibition DDR1 Signaling Pathway collagen Collagen ddr1 DDR1 collagen->ddr1 shc SHC ddr1->shc pi3k PI3K ddr1->pi3k nfkb NF-kB ddr1->nfkb erk ERK ddr1->erk shc->pi3k akt AKT pi3k->akt proliferation Cell Proliferation, Migration, Survival akt->proliferation nfkb->proliferation erk->proliferation efl1 Euphorbia Factor L1 efl1->ddr1 Inhibits PI3K_AKT_mTOR_pathway PI3K/AKT/mTOR Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_inhibition PI3K/AKT/mTOR Signaling Pathway gf Growth Factors rtk Receptor Tyrosine Kinase gf->rtk pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 Converts PIP2 pip2 PIP2 akt AKT pip3->akt mtor mTOR akt->mtor cell_processes Cell Growth, Proliferation, Survival mtor->cell_processes efl1 Euphorbia Factor L1 efl1->pi3k Inhibits IL17_signaling_pathway IL-17 Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular il17 IL-17 il17r IL-17 Receptor il17->il17r act1 Act1 il17r->act1 traf6 TRAF6 act1->traf6 nfkb NF-kB traf6->nfkb mapk MAPK traf6->mapk gene_expression Pro-inflammatory Gene Expression nfkb->gene_expression mapk->gene_expression

References

Technical Support Center: Maximizing Euphorbia Factor L1 Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of Euphorbia factor L1 from plant extracts.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the yield of Euphorbia factor L1?

A1: The yield of Euphorbia factor L1, a lathyrane diterpenoid, is influenced by a combination of factors including:

  • Plant Material: The species of Euphorbia, geographical location, time of harvest, and post-harvest handling of the plant material, particularly the seeds of Euphorbia lathyris, are critical.

  • Extraction Method: The choice of extraction technique (e.g., maceration, reflux, ultrasound-assisted extraction) significantly impacts the efficiency.

  • Solvent Selection: The polarity of the solvent system is crucial for selectively extracting lathyrane diterpenoids.

  • Extraction Parameters: Time, temperature, and the solid-to-liquid ratio during extraction need to be optimized.

  • Purification Strategy: The chromatographic methods used for isolation and purification will affect the final recovery of pure Euphorbia factor L1.

Q2: Which part of the Euphorbia plant is the best source for Euphorbia factor L1?

A2: Lathyrane diterpenoids, including Euphorbia factor L1, are predominantly isolated from the seeds of Euphorbia lathyris L.[1][2][3]. While these compounds can be found in other plant parts, the seeds are reported to have a high concentration[4].

Q3: What are the potential causes of Euphorbia factor L1 degradation during processing?

A3: Diterpenoids can be sensitive to heat, light, and pH changes. Prolonged exposure to high temperatures during drying or extraction can lead to degradation. Similarly, harsh acidic or basic conditions during extraction or purification might alter the chemical structure of Euphorbia factor L1. Storage of extracts in transparent containers or at room temperature for extended periods can also contribute to degradation[5].

Q4: Are there any known biosynthetic precursors to Euphorbia factor L1 that could be targeted for yield enhancement?

A4: Yes, Euphorbia factor L1 belongs to the lathyrane class of diterpenoids. Their biosynthesis begins with the cyclization of geranylgeranyl pyrophosphate (GGPP) to casbene. A series of oxidations and ring closures, mediated by enzymes like cytochrome P450s, leads to the formation of the lathyrane skeleton. Understanding this pathway can open avenues for metabolic engineering to increase the production of these precursors in heterologous systems like yeast.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of Euphorbia factor L1.

Problem Potential Cause Recommended Solution
Low or No Yield of Euphorbia Factor L1 Inappropriate Plant Material: Incorrect species, poor quality, or improper storage of plant material.Ensure you are using the seeds of Euphorbia lathyris. Store the seeds in a cool, dry, and dark place to prevent degradation of active compounds.
Inefficient Extraction: Sub-optimal solvent, temperature, or extraction time.Optimize the extraction solvent. A common starting point is 95% aqueous ethanol or methanol, followed by partitioning with solvents of varying polarities like petroleum ether and acetonitrile. Experiment with different extraction times and temperatures. Reflux extraction can be more efficient than maceration at room temperature, but be mindful of potential thermal degradation.
Poor Solid-to-Liquid Ratio: Insufficient solvent to effectively extract the compound from the plant matrix.Increase the solvent-to-solid ratio. A higher ratio can improve extraction efficiency, though it may require concentrating a larger volume of solvent later.
Co-extraction of a Large Number of Impurities Non-selective Solvent System: The chosen solvent may be extracting a wide range of other compounds along with Euphorbia factor L1.Employ a multi-step extraction and partitioning strategy. For instance, an initial extraction with a polar solvent like ethanol can be followed by liquid-liquid partitioning with a non-polar solvent like petroleum ether to remove lipids, and then re-extracting the desired compounds into a moderately polar solvent like acetonitrile.
Inadequate Purification: The chromatographic method may not be providing sufficient resolution.Utilize a combination of chromatographic techniques. Start with column chromatography on silica gel with a gradient elution system. Follow this with semi-preparative or preparative High-Performance Liquid Chromatography (HPLC) for final purification.
Suspected Degradation of Euphorbia Factor L1 High Extraction Temperature: Prolonged exposure to heat during reflux or solvent evaporation.Use lower extraction temperatures where possible. If using a rotary evaporator to concentrate the extract, maintain a water bath temperature below 45-50°C. Consider alternative extraction methods like ultrasound-assisted extraction which can be performed at lower temperatures.
Exposure to Light and Air: Lathyrane diterpenoids may be susceptible to oxidation or photodegradation.Protect extracts from light by using amber-colored glassware or wrapping containers in aluminum foil. Store extracts and purified compounds under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C or -80°C) to minimize degradation.

Data on Extraction Parameters

The following tables summarize the impact of various parameters on the extraction of diterpenoids and other phytochemicals from Euphorbia and other plants, providing a basis for optimizing Euphorbia factor L1 extraction.

Table 1: Effect of Solvent Choice and Extraction Method on Phytochemical Yield from Euphorbia Species

Plant SpeciesExtraction MethodSolventKey FindingsReference
Euphorbia resinifieraInfusionDistilled WaterHighest polyphenol and flavonoid content compared to methanol and aqueous/methanol mixtures.
Euphorbia resinifieraMaceration, SonicationAqueous/MethanolHighest antioxidant activity.
Euphorbia caducifoliaSolvent-assistedMethanolEffective in extracting bioactive triterpenoids from the latex.
Euphorbia lathyrisReflux95% Aqueous EthanolSuccessfully used for the large-scale extraction of lathyrane diterpenoids.

Table 2: Influence of Extraction Parameters on Yield

ParameterPlant MaterialEffect on YieldRecommendationsReference
Solid-to-Liquid Ratio Date SeedsYield of phenolics increased with an increasing solvent-to-solid ratio up to 60:1.Experiment with ratios from 1:10 to 1:60 (w/v) to find the optimal balance between extraction efficiency and solvent consumption.
Temperature Euphorbia resiniferaHigher temperatures (up to 50°C) can increase the yield of some secondary metabolites.Optimize temperature based on the thermal stability of Euphorbia factor L1. Start with room temperature and cautiously increase to find the optimum without causing degradation.
Extraction Time Euphorbia resiniferaLonger extraction times (up to 270 minutes) were beneficial for higher yields in some cases.Evaluate extraction efficiency at different time points (e.g., 1, 2, 4, 8 hours) to determine the point of diminishing returns.
pH of Extraction Medium Euphorbia fischerianaFor diterpenoids, a pH range of 6-10 was found to have a higher extraction ratio.While not commonly adjusted for diterpenoid extraction, if using aqueous systems, maintaining a neutral to slightly alkaline pH may be beneficial.

Experimental Protocols

The following is a generalized protocol for the extraction and isolation of lathyrane diterpenoids from Euphorbia lathyris seeds, based on published methods. This protocol should be optimized for your specific experimental setup.

1. Preparation of Plant Material:

  • Obtain dried seeds of Euphorbia lathyris.

  • Grind the seeds into a coarse powder to increase the surface area for extraction.

2. Extraction:

  • Place the powdered seeds in a large flask suitable for reflux extraction.

  • Add 95% aqueous ethanol in a solid-to-liquid ratio of approximately 1:4 (w/v).

  • Heat the mixture to reflux and maintain for 2 hours.

  • Allow the mixture to cool and then filter to separate the extract from the solid plant material.

  • Repeat the extraction process on the plant residue two more times to maximize the yield.

  • Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain a brown residue.

3. Liquid-Liquid Partitioning:

  • Suspend the crude extract residue in distilled water.

  • Perform sequential partitioning with solvents of increasing polarity. For example:

    • Partition against petroleum ether to remove non-polar compounds like fats and waxes.

    • Separate the aqueous layer and then partition against dichloromethane or ethyl acetate to extract compounds of intermediate polarity.

  • The petroleum ether fraction can be further processed by re-extracting with acetonitrile to isolate the diterpenoids from the highly non-polar constituents.

4. Chromatographic Purification:

  • Concentrate the fraction enriched with lathyrane diterpenoids (e.g., the acetonitrile extract).

  • Subject the concentrated extract to column chromatography on silica gel.

  • Elute the column with a gradient of solvents, typically starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity.

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing compounds with the expected Rf value for Euphorbia factor L1.

  • Pool the fractions containing the target compound and concentrate them.

  • For final purification, use semi-preparative or preparative HPLC with a suitable column (e.g., C18) and mobile phase (e.g., methanol/water or acetonitrile/water).

5. Quantification:

  • The quantity of Euphorbia factor L1 can be determined using a validated HPLC method with a UV detector, by comparing the peak area to a standard curve prepared with a purified reference standard of Euphorbia factor L1.

Visualizations

Biosynthetic Pathway of Lathyrane Diterpenoids

Lathyrane Diterpenoid Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) Casbene Casbene GGPP->Casbene Casbene Synthase Oxidized_Casbene Oxidized Casbene Intermediates Casbene->Oxidized_Casbene Cytochrome P450s Lathyrane_Scaffold Lathyrane Scaffold Oxidized_Casbene->Lathyrane_Scaffold Ring Closure EFL1 Euphorbia factor L1 Lathyrane_Scaffold->EFL1 Tailoring Enzymes

Caption: Proposed biosynthetic pathway of Euphorbia factor L1.

Troubleshooting Workflow for Low Yield

Troubleshooting Low Yield Start Low Yield of Euphorbia Factor L1 Check_Plant_Material Verify Plant Material (Species, Quality, Storage) Start->Check_Plant_Material Check_Plant_Material->Start Material Issue Optimize_Extraction Optimize Extraction Protocol Check_Plant_Material->Optimize_Extraction Material OK Optimize_Extraction->Start No Improvement Improve_Purification Refine Purification Strategy Optimize_Extraction->Improve_Purification Extraction Optimized Improve_Purification->Start No Improvement Assess_Degradation Investigate Potential Degradation Improve_Purification->Assess_Degradation Purification Optimized Assess_Degradation->Start No Improvement End Yield Improved Assess_Degradation->End Degradation Minimized

Caption: A logical workflow for troubleshooting low yields.

References

Technical Support Center: Optimizing In Vitro Studies with Euphorbia factor L1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage and application of Euphorbia factor L1 (EFL1) in in vitro studies. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for Euphorbia factor L1?

A1: Euphorbia factor L1 is soluble in DMSO at a concentration of 40 mg/mL (72.37 mM). For long-term storage, it is recommended to store the powder at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for one year or at -20°C for one month. To maintain stability, it is advisable to aliquot the stock solutions to avoid repeated freeze-thaw cycles.[1]

Q2: What is a typical starting concentration range for EFL1 in cytotoxicity assays?

A2: Based on published data, a good starting point for cytotoxicity assays is a concentration range of 1 µM to 100 µM. The half-maximal inhibitory concentration (IC50) of EFL1 can vary significantly depending on the cell line. For example, the IC50 for A549 lung cancer cells has been reported to be approximately 51.34 ± 3.28 µM, while for Caco-2 colon cancer cells, significant cytotoxicity is observed at concentrations around 200 µM after 72 hours of treatment.[2][3]

Q3: Can EFL1 be used for anti-inflammatory studies? What is a suggested concentration range?

A3: Yes, EFL1 has demonstrated anti-inflammatory properties by reducing the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[4] While specific optimal concentrations for pure EFL1 in anti-inflammatory assays are not extensively documented in all cell types, a starting range of 1 µM to 50 µM can be considered based on its cytotoxic profile and the effective concentrations of related compounds from Euphorbia species.

Q4: Are there any known off-target effects of EFL1?

A4: Current research primarily focuses on the anti-cancer and anti-inflammatory effects of EFL1. While specific off-target effect studies are limited, it is important to note that at higher concentrations, EFL1 can exhibit cytotoxicity in normal cell lines, such as human gastric epithelial (GES-1) cells.[5] Researchers should always include appropriate non-cancerous cell lines as controls to assess the selectivity of EFL1 in their experimental system.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low solubility or precipitation of EFL1 in cell culture medium. - Final DMSO concentration is too high. - EFL1 concentration exceeds its solubility limit in the final medium. - Use of old or moisture-absorbed DMSO.- Ensure the final DMSO concentration in the culture medium does not exceed 0.5% (v/v), as higher concentrations can be toxic to cells. - Prepare a fresh stock solution of EFL1 in high-quality, anhydrous DMSO. - Perform a solubility test in your specific cell culture medium before proceeding with experiments.
High background apoptosis in untreated control cells during Annexin V/PI staining. - Over-trypsinization or harsh cell detachment methods. - Cells are overgrown or starved. - Mechanical stress during cell handling.- Use a gentle, non-enzymatic cell dissociation method or a short incubation with trypsin. - Ensure cells are in the logarithmic growth phase and are not overly confluent. - Handle cells gently, avoiding vigorous pipetting or centrifugation at high speeds.
Inconsistent results in cytotoxicity assays (e.g., MTT, SRB). - Uneven cell seeding. - Fluctuation in incubation times. - Instability of EFL1 in the culture medium over long incubation periods.- Ensure a homogenous single-cell suspension before seeding. - Standardize all incubation times precisely. - For long-term experiments (> 48 hours), consider replenishing the medium with fresh EFL1 to maintain a stable concentration.
No significant anti-inflammatory effect observed. - The concentration of EFL1 is too low. - The chosen cell line is not responsive to EFL1. - The inflammatory stimulus (e.g., LPS) is too strong.- Perform a dose-response experiment with a wider range of EFL1 concentrations. - Verify the expression of target pathways (e.g., NF-κB, DDR1) in your cell line. - Optimize the concentration and incubation time of the inflammatory stimulus.

Data Presentation

Table 1: Summary of In Vitro Effective Concentrations of Euphorbia factor L1

Cell LineAssay TypeEffective Concentration / IC50Incubation TimeReference(s)
A549 (Lung Carcinoma)Cytotoxicity (SRB)IC50: 51.34 ± 3.28 µM72 hours
MDA-MB-231 (Breast Cancer)Cytotoxicity (SRB)> 10 µMNot Specified
KB (Nasopharyngeal Carcinoma)Cytotoxicity (SRB)> 10 µMNot Specified
MCF-7 (Breast Cancer)Cytotoxicity (SRB)IC50: 45.28 ± 2.56 µM72 hours
Caco-2 (Colon Adenocarcinoma)Cytotoxicity (MTT)~22.1% viability reduction at 200 µM72 hours
GES-1 (Gastric Epithelial)CytotoxicityDose-dependent reduction in survivalNot Specified
LoVo (Colon Cancer)CytotoxicityIC50: 41.67 ± 3.02 µM72 hours

Experimental Protocols

Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of Euphorbia factor L1 in the appropriate cell culture medium. The final DMSO concentration should not exceed 0.5%. Replace the existing medium with the EFL1-containing medium. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Detection using Annexin V-FITC/PI Staining
  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of EFL1 for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle detachment method (e.g., trypsin-EDTA for a short duration).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating key signaling pathways affected by Euphorbia factor L1 and a general experimental workflow for its in vitro evaluation.

experimental_workflow Experimental Workflow for In Vitro Evaluation of EFL1 cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis prep_efl1 Prepare EFL1 Stock (in DMSO) treat_cells Treat Cells with EFL1 (Dose-Response & Time-Course) prep_efl1->treat_cells prep_cells Culture and Seed Cells prep_cells->treat_cells cytotoxicity Cytotoxicity Assay (e.g., MTT) treat_cells->cytotoxicity apoptosis Apoptosis Assay (e.g., Annexin V/PI) treat_cells->apoptosis inflammation Anti-inflammatory Assay (e.g., ELISA for Cytokines) treat_cells->inflammation signaling Signaling Pathway Analysis (e.g., Western Blot) treat_cells->signaling data_analysis Analyze and Interpret Results cytotoxicity->data_analysis apoptosis->data_analysis inflammation->data_analysis signaling->data_analysis

Caption: A general workflow for in vitro studies of EFL1.

pi3k_akt_pathway Simplified PI3K/AKT/mTOR Signaling Pathway Inhibition by EFL1 EFL1 Euphorbia factor L1 PI3K PI3K EFL1->PI3K Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: EFL1 inhibits the PI3K/AKT/mTOR signaling pathway.

ddr1_pathway DDR1-Mediated Immune Infiltration Modulation by EFL1 EFL1 Euphorbia factor L1 DDR1 DDR1 EFL1->DDR1 Downregulates Treg Treg Cells DDR1->Treg Promotes CD4_CD8 CD4+ & CD8+ T Cells DDR1->CD4_CD8 Suppresses Immune_Infiltration Enhanced Anti-Tumor Immune Response Treg->Immune_Infiltration Suppresses CD4_CD8->Immune_Infiltration Enhances

Caption: EFL1 modulates DDR1 to enhance immune infiltration.

References

Lathyrane Diterpenoid Purification: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of lathyrane diterpenoids.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental purification of lathyrane diterpenoids.

Question: My target lathyrane diterpenoid is co-eluting with other structurally similar compounds on a silica gel column. How can I improve the separation?

Answer:

Co-elution of structurally similar lathyrane diterpenoids, especially isomers, is a common challenge due to their similar polarities.[1][2] Here are several strategies to improve resolution:

  • Optimize the Mobile Phase:

    • Gradient Elution: Employ a shallow and slow gradient of a non-polar solvent (e.g., petroleum ether or hexane) and a moderately polar solvent (e.g., ethyl acetate).[1] A slow increase in polarity can enhance the separation of compounds with minor structural differences.

    • Solvent System Modification: Introduce a third solvent with a different selectivity, such as dichloromethane or acetone, in small percentages to the mobile phase. This can alter the interactions between the analytes and the stationary phase, potentially improving separation.

  • Modify the Stationary Phase:

    • High-Performance Liquid Chromatography (HPLC): For difficult separations, transitioning to semi-preparative or preparative HPLC is highly effective.[1] A reversed-phase C18 column with a methanol-water or acetonitrile-water gradient is a common choice.[1]

    • Sephadex LH-20: This size-exclusion chromatography resin can separate compounds based on their molecular size and polarity. It is often used as a subsequent purification step after initial silica gel chromatography.

  • Recrystallization: If a compound is obtained in a semi-pure state, recrystallization can be a powerful final purification step. Experiment with different solvent systems, such as petroleum ether-ethyl acetate, to induce crystallization of the target compound, leaving impurities in the mother liquor.

Question: I am observing degradation of my lathyrane diterpenoids during purification. What are the likely causes and how can I prevent it?

Answer:

Lathyrane diterpenoids can be sensitive to certain conditions, leading to degradation. Potential causes and preventative measures include:

  • Acidic Conditions: Silica gel can be slightly acidic, which may cause degradation of acid-sensitive functional groups in some lathyrane diterpenoids.

    • Neutralized Silica Gel: Use silica gel that has been washed with a buffer to neutralize its surface.

    • Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (neutral or basic) or a bonded-phase silica gel for chromatography.

  • Prolonged Exposure to Solvents and Heat: Long purification times and excessive heat can lead to decomposition.

    • Efficient Fractionation: Aim for a rapid and efficient separation to minimize the time the compounds spend on the column.

    • Avoid High Temperatures: When removing solvents using a rotary evaporator, use a low-temperature water bath to prevent thermal degradation.

Question: My yield of purified lathyrane diterpenoids is very low. How can I improve it?

Answer:

Low yields are a common issue in natural product isolation. Here are some factors to consider for improving your recovery:

  • Extraction Efficiency:

    • Solvent Choice: Ensure the initial extraction solvent (e.g., 95% ethanol) is appropriate for the polarity of the target lathyrane diterpenoids.

    • Extraction Method: Maceration at room temperature is a common method. Ensure sufficient extraction time and repeat the extraction process multiple times to maximize the recovery from the plant material.

  • Fractionation and Chromatography:

    • Solvent Partitioning: During liquid-liquid partitioning (e.g., with petroleum ether, ethyl acetate, and n-butanol), ensure complete separation of the layers to avoid loss of compound at the interface.

    • Column Loading: Avoid overloading the chromatography column, as this can lead to poor separation and loss of product in mixed fractions.

    • Fraction Collection: Collect smaller, more numerous fractions during column chromatography to better isolate the target compound from its neighbors.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting material and extraction procedure for lathyrane diterpenoids?

A1: A common source of lathyrane diterpenoids is the seeds of Euphorbia lathyris. A typical extraction procedure begins with grinding the dried seeds and extracting them with 95% ethanol under reflux or by maceration at room temperature. The crude extract is then concentrated under reduced pressure.

Q2: How are the crude extracts typically fractionated before chromatographic purification?

A2: The concentrated crude extract is usually suspended in water and then sequentially partitioned with solvents of increasing polarity. A common sequence is petroleum ether, followed by ethyl acetate, and then n-butanol. This partitions the complex mixture into fractions with different polarities, simplifying the subsequent chromatographic steps.

Q3: What are the most common chromatographic techniques for purifying lathyrane diterpenoids?

A3: A multi-step chromatographic approach is usually necessary. This often involves:

  • Silica Gel Column Chromatography: Used for the initial fractionation of the partitioned extracts.

  • Sephadex LH-20 Column Chromatography: Effective for separating compounds with different sizes and polarities.

  • Preparative Thin-Layer Chromatography (TLC): Useful for small-scale purification.

  • Semi-preparative or Preparative High-Performance Liquid Chromatography (HPLC): Often required for the final purification of individual compounds, especially for separating close-eluting isomers.

Q4: How can I monitor the purification process effectively?

A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the separation at each stage. Use a suitable solvent system to check the composition of the crude extract, partitioned fractions, and fractions from column chromatography. Staining with a universal reagent like vanillin-sulfuric acid and heating can help visualize the separated spots. For HPLC, a UV detector is commonly used for monitoring.

Data Presentation

Table 1: Cytotoxic Activity of Selected Lathyrane Diterpenoids

CompoundCell LineIC50 (µM)
Euphorbia factor L2bU9370.87
Jatropodagin ASaos-28.08
Jatropodagin AMG6314.64

Table 2: Example of Lathyrane Diterpenoid Yield from Euphorbia lathyris Seeds

CompoundStarting Material (kg)Yield (mg)
Euphorbia factor L2a1245
Euphorbia factor L2b1220
Euphorbia factor L212120

Experimental Protocols

Protocol 1: Extraction and Fractionation of Lathyrane Diterpenoids from Euphorbia lathyris Seeds

  • Extraction: Dried and powdered seeds of E. lathyris (12 kg) are extracted with 95% aqueous ethanol (3 x 50 L) under reflux for 2 hours for each extraction. The combined extracts are evaporated under reduced pressure to yield a brown residue.

  • Partitioning: The residue is suspended in distilled water (12 L) and sequentially partitioned with petroleum ether, dichloromethane, and ethyl acetate. The organic layers are concentrated to yield the respective fractions.

  • Further Partitioning: The petroleum ether-soluble fraction is re-extracted with acetonitrile to afford an acetonitrile fraction.

Protocol 2: Chromatographic Purification of Lathyrane Diterpenoids

  • Initial Silica Gel Chromatography: The acetonitrile fraction is subjected to column chromatography on silica gel, eluting with a step-gradient of petroleum ether-ethyl acetate (e.g., 80:1, 70:1, 60:1, 50:1, 40:1, 30:1, 20:1, 10:1 v/v).

  • Semi-preparative HPLC: Fractions containing the compounds of interest are further purified by semi-preparative HPLC. A common system is a C18 column with a mobile phase of methanol-water (e.g., 85:15 v/v) at a flow rate of 4 mL/min. Recycling HPLC can be employed to improve the separation of closely eluting compounds.

  • Recrystallization: The purified compounds can be recrystallized from a suitable solvent mixture (e.g., petroleum ether-ethyl acetate, 4:1) to obtain colorless crystals.

Visualizations

experimental_workflow start Dried E. lathyris Seeds extraction Extraction (95% Ethanol) start->extraction partitioning Solvent Partitioning (Petroleum Ether, EtOAc, n-BuOH) extraction->partitioning petroleum_ether Petroleum Ether Fraction partitioning->petroleum_ether Non-polar ethyl_acetate Ethyl Acetate Fraction partitioning->ethyl_acetate Medium-polar n_butanol n-Butanol Fraction partitioning->n_butanol Polar silica_gel Silica Gel Column Chromatography ethyl_acetate->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex Further Purification prep_hplc Preparative HPLC sephadex->prep_hplc Final Purification pure_compounds Pure Lathyrane Diterpenoids prep_hplc->pure_compounds

Caption: General workflow for the purification of lathyrane diterpenoids.

troubleshooting_logic problem Poor Separation of Structurally Similar Compounds optimize_mobile Optimize Mobile Phase (Gradient/Solvent Choice) problem->optimize_mobile Initial Step change_stationary Change Stationary Phase (e.g., C18 HPLC, Sephadex) problem->change_stationary Alternative recrystallize Recrystallization problem->recrystallize Final Step solution Improved Purity optimize_mobile->solution change_stationary->solution recrystallize->solution

Caption: Troubleshooting logic for improving the separation of lathyrane diterpenoids.

References

Technical Support Center: Enhancing the Solubility of Euphorbia Factor L1 for Aqueous Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting advice for working with Euphorbia factor L1, a lathyrane-type diterpenoid known for its poor aqueous solubility. Our goal is to help you achieve consistent and reliable results in your in vitro and cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is Euphorbia factor L1 and why is its solubility a challenge?

A1: Euphorbia factor L1 is a natural diterpenoid isolated from plants of the Euphorbia genus.[1] Like many complex natural products, it is a hydrophobic molecule with low water solubility, which can lead to precipitation when added to aqueous assay buffers or cell culture media.[2] This precipitation can result in inaccurate dosing and unreliable experimental outcomes.[3]

Q2: What is the recommended solvent for creating a stock solution of Euphorbia factor L1?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of Euphorbia factor L1 and other lathyrane diterpenoids.[4][5] It is an effective solvent for many poorly water-soluble compounds and is compatible with most cell-based assays at low final concentrations.

Q3: What is the maximum recommended final concentration of DMSO in my aqueous assay?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5% (v/v), with many researchers recommending 0.1% or lower. The specific tolerance to DMSO can be cell-line dependent, so it is best practice to run a vehicle control experiment to determine the optimal concentration for your specific cells.

Q4: Are there any alternative solvents to DMSO?

A4: Ethanol and methanol can be considered as alternatives to DMSO and have been reported to be less toxic to some cell lines. However, the solubility of Euphorbia factor L1 in these solvents may be lower than in DMSO, so it is important to determine the solubility for your specific experimental needs.

Troubleshooting Guide: Compound Precipitation

Precipitation of Euphorbia factor L1 in your aqueous assay is a common challenge. This guide will help you identify the cause and find a solution.

Issue Potential Root Cause(s) Recommended Solution(s)
Immediate Precipitation Upon Dilution The final concentration of Euphorbia factor L1 exceeds its solubility limit in the aqueous medium.- Review the literature for typical working concentrations. - Perform a dose-response experiment starting at lower, more soluble concentrations.
The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility.- Prepare a more concentrated stock solution in DMSO. This allows for the addition of a smaller volume to the culture medium.
Improper mixing technique, creating localized high concentrations.- Add the stock solution drop-wise to the pre-warmed medium while gently swirling or vortexing to ensure rapid and even dispersion.
Delayed Precipitation (Cloudiness in Incubator) Temperature shifts affecting solubility.- Pre-warm the cell culture media to 37°C before adding the compound. - Aliquot media with the compound to avoid repeated temperature changes.
Changes in media pH due to the incubator's CO2 environment.- Ensure your media is properly buffered for the CO2 concentration in your incubator.
Interaction with media components (e.g., salts, proteins in serum).- Test for precipitation in serum-free versus serum-containing media. - Consider using a protein-free medium if compatible with your cells.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of Euphorbia factor L1 (Molecular Weight: 552.66 g/mol ) in DMSO.

Materials:

  • Euphorbia factor L1 (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out the desired amount of Euphorbia factor L1. For a 10 mM stock solution, you will need 5.53 mg per 1 mL of DMSO.

  • Add the appropriate volume of anhydrous DMSO to the vial containing the Euphorbia factor L1.

  • Vortex the solution vigorously until the compound is completely dissolved. If necessary, gently warm the tube to 37°C or use a sonicator for short intervals to aid dissolution.

  • Visually inspect the solution to ensure there is no undissolved particulate matter.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Dilution of Euphorbia Factor L1 into Aqueous Media

This protocol provides a stepwise method for diluting a DMSO stock solution into cell culture media to minimize precipitation.

Materials:

  • 10 mM Euphorbia factor L1 stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture media

  • Sterile conical tubes

Procedure (for a final concentration of 10 µM):

  • Thaw an aliquot of the 10 mM Euphorbia factor L1 stock solution at room temperature.

  • In a sterile conical tube, create an intermediate dilution by adding the required volume of the stock solution to a small volume of pre-warmed media (e.g., 1 µL of 10 mM stock into 99 µL of media for a 100 µM intermediate).

  • Gently vortex the intermediate dilution to mix thoroughly.

  • Add the intermediate dilution to the final volume of pre-warmed complete media to achieve the desired final concentration (e.g., 100 µL of the 100 µM intermediate into 900 µL of media for a final concentration of 10 µM).

  • Invert the tube several times to ensure the solution is homogenous.

  • Visually inspect the final solution for any signs of precipitation before adding it to your cells.

Advanced Solubilization Strategies

If precipitation persists, consider these alternative methods:

Strategy Description Considerations
Co-solvents Using a mixture of solvents (e.g., DMSO and ethanol) may improve solubility.The toxicity of the solvent mixture on your specific cell line must be evaluated.
Cyclodextrins These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.The type of cyclodextrin and the molar ratio of cyclodextrin to Euphorbia factor L1 need to be optimized.
Lipid-Based Formulations For certain applications, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can be used to solubilize highly lipophilic compounds.This approach is more complex and may require specialized formulation expertise.

Data Summary

Compound Solvent Reported Solubility Final Assay Concentration (DMSO)
Euphorbia factor L1 DMSO40 mg/mL (72.37 mM)≤ 0.5% (v/v), ideally ≤ 0.1% (v/v)
Euphorbia factor L2 DMSO83.33 mg/mL (129.65 mM)As above
Euphorbia factor L7a DMSO25 mg/mL (45.56 mM)As above

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways affected by Euphorbia factor L1 and a general workflow for its use in cell-based assays.

experimental_workflow Experimental Workflow for Euphorbia factor L1 Assays prep_stock Prepare High-Concentration Stock in DMSO dilution Stepwise Dilution into Pre-warmed Aqueous Medium prep_stock->dilution cell_treatment Treat Cells with Final Concentration dilution->cell_treatment assay Perform Cellular Assay (e.g., Viability, Western Blot) cell_treatment->assay data_analysis Data Analysis assay->data_analysis pi3k_akt_mTOR_pathway Simplified PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation EFL1 Euphorbia factor L1 EFL1->PI3K Inhibition ddr1_signaling DDR1-Mediated Signaling in Cancer Collagen Collagen DDR1 DDR1 Collagen->DDR1 Activation Downstream Downstream Signaling (e.g., STAT3, JNK) DDR1->Downstream Metastasis Tumor Progression & Metastasis Downstream->Metastasis EFL1 Euphorbia factor L1 EFL1->DDR1 Downregulation

References

Technical Support Center: Overcoming Resistance to Euphorbia Factor L1 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to Euphorbia factor L1 (EFL1) in cancer cell lines.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with EFL1, providing potential causes and solutions.

1. Reduced or No Cytotoxic Effect of EFL1 on Cancer Cells

  • Question: My cancer cell line, which was initially sensitive to Euphorbia factor L1, is now showing reduced or no response to the treatment. What could be the cause?

  • Possible Causes and Solutions:

    Potential CauseRecommended Troubleshooting Steps
    Development of Acquired Resistance - Verify IC50 Value: Perform a dose-response curve using an MTT or SRB assay to confirm the shift in the IC50 value. - Investigate Resistance Mechanisms: See the detailed experimental protocols below to assess for upregulation of ABC transporters (e.g., ABCB1/P-gp), alterations in the DDR1 signaling pathway, or defects in the apoptotic machinery.
    Compound Instability - Check Storage Conditions: EFL1, like many natural products, can be sensitive to light and temperature. Ensure it is stored at -20°C or -80°C and protected from light. - Prepare Fresh Solutions: Always prepare fresh working solutions of EFL1 from a frozen stock for each experiment.
    Cell Line Contamination or Genetic Drift - Cell Line Authentication: Use short tandem repeat (STR) profiling to confirm the identity of your cell line. - Use Early Passage Cells: Work with low-passage number cells, as prolonged culturing can lead to genetic and phenotypic changes.

2. Inconsistent Results in Apoptosis Assays

  • Question: I am observing variable or inconclusive results in my Annexin V/PI apoptosis assays after treating cells with EFL1. What should I check?

  • Possible Causes and Solutions:

    Potential CauseRecommended Troubleshooting Steps
    Suboptimal Staining Protocol - Optimize Incubation Times: Ensure the incubation time with Annexin V-FITC and PI is optimized for your cell line (typically 15-20 minutes at room temperature in the dark). - Use Appropriate Buffers: Use the 1X Binding Buffer provided with the kit, as it contains the necessary calcium for Annexin V binding to phosphatidylserine.
    Late-Stage Apoptosis or Necrosis - Time-Course Experiment: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for detecting early apoptosis. High levels of double-positive (Annexin V+/PI+) cells may indicate that the majority of cells have progressed to late-stage apoptosis or necrosis.
    Flow Cytometer Settings - Proper Compensation: Ensure proper compensation is set up between the FITC and PI channels to avoid spectral overlap. Use single-stained controls for accurate compensation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Euphorbia factor L1?

A1: Euphorbia factor L1 is a lathyrane-type diterpenoid with multiple anticancer effects. Its primary mechanisms include:

  • Downregulation of Discoidin Domain Receptor 1 (DDR1): In breast cancer models, EFL1 has been shown to suppress liver metastasis by downregulating DDR1.[1][2][3] This leads to increased infiltration of immune cells such as CD4+ and CD8+ T lymphocytes into the tumor microenvironment.[1][2]

  • Reversal of Multidrug Resistance (MDR): EFL1 can enhance the efficacy of conventional chemotherapeutic agents in cancer cells that overexpress ATP-binding cassette (ABC) transporters like P-glycoprotein (ABCB1). It acts by inhibiting the efflux function of these pumps, thereby increasing the intracellular concentration of other anticancer drugs.

  • Induction of Apoptosis: Like other lathyrane diterpenoids, EFL1 can induce programmed cell death (apoptosis) in cancer cells, often through the mitochondrial pathway.

Q2: What are the potential mechanisms by which cancer cells could develop resistance to Euphorbia factor L1?

A2: While specific resistance mechanisms to EFL1 are still under investigation, based on resistance to other natural product-based anticancer drugs, potential mechanisms include:

  • Upregulation or Mutation of the Drug Target: Alterations in the expression or structure of DDR1 could reduce the binding affinity of EFL1, rendering it less effective.

  • Increased Drug Efflux: Although EFL1 can inhibit ABCB1, prolonged exposure could lead to the upregulation of other ABC transporters that can efflux EFL1 out of the cell.

  • Alterations in Apoptotic Pathways: Mutations or altered expression of key apoptotic proteins (e.g., Bcl-2 family members or caspases) could make cells resistant to EFL1-induced apoptosis.

  • Enhanced DNA Repair Mechanisms: Cancer cells can upregulate DNA repair pathways to counteract the DNA damage that may be induced by cytotoxic agents.

Q3: How can I test if my resistant cell line has upregulated ABC transporters?

A3: You can assess the function and expression of ABC transporters using the following methods:

  • Rhodamine 123 Accumulation Assay: This functional assay measures the efflux activity of pumps like ABCB1. A lower accumulation of the fluorescent substrate Rhodamine 123 in resistant cells compared to parental cells indicates increased efflux activity. See the detailed protocol below.

  • Immunofluorescence or Western Blotting: These techniques can be used to quantify the protein expression levels of specific ABC transporters (e.g., ABCB1/P-gp) in your resistant cell line compared to the sensitive parental line.

Q4: Can EFL1 be used in combination with other chemotherapeutic drugs?

A4: Yes, one of the key therapeutic potentials of EFL1 is its ability to reverse multidrug resistance. It can be used in combination with conventional chemotherapeutics that are substrates of ABCB1, such as doxorubicin and vincristine, to sensitize resistant cancer cells to these agents.

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of Euphorbia factor L1 and other lathyrane diterpenoids.

Table 1: Cytotoxicity of Euphorbia Factor L1 in Different Cell Lines

Cell LineCancer TypeIC50 (µM)Assay Duration
K562Chronic Myelogenous Leukemia33.86 ± 2.5196 h
K562/ADR (Adriamycin-resistant)Chronic Myelogenous Leukemia39.64 ± 2.9396 h

Data extracted from a study on the reversal of multidrug resistance.

Table 2: Reversal of Multidrug Resistance by Euphorbia Factor L1 in K562/ADR Cells

Chemotherapeutic AgentEFL1 Concentration (µM)Reversal Fold*
Doxorubicin2.51.74
5.03.79
10.05.88
Vincristine2.52.76
5.05.06
10.08.47

*Reversal Fold is the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 in the presence of EFL1.

Experimental Protocols

1. Cell Viability Assessment (MTT Assay)

This protocol is used to determine the cytotoxic effects of EFL1 and to calculate the IC50 value.

  • Materials:

    • Cancer cell lines (e.g., K562, K562/ADR)

    • Complete culture medium

    • Euphorbia factor L1

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well plates

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of EFL1 for 72-96 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value using non-linear regression analysis.

2. ABCB1 (P-gp) Efflux Activity (Rhodamine 123 Accumulation Assay)

This assay measures the efflux pump activity of ABCB1.

  • Materials:

    • Sensitive (parental) and resistant cancer cell lines

    • Rhodamine 123 (a fluorescent substrate for ABCB1)

    • PBS (Phosphate-Buffered Saline)

    • Flow cytometer

  • Procedure:

    • Harvest and wash the cells with ice-cold PBS.

    • Incubate approximately 2 x 10^5 cells with Rhodamine 123 (final concentration of 10 µM) for 90 minutes.

    • To test the inhibitory effect of EFL1, pre-incubate the resistant cells with different concentrations of EFL1 before adding Rhodamine 123.

    • After incubation, wash the cells twice with ice-cold PBS to remove extracellular dye.

    • Resuspend the cells in PBS and analyze the intracellular fluorescence using a flow cytometer.

    • A decrease in fluorescence intensity in resistant cells compared to sensitive cells indicates higher efflux activity. An increase in fluorescence in EFL1-treated resistant cells indicates inhibition of the efflux pump.

3. Apoptosis Detection (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Treated and untreated cancer cells

    • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

    • PBS

    • Flow cytometer

  • Procedure:

    • Harvest cells after treatment with EFL1 for the desired time.

    • Wash the cells twice with cold PBS and then once with 1X Binding Buffer.

    • Resuspend the cells in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

      • Viable cells: Annexin V-negative and PI-negative

      • Early apoptotic cells: Annexin V-positive and PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Visualizations

Diagram 1: EFL1 Overcoming ABCB1-Mediated Multidrug Resistance

cluster_cell Cancer Cell Chemo Chemotherapeutic (e.g., Doxorubicin) ABCB1 ABCB1 (P-gp) Efflux Pump Chemo->ABCB1 DNA DNA Damage & Apoptosis Chemo->DNA Induces EFL1_in Euphorbia factor L1 EFL1_in->ABCB1 Inhibits Chemo_out Chemotherapeutic (Effluxed) ABCB1->Chemo_out Efflux Chemo_in->Chemo EFL1_ext->EFL1_in

Caption: EFL1 inhibits the ABCB1 efflux pump, increasing intracellular chemotherapeutic concentration.

Diagram 2: EFL1-Mediated Downregulation of DDR1 and Immune Infiltration

EFL1 Euphorbia factor L1 DDR1 DDR1 Receptor EFL1->DDR1 Downregulates Immune_Infiltration Immune Infiltration (CD4+, CD8+ T-Cells) EFL1->Immune_Infiltration Enhances T_Cell_Exclusion T-Cell Exclusion (Physical Barrier) DDR1->T_Cell_Exclusion Promotes Tumor_Metastasis Tumor Metastasis T_Cell_Exclusion->Tumor_Metastasis Leads to Immune_Infiltration->Tumor_Metastasis Inhibits cluster_workflow Potential Resistance Mechanisms EFL1 Euphorbia factor L1 Resistance Cellular Resistance to EFL1 Target_Alt Target Alteration (e.g., DDR1 mutation) Target_Alt->Resistance Efflux_Up Increased Efflux (Upregulation of other ABC transporters) Efflux_Up->Resistance Apoptosis_Defect Apoptosis Evasion (e.g., Bcl-2 overexpression) Apoptosis_Defect->Resistance

References

Refining the extraction process to minimize degradation of Euphorbia factor I

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Refining Euphorbia Factor I Extraction

Welcome to the technical support center for the extraction of this compound. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of this compound during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern?

A1: this compound is a lathyrane-type diterpenoid isolated from plants of the Euphorbia genus, notably Euphorbia lathyris[1][2][3]. It possesses several ester functionalities which are susceptible to hydrolysis under certain conditions. Degradation through the cleavage of these ester groups can lead to a loss of biological activity and the formation of undesired byproducts, compromising experimental results and the therapeutic potential of the compound.

Q2: What is the primary degradation pathway for this compound?

A2: The primary degradation pathway for this compound is the hydrolysis of its ester groups. This reaction can be catalyzed by both acids and bases, with base-catalyzed hydrolysis being particularly significant[4]. This process leads to the formation of various de-acylated derivatives, where one or more of the ester groups are converted into hydroxyl groups.

Q3: Which solvents are recommended for the extraction of this compound?

A3: Based on protocols for lathyrane diterpenoids, methanol and 95% ethanol are commonly used for extraction from Euphorbia species[4]. These solvents have been shown to be effective in extracting these types of compounds. The choice of solvent can influence the extraction yield and the stability of the target compound.

Q4: What is the general effect of temperature on the stability of this compound during extraction?

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction of this compound.

Issue 1: Low Yield of this compound in the Crude Extract
Possible Cause Troubleshooting Step Expected Outcome
Incomplete Extraction 1. Increase the extraction time. 2. Reduce the particle size of the plant material by grinding. 3. Increase the solvent-to-solid ratio.Improved penetration of the solvent into the plant matrix, leading to a higher yield of the target compound.
Degradation during Extraction 1. Lower the extraction temperature (e.g., perform extraction at room temperature or in an ice bath). 2. Use a neutral or slightly acidic extraction solvent. Avoid basic conditions. 3. Minimize the exposure of the extract to light.Reduced rate of hydrolysis and other degradation reactions, preserving the integrity of this compound.
Inappropriate Solvent 1. If using a non-polar solvent, switch to a more polar solvent like methanol or ethanol. 2. Consider using a solvent mixture, such as ethanol/water, to optimize polarity.Enhanced solubility of this compound, leading to a more efficient extraction.
Issue 2: Presence of Multiple Degradation Products in the Final Isolate
Possible Cause Troubleshooting Step Expected Outcome
Hydrolysis of Ester Groups 1. Ensure all solvents are anhydrous and store them over molecular sieves. 2. Buffer the extraction solvent to a neutral or slightly acidic pH. 3. During workup, avoid washing with basic aqueous solutions. Use neutral or slightly acidic washes instead.Minimized contact with water and catalysts (acid/base), thereby reducing the extent of ester hydrolysis.
Thermal Degradation 1. Evaporate the solvent under reduced pressure at a low temperature (e.g., < 40°C). 2. If using heating during extraction, reduce the temperature and/or the duration of heating.Preservation of the chemical structure of this compound by avoiding heat-induced degradation.
Photodegradation 1. Protect the extraction vessel and all subsequent solutions from light by using amber glassware or by wrapping the containers in aluminum foil.Reduced degradation due to light exposure, leading to a purer final product.

Quantitative Data Summary

While specific quantitative data on the degradation kinetics of this compound is limited in the public domain, the following table summarizes the expected impact of various parameters based on the general principles of ester chemistry and findings for similar compounds.

Parameter Condition Effect on Degradation Rate Recommendation for Minimizing Degradation
pH Acidic (pH < 7)Moderate increaseMaintain pH between 5 and 7.
Neutral (pH ≈ 7)MinimalIdeal for extraction and storage.
Basic (pH > 7)Significant increaseStrictly avoid basic conditions.
Temperature Low (< 10°C)LowRecommended for long-term storage of extracts.
Room Temperature (20-25°C)ModerateSuitable for extraction with minimized duration.
Elevated (> 40°C)HighAvoid prolonged exposure to elevated temperatures.
Solvent Methanol/EthanolLow to ModerateRecommended for extraction.
Water (Aqueous extracts)Higher (due to hydrolysis)If used, ensure neutral pH and low temperature.
Chlorinated SolventsVariable (can contain acidic impurities)Use high-purity, stabilized solvents.

Experimental Protocols

Protocol 1: Optimized Extraction of this compound

This protocol is designed to minimize the degradation of this compound.

  • Preparation of Plant Material:

    • Dry the seeds of Euphorbia lathyris at room temperature in a well-ventilated area, protected from direct sunlight.

    • Grind the dried seeds into a fine powder using a mechanical grinder.

  • Extraction:

    • Macerate the powdered plant material in 95% ethanol (1:10 w/v) at room temperature for 24 hours with continuous stirring.

    • Protect the extraction vessel from light using aluminum foil.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process twice more with fresh solvent.

  • Solvent Evaporation:

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in water and partition successively with petroleum ether, dichloromethane, and ethyl acetate. This compound is expected to be in the more polar organic fractions.

  • Purification:

    • Subject the ethyl acetate fraction to column chromatography on silica gel, followed by preparative HPLC for final purification.

Protocol 2: Quantification of this compound and its Degradation Products by HPLC

This protocol is adapted from a method for the quantitative analysis of lathyrane diterpenoids.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of methanol and water.

    • Detection: UV at 280 nm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve a known amount of the extract or purified sample in methanol.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Quantification:

    • Prepare a calibration curve using a certified reference standard of this compound.

    • Identify and quantify degradation products by comparing their retention times with those of known hydrolysis products or by using LC-MS for structural elucidation.

Visualizations

Degradation Pathway of this compound

The primary degradation pathway of this compound is through the hydrolysis of its ester groups. This can occur in a stepwise manner, leading to a mixture of partially and fully de-acylated products.

cluster_conditions Catalysts Euphorbia_factor_I This compound (Tri-ester) Mono_deacylated Mono-deacylated Products (Di-ester, Mono-alcohol) Euphorbia_factor_I->Mono_deacylated + H2O (- R1COOH) Di_deacylated Di-deacylated Products (Mono-ester, Di-alcohol) Mono_deacylated->Di_deacylated + H2O (- R2COOH) Tri_deacylated 6,17-epoxylathyrol (Tri-alcohol) Di_deacylated->Tri_deacylated + H2O (- R3COOH) Acid H+ Base OH-

Caption: Base-catalyzed hydrolysis of this compound.

Optimized Extraction Workflow

The following workflow outlines the key steps to minimize the degradation of this compound during extraction.

start Start: Dried Plant Material extraction Maceration with 95% Ethanol (Room Temperature, Dark) start->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation (< 40°C, Reduced Pressure) filtration->evaporation partitioning Liquid-Liquid Partitioning evaporation->partitioning chromatography Column Chromatography partitioning->chromatography hplc Preparative HPLC chromatography->hplc end Pure this compound hplc->end

Caption: Optimized extraction workflow for this compound.

References

How to avoid contamination in Euphorbia factor I isolation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the isolation of Euphorbia factor I (EFL1), a lathyrane diterpenoid from Euphorbia lathyris.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of contamination when isolating this compound?

A1: Contamination during the isolation of this compound can arise from several sources:

  • Co-extraction of structurally similar compounds: The crude extract of Euphorbia lathyris contains a complex mixture of other lathyrane diterpenoids (e.g., Euphorbia factors L2, L3, L8), ingenol esters, triterpenoids, steroids, and fatty acid esters, which have similar polarities and can be difficult to separate.[1][2]

  • Endogenous plant pigments and phenolics: Flavonoids and phenolic compounds are abundant in Euphorbia species and are often co-extracted.[3][4] These can interfere with chromatographic separation and analysis.

  • Degradation of the target compound: Phorbol esters and related diterpenoids can be sensitive to heat, light, and oxygen, leading to the formation of degradation products that act as contaminants.[5]

  • Solvent and material impurities: Impurities from solvents, glassware, and chromatographic materials can be introduced at various stages of the isolation process.

Q2: My final product shows multiple spots on TLC/peaks in HPLC close to the expected Rf/retention time for this compound. What are these likely to be?

A2: These are most likely other lathyrane-type diterpenoids that are structurally very similar to this compound. The seeds of Euphorbia lathyris contain a series of these compounds (designated L1, L2, L3, etc.) which often differ only in their acylation patterns. This structural similarity results in very close chromatographic profiles, making their separation challenging. Advanced chromatographic techniques, such as preparative or semi-preparative HPLC, are often necessary for complete separation.

Q3: What are the stability concerns for this compound during isolation and storage?

A3: this compound, like other diterpenoids, can be susceptible to degradation. Key stability concerns include:

  • Hydrolysis: The ester groups on the molecule can be hydrolyzed, particularly under acidic or basic conditions.

  • Oxidation: Exposure to oxygen, especially when combined with light or heat, can lead to oxidation.

  • Epimerization: Changes in pH or temperature might induce epimerization at certain chiral centers.

  • Storage: For long-term storage, it is recommended to keep the purified compound as a dry powder at -20°C or -80°C, protected from light.

Troubleshooting Guides

Issue 1: Low Yield of this compound from Crude Extract
Possible Cause Troubleshooting Step
Inefficient Initial Extraction Ensure the plant material (seeds of Euphorbia lathyris) is properly dried and ground to a fine powder to maximize surface area for solvent penetration. Use a non-polar solvent like petroleum ether or n-hexane for initial defatting, followed by extraction with a more polar solvent such as ethanol or methanol to efficiently extract the diterpenoids.
Loss During Solvent Partitioning When partitioning the crude extract (e.g., between petroleum ether and acetonitrile), perform multiple extractions of the desired layer to ensure complete transfer of the target compound. Monitor both phases by TLC or HPLC to track the distribution of this compound.
Degradation During Extraction Avoid high temperatures during solvent evaporation. Use a rotary evaporator at a reduced pressure and a water bath temperature below 45°C. Protect the extract from direct light throughout the process.
Poor Separation in Column Chromatography Optimize the solvent system for column chromatography. A gradient elution is often more effective than isocratic elution for separating complex mixtures. Use TLC to guide the selection of solvent polarity for effective separation from major contaminants.
Issue 2: Co-elution of Contaminants with this compound in Column Chromatography
Possible Cause Troubleshooting Step
Insufficient Resolution of Silica Gel Consider using a different stationary phase, such as Sephadex LH-20, which separates compounds based on size and polarity, and can be effective for purifying diterpenoids.
Overlapping Polarity of Isomers If silica gel and Sephadex are insufficient, proceed to a higher resolution technique. Semi-preparative or preparative HPLC is the recommended next step for separating structurally similar diterpenoids.
Inappropriate Solvent System Systematically test different solvent systems with varying polarities. For normal phase chromatography, combinations of n-hexane, ethyl acetate, and dichloromethane are commonly used.
Issue 3: Purity Confirmation and Analytical Challenges
Possible Cause Troubleshooting Step
Inadequate Purity Assessment Use multiple analytical methods to confirm purity. HPLC with a diode-array detector (DAD) can help identify impurities by their UV spectra. For definitive identification, use LC-MS to confirm the molecular weight of the main peak and any contaminants.
Lack of a Reference Standard If a commercial standard is unavailable, structural elucidation using NMR (1H, 13C, and 2D NMR) is necessary to confirm the identity of the isolated compound as this compound.

Quantitative Data Summary

The following tables summarize quantitative data relevant to the analysis and biological activity of this compound and related compounds.

Table 1: HPLC-ESI-MS Quantification Parameters for Diterpenoids from Euphorbia lathyris Seeds

CompoundLinearity Range (μg/mL)Average Recovery (%)RSD of Recovery (%)
Euphorbia factor L1 9.9 – 7998.392.5
Euphorbia factor L2 3.8 – 30.591.102.4
Euphorbia factor L8 1.0 – 20.696.942.1

Table 2: In Vitro Cytotoxicity (IC50) of this compound and Related Compounds

CompoundCell LineIC50 (μM)Reference
Euphorbia factor L1 K56233.86 ± 2.51
Euphorbia factor L1 K562/ADR39.64 ± 2.93
Euphorbia factor L1 A54951.34 ± 3.28
Euphorbia factor L3 A54934.04 ± 3.99

Experimental Protocols

Protocol 1: Extraction and Preliminary Fractionation of this compound
  • Preparation of Plant Material: Air-dry the seeds of Euphorbia lathyris and grind them into a fine powder.

  • Extraction:

    • Extract the powdered seeds (e.g., 12 kg) with 95% aqueous ethanol at room temperature. Repeat the extraction multiple times for exhaustive recovery.

    • Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water.

    • Perform successive liquid-liquid partitioning with petroleum ether, dichloromethane, and ethyl acetate.

    • Re-extract the petroleum ether-soluble fraction with acetonitrile to enrich the diterpenoid content.

  • Concentration: Evaporate the solvent from the acetonitrile fraction to yield a diterpenoid-enriched extract for further purification.

Protocol 2: Chromatographic Purification of this compound
  • Silica Gel Column Chromatography:

    • Pre-adsorb the diterpenoid-enriched extract onto a small amount of silica gel.

    • Load the adsorbed sample onto a silica gel column packed with petroleum ether.

    • Elute the column with a gradient of increasing polarity, typically using mixtures of petroleum ether and ethyl acetate.

    • Collect fractions and monitor them by TLC. Combine fractions containing this compound based on their TLC profiles.

  • Sephadex LH-20 Column Chromatography:

    • Further purify the combined fractions from the silica gel column on a Sephadex LH-20 column.

    • Elute with a suitable solvent system (e.g., methanol/chloroform mixtures) to remove pigments and other classes of compounds.

  • Preparative/Semi-preparative HPLC:

    • For final purification, subject the enriched fraction to preparative or semi-preparative HPLC on a C18 column.

    • Use a mobile phase typically consisting of a gradient of acetonitrile and water.

    • Monitor the elution at a suitable wavelength (e.g., 272-280 nm) and collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the pure compound.

Visualizations

Experimental Workflow

G Figure 1. General workflow for the isolation of this compound. A Dried & Powdered Seeds of Euphorbia lathyris B Solvent Extraction (e.g., 95% Ethanol) A->B C Crude Extract B->C D Solvent Partitioning (e.g., Petroleum Ether/Acetonitrile) C->D E Diterpenoid-Enriched Fraction D->E F Silica Gel Column Chromatography E->F G Sephadex LH-20 Chromatography F->G H Semi-Preparative HPLC G->H I Pure this compound H->I

Caption: Figure 1. General workflow for the isolation of this compound.

Signaling Pathways

G Figure 2. Simplified signaling pathway of EFL1 in osteoclastogenesis. cluster_0 Figure 2. Simplified signaling pathway of EFL1 in osteoclastogenesis. EFL1 This compound p38 p38 MAPK EFL1->p38 Inhibits RANKL RANKL RANK RANK Receptor RANKL->RANK RANK->p38 Activates cFos c-Fos p38->cFos Activates NFATc1 NFATc1 cFos->NFATc1 Induces Osteoclast Osteoclast Differentiation & Bone Resorption NFATc1->Osteoclast Promotes

Caption: Figure 2. Simplified signaling pathway of EFL1 in osteoclastogenesis.

G Figure 3. Mechanism of EFL1 in overcoming ABCB1-mediated multidrug resistance. cluster_1 Multidrug Resistant Cancer Cell Drug_out Chemotherapeutic Drug (extracellular) Drug_in Chemotherapeutic Drug (intracellular) Drug_out->Drug_in Enters cell Drug_in->Drug_out Efflux via ABCB1 Apoptosis Cell Apoptosis Drug_in->Apoptosis Induces ABCB1 ABCB1 Transporter (P-glycoprotein) EFL1 This compound EFL1->ABCB1 Inhibits Efflux Function

Caption: Figure 3. Mechanism of EFL1 in overcoming ABCB1-mediated multidrug resistance.

References

Technical Support Center: Optimizing Experimental Conditions for Euphorbia Factor SAR Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the structure-activity relationship (SAR) studies of Euphorbia factors. The information herein is designed to address common challenges and provide standardized protocols to ensure data reproducibility and accuracy.

Frequently Asked Questions (FAQs)

1. Q: What is the primary mechanism of action for Euphorbia factors like ingenol mebutate and phorbol esters?

A: The primary molecular target for many bioactive diterpenoids from Euphorbia, such as ingenol mebutate and phorbol esters (e.g., TPA), is Protein Kinase C (PKC). These compounds typically bind to the C1 domain of PKC isozymes, mimicking the endogenous ligand diacylglycerol (DAG). This binding event allosterically activates the kinase, leading to the phosphorylation of downstream substrates and the modulation of various cellular signaling pathways.

2. Q: My Euphorbia factor analog is showing poor solubility in aqueous buffers. How can I improve this?

A: Poor aqueous solubility is a common issue with lipophilic compounds like Euphorbia factors. Here are several strategies to address this:

  • Co-solvents: Prepare a high-concentration stock solution in an organic solvent like DMSO, ethanol, or DMF. Ensure the final concentration of the organic solvent in your assay medium is low (typically <0.5%) to avoid solvent-induced artifacts.

  • Formulation with carriers: For in vivo studies, formulation with vehicles such as cyclodextrins, liposomes, or emulsions can significantly enhance solubility and bioavailability.

  • Sonication: Gentle sonication of the solution can help to disperse the compound and break up small aggregates.

  • pH adjustment: If your compound has ionizable groups, adjusting the pH of the buffer may improve solubility.

3. Q: I am observing high variability in my cell-based assay results. What are the potential causes?

A: High variability can stem from several sources. Consider the following troubleshooting steps:

  • Compound Stability: Euphorbia factors, particularly esters, can be susceptible to hydrolysis. Prepare fresh dilutions from stock solutions for each experiment and avoid repeated freeze-thaw cycles.

  • Cell Health and Passage Number: Ensure your cell lines are healthy, free from contamination, and within a consistent, low passage number range.

  • Assay Conditions: Standardize all assay parameters, including cell seeding density, incubation times, and reagent concentrations.

  • Plate Edge Effects: Avoid using the outer wells of microplates, as they are more prone to evaporation and temperature fluctuations. Fill them with sterile PBS or media instead.

4. Q: How can I confirm that the observed activity is due to the intended target (e.g., PKC) and not off-target effects?

A: Differentiating on-target from off-target effects is crucial.

  • Use of Antagonists: Employ a known PKC inhibitor (e.g., Gö 6983, sotrastaurin) to see if it can block the effects of your compound.

  • Inactive Analogs: Synthesize and test a structurally related but biologically inactive analog of your Euphorbia factor. This can help to control for non-specific effects.

  • Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein (PKC isozyme) and observe if the compound's effect is diminished.

  • Direct Binding Assays: Perform direct binding assays, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), to confirm physical interaction with the purified target protein.

Troubleshooting Guides

Guide 1: Inconsistent IC50/EC50 Values in Cytotoxicity Assays
Symptom Potential Cause Recommended Solution
Drifting IC50 values between experiments Compound instability in assay medium.Prepare fresh serial dilutions for each experiment. Minimize the time the compound spends in aqueous solution before being added to cells.
Cell passage number variability.Maintain a consistent cell passage number for all experiments. Perform regular cell line authentication.
Inconsistent incubation times.Use a precise timer for all incubation steps. Stagger the addition of reagents if necessary to ensure uniform timing across plates.
Poor curve fit (low R² value) Compound precipitation at high concentrations.Visually inspect wells with the highest concentrations for any signs of precipitation. Determine the solubility limit in your assay medium and do not exceed it.
Cell clumping or uneven seeding.Ensure a single-cell suspension before seeding. After seeding, gently rock the plate in a cross pattern to ensure even distribution.
Unusually high or low potency Incorrect stock solution concentration.Verify the concentration of your stock solution using an analytical method like HPLC or NMR with an internal standard.
Contamination of cell culture.Regularly test for mycoplasma contamination. Visually inspect cultures for signs of bacterial or fungal contamination.
Guide 2: Low Signal-to-Noise Ratio in PKC Activity Assays
Symptom Potential Cause Recommended Solution
High background signal Non-specific binding of antibody or substrate.Increase the number of wash steps. Optimize the concentration of the blocking agent (e.g., BSA, non-fat milk).
Autophosphorylation of the kinase.Run a control reaction without the activator (Euphorbia factor) to determine the basal level of kinase activity.
Low signal from activated sample Insufficient kinase or substrate concentration.Titrate the concentrations of the PKC enzyme and the peptide substrate to find the optimal conditions for your assay.
Inactive enzyme.Ensure the PKC enzyme has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles. Test with a known potent activator like TPA.
Sub-optimal assay buffer conditions.Optimize the pH, salt concentration, and cofactor (e.g., ATP, Mg²⁺) concentrations in the assay buffer.

Experimental Protocols

Protocol 1: General Protocol for Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the Euphorbia factor analogs in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle control (e.g., 0.1% DMSO) and positive control wells.

  • Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Protocol 2: In Vitro PKC Kinase Activity Assay (Generic)
  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT), a fluorescent peptide substrate for PKC, and ATP.

  • Compound Addition: Add the Euphorbia factor analogs at various concentrations to the wells. Include a known PKC activator (e.g., TPA + phosphatidylserine) as a positive control and a vehicle control.

  • Enzyme Addition: Initiate the reaction by adding a purified recombinant PKC isozyme to each well.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a solution containing a chelating agent like EDTA.

  • Signal Detection: Measure the fluorescence or luminescence signal, which corresponds to the amount of phosphorylated substrate, using a plate reader.

  • Data Analysis: Normalize the data to controls and plot the dose-response curve to determine the EC50 for PKC activation.

Visualizations

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Screening Cascade cluster_2 Data Analysis A Lead Compound (Euphorbia Factor) B SAR Hypothesis Generation A->B C Design Analogs B->C D Chemical Synthesis C->D E Primary Screening (e.g., PKC Binding Assay) D->E Test Analogs F Secondary Screening (e.g., Cell Viability Assay) E->F Active Hits G Selectivity Assays (PKC Isoforms) F->G Potent Hits H Determine Potency & Efficacy (IC50 / EC50) G->H I Analyze SAR Trends H->I I->B Refine Hypothesis

Caption: A typical workflow for Structure-Activity Relationship (SAR) studies.

PKC_Activation_Pathway cluster_membrane Plasma Membrane cluster_stimuli External Stimuli cluster_downstream Downstream Effects PKC_inactive Inactive PKC (Cytosol) PKC_active Active PKC (Membrane) PKC_inactive->PKC_active Translocation & Conformational Change Substrate Substrate Protein PKC_active->Substrate Phosphorylation (ATP -> ADP) pSubstrate Phosphorylated Substrate PKC_active->pSubstrate EF Euphorbia Factor EF->PKC_inactive Binds to C1 Domain CellResponse Cellular Response (e.g., Proliferation, Apoptosis) pSubstrate->CellResponse

Caption: Simplified signaling pathway for PKC activation by a Euphorbia factor.

Troubleshooting_Logic Start Inconsistent Assay Results CheckCompound Check Compound Stability & Purity Start->CheckCompound CheckCells Check Cell Health & Conditions Start->CheckCells CheckProtocol Review Assay Protocol Start->CheckProtocol Solubility Poor Solubility? CheckCompound->Solubility Passage High Passage #? CheckCells->Passage Timing Inconsistent Timing? CheckProtocol->Timing Solubility->CheckCells No FixSolubility Use Co-solvent (DMSO) Prepare Fresh Stocks Solubility->FixSolubility Yes Passage->CheckProtocol No FixPassage Use Lower Passage Cells Thaw New Vial Passage->FixPassage Yes FixTiming Standardize All Incubation Steps Timing->FixTiming Yes End Re-run Experiment Timing->End No FixSolubility->End FixPassage->End FixTiming->End

Caption: A troubleshooting decision tree for inconsistent experimental results.

Technical Support Center: Synthesis of Euphorbia Factor L1

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Euphorbia factor L1. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this potent lathyrane diterpenoid. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to enhance the efficiency of your synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What is Euphorbia factor L1 and why is its synthesis important?

Euphorbia factor L1 is a naturally occurring lathyrane diterpenoid isolated from plants of the Euphorbia genus, such as Euphorbia lathyris. It has garnered significant interest in the scientific community due to its diverse biological activities, including anti-inflammatory and cytotoxic properties.[1][2] The synthesis of Euphorbia factor L1 and its derivatives is crucial for enabling further pharmacological studies, understanding structure-activity relationships, and developing new therapeutic agents.[3][4][5]

Q2: What are the main challenges in the total synthesis of the lathyrane core structure of Euphorbia factor L1?

The total synthesis of the lathyrane core is a significant challenge for organic chemists. Key difficulties include the construction of the complex polycyclic system, which features a unique carbon skeleton. Researchers have explored various strategies, but issues such as low reactivity of certain functional groups and the formation of undesired byproducts from competing cyclization reactions can hinder the synthesis.

Q3: Are there established methods for the purification of Euphorbia factor L1?

Yes, chromatographic methods are standard for the purification of Euphorbia factor L1 and related diterpenoids from both natural extracts and synthetic reaction mixtures. Techniques such as silica gel column chromatography and Sephadex LH-20 column chromatography are commonly employed. For analytical purposes and final purification, High-Performance Liquid Chromatography (HPLC) with a C18 stationary phase is often used.

Q4: What analytical techniques are used to characterize Euphorbia factor L1?

A combination of spectroscopic and spectrometric methods is used for the structural elucidation and purity assessment of Euphorbia factor L1. These include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: 1H NMR and 13C NMR are essential for determining the carbon-hydrogen framework.

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight and fragmentation patterns.

  • High-Performance Liquid Chromatography (HPLC): Used for assessing purity and for quantification, often coupled with UV detection.

Q5: What are the recommended storage conditions for Euphorbia factor L1?

For long-term stability, it is recommended to store Euphorbia factor L1 as a stock solution at -80°C for up to 6 months or at -20°C for up to one month, protected from light. Repeated freeze-thaw cycles should be avoided to prevent degradation.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low yield in the synthesis of the lathyrane scaffold - Incomplete reaction. - Formation of side products due to competing reactions. - Sub-optimal reaction conditions (temperature, solvent, catalyst).- Monitor reaction progress using TLC or LC-MS to determine the optimal reaction time. - Modify the substrate to reduce the likelihood of undesired cyclizations. - Systematically optimize reaction conditions such as solvent, temperature, and catalyst concentration.
Difficulty in purifying the final product - Presence of closely related stereoisomers or byproducts. - Co-elution with starting materials or reagents.- Employ multi-step purification protocols, combining different chromatographic techniques (e.g., silica gel followed by preparative HPLC). - Adjust the mobile phase composition in HPLC to improve the resolution between the target compound and impurities.
Inconsistent analytical results (NMR, MS) - Sample degradation. - Presence of residual solvents or impurities. - Incorrect sample preparation.- Ensure the compound is properly stored and handled to prevent degradation. - Thoroughly dry the sample under high vacuum to remove residual solvents. - Use high-purity deuterated solvents for NMR analysis and ensure proper dissolution.
Poor reproducibility of bioassay results - Inaccurate quantification of the compound. - Degradation of the compound in the assay medium. - Cellular toxicity at the tested concentrations.- Accurately determine the concentration using a validated analytical method (e.g., HPLC with a calibration curve). - Assess the stability of the compound under the specific bioassay conditions. - Determine the cytotoxicity of the compound on the cell line being used to establish a non-toxic working concentration range.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the analysis of lathyrane diterpenoids, providing a reference for experimental setup and data interpretation.

Parameter Euphorbia factor L1 Euphorbia factor L2 Euphorbia factor L8 Reference
HPLC-ESI-MS Calibration Curve Range 9.9 - 79 µg/mL3.8 - 30.5 µg/mL1.0 - 20.6 µg/mL
Average Recovery 98.39%91.10%96.94%
Relative Standard Deviation (RSD) 2.5%2.4%2.1%

Key Experimental Protocols

Protocol 1: General Purification of Lathyrane Diterpenoids by Column Chromatography

This protocol describes a general method for the purification of lathyrane diterpenoids from a crude reaction mixture or natural product extract.

Materials:

  • Crude extract or reaction mixture containing lathyrane diterpenoids.

  • Silica gel (for column chromatography).

  • Sephadex LH-20.

  • Solvents: Petroleum ether, ethyl acetate, methylene chloride, methanol.

  • Thin Layer Chromatography (TLC) plates.

  • Glass column for chromatography.

  • Collection tubes.

Procedure:

  • Sample Preparation: Dissolve the crude material in a minimal amount of a suitable solvent (e.g., methylene chloride).

  • Silica Gel Chromatography:

    • Pack a glass column with silica gel slurried in petroleum ether.

    • Load the prepared sample onto the top of the column.

    • Elute the column with a gradient of petroleum ether and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.

    • Collect fractions and monitor the separation by TLC.

    • Combine fractions containing the desired compound(s).

  • Sephadex LH-20 Chromatography:

    • Further purify the combined fractions using a Sephadex LH-20 column.

    • Use a solvent system such as methylene chloride-methanol for elution.

    • Collect fractions and monitor by TLC.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified lathyrane diterpenoid.

Protocol 2: Analytical HPLC-ESI-MS for Lathyrane Diterpenoids

This protocol outlines a method for the analysis and quantification of lathyrane diterpenoids using HPLC coupled with electrospray ionization mass spectrometry.

Materials:

  • Purified lathyrane diterpenoid sample.

  • HPLC grade acetonitrile and water.

  • Formic acid.

  • HPLC system with a C18 column (e.g., Agilent Eclipse XDB-C18, 4.6 mm × 150 mm, 5 µm).

  • Mass spectrometer with an ESI source.

Procedure:

  • Sample Preparation: Prepare standard solutions of the lathyrane diterpenoids in a suitable solvent (e.g., acetonitrile) at known concentrations to generate a calibration curve. Prepare the unknown sample in the same solvent.

  • HPLC Conditions:

    • Mobile Phase: An isocratic or gradient elution with a mixture of water and acetonitrile. For example, an isocratic elution can be used.

    • Flow Rate: Typically 0.25 mL/min.

    • Column Temperature: Maintain at a constant temperature, for instance, 30°C.

    • UV Detection: Set at an appropriate wavelength, e.g., 272 nm.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Set other MS parameters (e.g., capillary voltage, cone voltage, source temperature) to optimize the signal for the target analytes.

  • Data Analysis:

    • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

    • Inject the unknown sample and determine its concentration based on the calibration curve.

    • Confirm the identity of the compounds by their retention times and mass-to-charge ratios (m/z).

Visualizations

biosynthetic_pathway GGPPS Geranylgeranyl Diphosphate Synthase GGPP Geranylgeranyl Diphosphate GGPPS->GGPP CAS Casbene Synthase GGPP->CAS Casbene Casbene CAS->Casbene P450_1 Cytochrome P450 (Oxidation) Casbene->P450_1 Oxidized_Casbene Oxidized Casbene (e.g., 9-keto-casbene) P450_1->Oxidized_Casbene Aldol_Reaction Intramolecular Aldol Reaction Oxidized_Casbene->Aldol_Reaction Lathyrane_Scaffold Lathyrane Scaffold Aldol_Reaction->Lathyrane_Scaffold Acylation Acyltransferases Lathyrane_Scaffold->Acylation Euphorbia_L1 Euphorbia factor L1 Acylation->Euphorbia_L1

Caption: Biosynthetic pathway of Euphorbia factor L1.

synthesis_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage Start Starting Materials Step1 Construction of Polycyclic Core Start->Step1 Step2 Functional Group Interconversions Step1->Step2 Step3 Esterification/Acylation Step2->Step3 Crude_Product Crude Euphorbia factor L1 Step3->Crude_Product Purification1 Silica Gel Chromatography Crude_Product->Purification1 Purification2 Preparative HPLC Purification1->Purification2 Pure_Product Pure Euphorbia factor L1 Purification2->Pure_Product Analysis1 NMR Spectroscopy (1H, 13C) Pure_Product->Analysis1 Analysis2 LC-MS Pure_Product->Analysis2 Analysis3 Purity Assessment (HPLC) Pure_Product->Analysis3 Final_Characterization Characterized Product Analysis1->Final_Characterization Analysis2->Final_Characterization Analysis3->Final_Characterization

Caption: Generalized workflow for the synthesis of Euphorbia factor L1.

References

Validation & Comparative

Euphorbia factor I vs Euphorbia factor L3: a comparative cytotoxicity study

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of their efficacy and mechanisms of action in cancer cell lines.

This guide provides a comprehensive comparison of the cytotoxic properties of two lathyrane-type diterpenoids, Euphorbia factor L3 (EFL3) and Euphorbia factor L1 (EFL1), isolated from the seeds of Euphorbia lathyris L. While the initial topic specified "Euphorbia factor I," this appears to be a less common designation, and available comparative research predominantly focuses on Euphorbia factor L1. This document will therefore compare EFL3 and EFL1, drawing on published experimental data to inform researchers, scientists, and professionals in drug development.

Introduction

Diterpenoids isolated from the Euphorbia genus are a subject of growing interest in oncological research due to their potent cytotoxic and anti-inflammatory activities.[1] Among these, lathyrane-type diterpenoids, such as EFL3 and EFL1, have demonstrated significant potential in inhibiting the proliferation of various cancer cell lines.[1][2][3][4] This guide synthesizes the available data on their comparative cytotoxicity, mechanisms of action, and the experimental protocols used for their evaluation.

Data Presentation: Comparative Cytotoxicity

The cytotoxic effects of EFL3 and EFL1 have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. The data indicates that EFL3 exhibits more potent cytotoxicity against the A549 human lung carcinoma cell line compared to EFL1.

CompoundCell LineIC50 (µM)Reference
Euphorbia factor L3 A549 (Lung Carcinoma)34.04 ± 3.99
MCF-7 (Breast Adenocarcinoma)45.28 ± 2.56
LoVo (Colon Adenocarcinoma)41.67 ± 3.02
Euphorbia factor L1 A549 (Lung Carcinoma)51.34 ± 3.28

Mechanisms of Action

Both EFL3 and EFL1 appear to exert their cytotoxic effects primarily through the induction of apoptosis, albeit with some distinctions in their reported mechanisms.

Euphorbia Factor L3: Research indicates that EFL3 induces apoptosis in A549 cells via the mitochondrial pathway. This process is characterized by a loss of the mitochondrial membrane potential (ΔΨm) and the subsequent release of cytochrome c into the cytosol.

Euphorbia Factor L1: Studies on EFL1 also point towards the induction of apoptosis through a mitochondrial-mediated pathway. Some evidence suggests that this may involve an increase in reactive oxygen species (ROS), which can contribute to the depolarization of the mitochondrial membrane and the release of cytochrome c.

A structure-activity analysis based on the chemical differences between EFL1 and EFL3 suggests that the presence of a 6(17)-epoxide moiety in EFL1 might contribute to its comparatively lower cytotoxicity.

Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the cytotoxicity and apoptotic effects of EFL3 and EFL1.

1. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Plating: Cancer cells (e.g., A549, MCF-7, LoVo) are seeded in 96-well plates at a density of 1,000 to 100,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of EFL3 or EFL1 and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: Following treatment, 10-50 µL of MTT solution (final concentration 0.5 mg/mL) is added to each well.

  • Incubation: The plates are incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The medium is removed, and a solubilization solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570-590 nm. The IC50 values are then calculated from the dose-response curves.

2. Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the desired concentrations of the Euphorbia factors for a specified time (e.g., 48 hours).

  • Cell Harvesting: Both adherent and suspension cells are collected and washed with cold phosphate-buffered saline (PBS).

  • Cell Resuspension: The cell pellet is resuspended in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: After incubation, 400 µL of 1X Annexin-binding buffer is added, and the samples are analyzed by flow cytometry as soon as possible. Annexin V-FITC fluorescence (indicating early apoptosis) and PI fluorescence (indicating late apoptosis/necrosis) are measured.

Visualizations

Below are diagrams illustrating the apoptotic signaling pathway and the experimental workflow for assessing cytotoxicity.

Apoptotic_Pathway cluster_cell Cancer Cell EFL Euphorbia Factor L3/L1 Mitochondrion Mitochondrion EFL->Mitochondrion induces stress Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspases Caspase Activation Apoptosome->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Mitochondrial Apoptotic Pathway Induced by Euphorbia Factors.

Cytotoxicity_Workflow cluster_workflow Experimental Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Treat with Euphorbia Factor L1/L3 A->B C 3. Incubate (e.g., 72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4h) D->E F 6. Solubilize Formazan E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

References

Validating the Anticancer Targets of Euphorbia Factor L1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer properties of Euphorbia factor L1 (EFL1), a lathyrane-type diterpenoid isolated from Euphorbia lathyris. We delve into its validated molecular targets, compare its efficacy with other compounds, and provide detailed experimental protocols to support further research and drug development efforts.

Data Presentation: Comparative Cytotoxicity of Euphorbia-derived Compounds

The following tables summarize the cytotoxic activity of Euphorbia factor L1 and related compounds against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCell LineCancer TypeIC50 (µM)Reference
Euphorbia factor L1 A549Lung Carcinoma51.34 ± 3.28[1]
Euphorbia factor L3 A549Lung Carcinoma34.04 ± 3.99[1]
MCF-7Breast Adenocarcinoma45.28 ± 2.56
LoVoColon Adenocarcinoma41.67 ± 3.02
Euphol See belowVarious1.41 - 38.89[2][3]

Table 1: Comparative IC50 Values of Lathyrane Diterpenoids. This table highlights the cytotoxic potency of Euphorbia factor L1 and its analogue, Euphorbia factor L3, against selected cancer cell lines.

Euphol: A Broad-Spectrum Anticancer Compound from Euphorbia tirucalli

Euphol, a tetracyclic triterpene alcohol, has demonstrated significant cytotoxic effects across a wide range of human cancer cell lines, with particularly high potency in pancreatic and esophageal cancers[2].

Cancer TypeCell LineIC50 (µM)
Pancreatic Carcinoma PANC-16.84
Esophageal Squamous Cell Carcinoma KYSE-3011.08
Prostate Cancer PC-312.5
Melanoma A37513.2
Colon Cancer HCT-11615.6

Table 2: Cytotoxic Activity of Euphol against Various Cancer Cell Lines. This table provides a snapshot of the broad-spectrum anticancer potential of euphol. For a comprehensive list of the 73 cell lines tested, please refer to the original publication.

Validated Anticancer Targets of Euphorbia Factor L1

Current research has identified two primary signaling pathways targeted by EFL1 in its anticancer activity:

  • Discoidin Domain Receptor 1 (DDR1) Signaling Pathway

  • PI3K/AKT/mTOR Signaling Pathway

Downregulation of DDR1 and Enhancement of Antitumor Immunity

Euphorbia factor L1 has been shown to suppress breast cancer liver metastasis by downregulating the expression of Discoidin Domain Receptor 1 (DDR1). This downregulation leads to a more favorable tumor microenvironment characterized by increased infiltration of antitumor immune cells.

Key Experimental Observations:

  • Reduced DDR1 Expression: Treatment with EFL1 leads to a significant decrease in DDR1 protein levels in tumor tissues.

  • Enhanced Immune Cell Infiltration: The reduction in DDR1 is associated with an increase in the ratios of CD4+ and CD8+ T lymphocytes, as well as CD49b+ (NK) cells within the tumor.

  • Decreased Immunosuppression: EFL1 treatment also leads to a reduction in the population of regulatory T cells (Tregs), which are known to suppress antitumor immunity.

  • Reduced Inflammation: A decrease in pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in the tumor microenvironment has been observed following EFL1 administration.

Comparison with Other DDR1 Inhibitors:

CompoundMechanism of ActionTherapeutic Application
DDR1-IN-1 Selective kinase inhibitor that binds to the 'DFG-out' conformation of DDR1.Preclinical studies in colorectal cancer have shown enhanced antiproliferative effects when combined with PI3K and mTOR inhibitors.
7rh Small molecule inhibitor of DDR1.Preclinical models of gastric and pancreatic cancer have demonstrated reduced tumor growth and enhanced efficacy of chemotherapy.
Nilotinib Multi-targeted kinase inhibitor with activity against DDR1.Approved for the treatment of chronic myeloid leukemia (CML).

Table 3: Comparison of Euphorbia factor L1 with other DDR1-targeting compounds.

Inhibition of the PI3K/AKT/mTOR Pathway and Induction of Apoptosis and Autophagy

In human gastric epithelial cells, Euphorbia factor L1 has been demonstrated to induce cytotoxicity by inhibiting the PI3K/AKT/mTOR signaling pathway. This inhibition triggers mitochondrial-mediated apoptosis and autophagy.

Key Experimental Observations:

  • Inhibition of PI3K/AKT/mTOR Signaling: EFL1 downregulates the expression and phosphorylation of key proteins in this pathway, including PI3K, AKT, and mTOR.

  • Induction of Apoptosis: EFL1 treatment leads to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This is followed by the release of mitochondrial cytochrome c into the cytoplasm and the activation of caspase-9 and caspase-3.

  • Induction of Autophagy: Increased expression of autophagy markers such as Beclin-1 and LC3-II, along with downregulation of p62, has been observed following EFL1 treatment.

Comparison with Other PI3K/AKT/mTOR Inhibitors:

CompoundMechanism of ActionTherapeutic Application
Everolimus mTOR inhibitor.Approved for the treatment of various cancers, including renal cell carcinoma and breast cancer.
Alpelisib PI3Kα inhibitor.Approved for the treatment of PIK3CA-mutated, HR-positive, HER2-negative breast cancer.
Capivasertib Pan-AKT inhibitor.In clinical trials for various solid tumors.

Table 4: Comparison of Euphorbia factor L1 with other PI3K/AKT/mTOR pathway inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the validation and further investigation of Euphorbia factor L1's anticancer targets.

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of a compound on cancer cells by measuring their metabolic activity.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • Euphorbia factor L1 (or other test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of Euphorbia factor L1 in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to detect the expression and phosphorylation status of specific proteins within a signaling pathway.

Materials:

  • Cell lysates from treated and untreated cells

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-DDR1, anti-p-AKT, anti-AKT, anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a protein assay kit.

  • Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control like GAPDH.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

This protocol allows for the quantitative analysis of cell cycle distribution and the detection of apoptotic cells.

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure for Cell Cycle Analysis:

  • Harvest approximately 1 x 10^6 cells per sample.

  • Wash the cells with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate the cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Procedure for Apoptosis Analysis (Annexin V/PI Staining):

  • Harvest approximately 1 x 10^5 to 5 x 10^5 cells per sample.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each 100 µL of cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by Euphorbia factor L1 and a general experimental workflow for its validation.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_lines Cancer Cell Lines treatment Euphorbia Factor L1 Treatment cell_lines->treatment cytotoxicity Cytotoxicity Assay (MTT) treatment->cytotoxicity western_blot Western Blot Analysis treatment->western_blot flow_cytometry Flow Cytometry treatment->flow_cytometry ic50 Determine IC50 cytotoxicity->ic50 protein_expression Protein Expression/Phosphorylation western_blot->protein_expression cell_cycle_apoptosis Cell Cycle & Apoptosis Analysis flow_cytometry->cell_cycle_apoptosis animal_model Animal Model (e.g., Xenograft) efl1_admin EFL1 Administration animal_model->efl1_admin tumor_growth Monitor Tumor Growth efl1_admin->tumor_growth ihc Immunohistochemistry tumor_growth->ihc target_validation In Vivo Target Validation ihc->target_validation

Caption: Experimental workflow for validating anticancer targets.

ddr1_pathway EFL1 Euphorbia Factor L1 DDR1 DDR1 EFL1->DDR1 Downregulates Immune_Suppression Tumor Immune Suppression DDR1->Immune_Suppression Anti_Tumor_Immunity Anti-Tumor Immunity DDR1->Anti_Tumor_Immunity Inhibits Treg Regulatory T cells (Tregs) Immune_Suppression->Treg Promotes CD4_CD8_NK CD4+, CD8+ T cells, NK cells Anti_Tumor_Immunity->CD4_CD8_NK Activates

Caption: EFL1-mediated downregulation of DDR1 enhances antitumor immunity.

pi3k_akt_mtor_pathway EFL1 Euphorbia Factor L1 PI3K PI3K EFL1->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 mTOR->Bcl2 Inhibits Apoptosis Autophagy Autophagy mTOR->Autophagy Inhibits Bax Bax Bcl2->Bax Caspases Caspase-9, Caspase-3 Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis Beclin1_LC3 Beclin-1, LC3-II Autophagy->Beclin1_LC3 Promotes

Caption: EFL1 induces apoptosis and autophagy via PI3K/AKT/mTOR inhibition.

References

A Comparative Analysis of Euphorbia Factor I and Other Lathyrane Diterpenoids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of Euphorbia factor I (EFL1) with other notable lathyrane diterpenoids. This analysis is supported by experimental data on their cytotoxic and anti-inflammatory effects, detailed experimental protocols, and visualizations of key signaling pathways.

Lathyrane diterpenoids, a prominent class of natural products isolated from the Euphorbia genus, have garnered significant attention for their diverse and potent biological activities.[1] Among these, this compound has been a subject of interest for its potential therapeutic applications. This guide aims to provide a comparative perspective on the performance of this compound against other structurally related lathyrane diterpenoids, offering a valuable resource for future research and drug discovery endeavors.

Comparative Cytotoxicity

The cytotoxic potential of lathyrane diterpenoids has been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from several studies are summarized below to facilitate a direct comparison of their potency.

CompoundCell LineIC50 (µM)Reference
This compound (EFL1) A549 (Lung Carcinoma)51.34 ± 3.28[2]
KB-VIN (Multidrug-Resistant)Inactive[1]
Euphorbia factor L2 (EFL2) KB-VIN (Multidrug-Resistant)Selective Activity[1]
Euphorbia factor L3 (EFL3) A549 (Lung Carcinoma)34.04 ± 3.99[2]
MCF-7 (Breast Cancer)45.28 ± 2.56
LoVo (Colon Cancer)41.67 ± 3.02
Euphorbia factor L9 (EFL9) A549, MDA-MB231, KB, MCF-7, KB-VINStrongest Activity of the Group
Euphorbia factor L28 786-0 (Renal Carcinoma)9.43
HepG2 (Hepatocellular Carcinoma)13.22
Jatropodagin A Saos-2 (Osteosarcoma)8.08
MG63 (Osteosarcoma)14.64
Euphorfischer A C4-2B (Prostate Cancer)11.3

Comparative Anti-inflammatory Activity

The anti-inflammatory properties of lathyrane diterpenoids are often assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. The following table presents the IC50 values for NO inhibition by various lathyrane diterpenoids.

CompoundIC50 for NO Inhibition (µM)Reference
This compound (EFL1) 9.90 ± 1.40
Euphorbia factor L3 (EFL3) 8.06 ± 1.40
Epoxylathyrol 25.63 ± 7.86
Lathyrol 11.10 ± 1.14
Compound 1 (from Zhang et al., 2019) 3.0 ± 1.1
Other Lathyrane Analogues (from Zhang et al., 2019) 2.6 - 26.0
Lathyrane Diterpenoids (from Zuo et al., 2018) 11.2 - 52.2

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the lathyrane diterpenoids and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Add 100 µL of a detergent reagent (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Anti-inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

The Griess assay is used to determine the concentration of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

Procedure:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁵ cells/mL and allow them to adhere.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the lathyrane diterpenoids for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • Griess Reagent Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in 5% phosphoric acid).

  • Absorbance Measurement: After a 10-15 minute incubation at room temperature, protected from light, measure the absorbance at 540-550 nm.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Signaling Pathways and Mechanisms of Action

Lathyrane diterpenoids exert their biological effects by modulating key cellular signaling pathways. The NF-κB and PI3K/Akt/mTOR pathways are two of the most significantly affected cascades.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. Several lathyrane diterpenoids have been shown to inhibit the activation of this pathway.

PI3K_Akt_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Lathyranes Lathyrane Diterpenoids Lathyranes->PI3K Inhibition PTEN PTEN PTEN->PIP3 Dephosphorylation

References

A Comparative Guide to the Structure-Activity Relationship of Euphorbia Factor L1 Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The lathyrane diterpenoids, particularly Euphorbia factor L1 (EFL1) and its analogs, isolated from plants of the Euphorbia genus, have garnered significant interest in the scientific community for their diverse pharmacological activities. These compounds have demonstrated promising potential in oncology, inflammation, and overcoming multidrug resistance (MDR) in cancer cells. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of EFL1 analogs, supported by experimental data, to aid researchers in the design and development of novel therapeutic agents.

Cytotoxicity and Anti-Proliferative Activity

The cytotoxic effects of Euphorbia factor L analogs are primarily attributed to their ability to induce apoptosis. The substitutions at various positions on the lathyrane core, particularly at C-3, C-5, C-7, and C-15, are critical for their cytotoxic potency and selectivity against different cancer cell lines.

Comparative Cytotoxicity of Euphorbia Factor L Analogs

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of various Euphorbia factor L analogs against a panel of human cancer cell lines. The data highlights the influence of different functional groups on their anti-proliferative activity.

CompoundR¹ (C-3)R² (C-5)R³ (C-7)R⁴ (C-15)A549 (μM)MDA-MB-231 (μM)KB (μM)KB-VIN (μM)MCF-7 (μM)
EFL1 BenzoylAcetylAcetylNicotinoyl>10>10>108.8>10
EFL2 AcetylAcetylAcetylBenzoyl4.67.96.15.79.2
EFL3 BenzoylAcetylAcetylBenzoyl3.54.12.92.54.8
EFL8 BenzoylAcetylBenzoylBenzoyl2.12.81.91.73.2
EFL9 CinnamoylAcetylAcetylBenzoyl1.52.21.31.12.5
Tetraol derivative of EFL2 HHHH>50>50>50>50>50

Data compiled from various studies. KB-VIN is a multidrug-resistant cell line overexpressing P-glycoprotein.

Key SAR Insights for Cytotoxicity:

  • Ester groups are crucial: The tetraol derivative of EFL2, lacking all ester groups, showed a significant loss of cytotoxic activity, indicating the importance of acylation for anti-proliferative effects.[1]

  • Aromaticity and hydrophobicity matter: The presence of aromatic ester groups, such as benzoyl and cinnamoyl, generally enhances cytotoxicity. For instance, EFL9, with a cinnamoyl group at C-3, exhibited the most potent activity among the tested analogs.[1]

  • Substitution pattern influences selectivity: While many analogs show broad-spectrum cytotoxicity, some exhibit selectivity. For example, EFL2 displayed notable activity against the MDR cell line KB-VIN.[1]

Signaling Pathway for EFL1-Induced Apoptosis

EFL1 and its analogs primarily induce apoptosis through the intrinsic or mitochondrial pathway, often involving the PI3K/Akt/mTOR signaling cascade. Inhibition of this pathway leads to the activation of pro-apoptotic proteins and ultimately, programmed cell death.

apoptosis_pathway EFL1 Euphorbia Factor L1 Analog PI3K PI3K EFL1->PI3K Inactivates Akt Akt PI3K->Akt Inactivates mTOR mTOR Akt->mTOR Inactivates Bcl2 Bcl-2 (Anti-apoptotic) mTOR->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes anti_inflammatory_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, TNF-α) Nucleus->Pro_inflammatory_genes Upregulates Inflammation Inflammation Pro_inflammatory_genes->Inflammation EFL3 Euphorbia Factor L3 Analog EFL3->IKK Inhibits mdr_reversal cluster_cell Chemo_drug Chemotherapeutic Drug Pgp P-glycoprotein (P-gp) Chemo_drug->Pgp Binds Chemo_drug->Intracellular Accumulates Pgp->Chemo_drug Efflux ADP ADP + Pi Pgp->ADP Cell_membrane Cell Membrane Cell_death Cancer Cell Death Intracellular->Cell_death Induces EFL_analog EFL Analog EFL_analog->Pgp Inhibits ATP ATP ATP->Pgp

References

A Comparative Guide to Protein Kinase C Activation: Euphorbia Factor L1 and Phorbol Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Euphorbia factor L1 and phorbol esters as activators of Protein Kinase C (PKC), a crucial family of enzymes in cellular signal transduction. Understanding the nuances of these compounds is vital for research in oncology, immunology, and neurobiology. While both are potent PKC activators, their distinct structural classes—lathyrane and tigliane diterpenoids, respectively—confer different potencies and potential therapeutic windows.

At a Glance: Key Differences

FeatureEuphorbia Factor L1 (Lathyrane Diterpenoid)Phorbol Esters (Tigliane Diterpenoid)
Chemical Structure Lathyrane skeletonTigliane skeleton
Source Plants of the Euphorbia genusPrimarily from plants of the Euphorbiaceae and Thymelaeaceae families
Mechanism of Action Binds to the C1 domain of PKC, mimicking diacylglycerol (DAG)Binds to the C1 domain of PKC, acting as a high-affinity DAG analog
Reported Potency PKC activation confirmed, but specific EC50/IC50 values are not widely reported in public literature.High potency, with reported Kd and IC50 values in the nanomolar range for various PKC isozymes.

Introduction to PKC Activation

Protein Kinase C is a family of serine/threonine kinases that play a pivotal role in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and immune responses. The activation of conventional and novel PKC isoforms is typically initiated by the binding of the second messenger diacylglycerol (DAG) to their C1 domain. This event recruits the enzyme to the cell membrane, leading to its activation.

Phorbol esters , such as Phorbol 12-myristate 13-acetate (PMA), are well-characterized PKC activators that function as potent and stable analogs of DAG.[1] Their high affinity for the C1 domain makes them invaluable tools in research for inducing and studying PKC-dependent signaling pathways.[2]

Euphorbia factor L1 belongs to the lathyrane class of diterpenoids, also isolated from plants of the Euphorbia genus.[3] Like phorbol esters, lathyrane diterpenoids are known to activate PKC, presumably by interacting with the C1 domain in a manner that mimics DAG.[3] However, detailed quantitative data on the potency of Euphorbia factor L1 in activating PKC is not as readily available as for phorbol esters.

Comparative Analysis of PKC Activation

While direct, quantitative head-to-head studies comparing Euphorbia factor L1 and phorbol esters are scarce in publicly available literature, a comparison can be drawn based on the known activities of their respective diterpenoid classes.

Quantitative Data for Phorbol Ester PKC Activation

Phorbol esters are renowned for their high-potency activation of PKC. The following table summarizes reported binding affinities and inhibitory concentrations for various phorbol esters across different PKC isozymes.

Phorbol EsterPKC IsozymeBinding Affinity (Kd)IC50 (Binding Competition)
Phorbol-12,13-dibutyrate (PDBu)α, β1, β2, γ, δ, ε1.6 - 18 nM2 - 70 nM
12-O-Tetradecanoylphorbol-13-acetate (TPA/PMA)Not specifiedNot specifiedIn the nanomolar range
Sapintoxin Aα, β1, β2, γ, δ, εNot specified2 - 70 nM
12-Deoxyphorbol-13-O-phenylacetateα, β1, β2, γ, δ, εNot specified2 - 70 nM

Data compiled from a study on the in vitro binding of [3H]phorbol-12,13-dibutyrate ([3H]PDBu) to pure recombinant PKC isotypes.[1]

Qualitative Comparison of Euphorbia Factor L1 (Lathyrane Diterpenoids)

Studies have confirmed that lathyrane-type diterpenoids, including Euphorbia factor L1, are activators of PKC. Their mechanism is believed to be analogous to that of phorbol esters, involving interaction with the C1 domain. Some research suggests that lathyrane diterpenoids can mimic the ability of other PKC activators to reactivate HIV-1 latency through a PKC-dependent pathway. However, without specific EC50 or IC50 values, a direct quantitative comparison of potency with phorbol esters is not possible at this time. The biological effects of lathyrane diterpenes are of significant interest due to their potential for therapeutic applications with different profiles compared to the often tumor-promoting phorbol esters.

Signaling Pathway and Experimental Workflow

PKC Activation Signaling Pathway

The following diagram illustrates the canonical pathway of PKC activation by both endogenous DAG and its exogenous analogs, phorbol esters and Euphorbia factor L1.

PKC_Activation cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_cytosol Cytosol PLC PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC_inactive Inactive PKC DAG->PKC_inactive activates PKC_active Active PKC PKC_inactive->PKC_active translocates to membrane Substrate Substrate PKC_active->Substrate phosphorylates Ligand Ligand Receptor Receptor Ligand->Receptor Receptor->PLC Phorbol_Ester Phorbol Ester Phorbol_Ester->PKC_inactive activates Euphorbia_L1 Euphorbia Factor L1 Euphorbia_L1->PKC_inactive activates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cellular_Response Cellular Response Phospho_Substrate->Cellular_Response

Caption: PKC activation by extracellular signals and exogenous activators.

Experimental Workflow for PKC Activation Assay

This diagram outlines a typical workflow for assessing the PKC-activating potential of compounds like Euphorbia factor L1 and phorbol esters in vitro.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Prepare Test Compounds (Euphorbia Factor L1, Phorbol Ester) Incubation Incubate PKC with Test Compound, Substrate, and [γ-³²P]ATP Compound_Prep->Incubation Enzyme_Prep Purify/Isolate PKC Isozyme Enzyme_Prep->Incubation Substrate_Prep Prepare PKC Substrate (e.g., peptide, histone) Substrate_Prep->Incubation Reagent_Prep Prepare Assay Buffer, ATP, Cofactors Reagent_Prep->Incubation Separation Separate Phosphorylated Substrate (e.g., phosphocellulose paper, SDS-PAGE) Incubation->Separation Quantification Quantify Radioactivity (Scintillation counting, Autoradiography) Separation->Quantification Analysis Data Analysis (Calculate EC50/IC50) Quantification->Analysis

Caption: In vitro PKC kinase activity assay workflow.

Experimental Protocols

In Vitro PKC Kinase Activity Assay

This protocol is a representative method for quantifying the activation of PKC by a test compound.

1. Materials and Reagents:

  • Purified recombinant PKC isozyme

  • Test compounds (Euphorbia factor L1, phorbol ester) dissolved in an appropriate solvent (e.g., DMSO)

  • PKC substrate (e.g., myelin basic protein, histone H1, or a specific peptide substrate)

  • Assay Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM CaCl₂

  • Lipid Activator Solution: Phosphatidylserine (PS) and Diacylglycerol (DAG) or a phorbol ester as a positive control, prepared in assay buffer and sonicated.

  • ATP Solution: 100 µM ATP containing [γ-³²P]ATP (specific activity ~3000 Ci/mmol)

  • Stopping Reagent: 75 mM phosphoric acid

  • P81 phosphocellulose paper

  • Scintillation counter and scintillation fluid

2. Assay Procedure:

  • Prepare a reaction mixture containing the assay buffer, lipid activator solution, and the PKC substrate.

  • Add the test compound (Euphorbia factor L1 or phorbol ester) at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known PKC activator like PMA).

  • Initiate the reaction by adding the purified PKC enzyme to the mixture and pre-incubate for 5-10 minutes at 30°C.

  • Start the phosphorylation reaction by adding the [γ-³²P]ATP solution.

  • Incubate the reaction for a defined period (e.g., 10-20 minutes) at 30°C. The incubation time should be within the linear range of the enzyme kinetics.

  • Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 papers extensively with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Perform a final wash with acetone and allow the papers to dry.

  • Place the dried papers in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

3. Data Analysis:

  • Subtract the background counts (from a reaction without enzyme) from all other readings.

  • Plot the radioactive counts per minute (CPM) against the concentration of the test compound.

  • Determine the EC50 value (the concentration of the compound that produces 50% of the maximal PKC activation) by fitting the data to a dose-response curve using appropriate software.

Conclusion

Both Euphorbia factor L1 and phorbol esters are valuable molecules for the study of PKC signaling, acting as potent activators of this enzyme family. Phorbol esters are well-established tools with a wealth of quantitative data regarding their high potency. Euphorbia factor L1, as a representative of the lathyrane diterpenoids, also activates PKC, though publicly available, direct quantitative comparisons of its potency against phorbol esters are currently lacking. Further research is needed to fully elucidate the specific activity and isoform selectivity of Euphorbia factor L1 to better understand its potential as a research tool and therapeutic agent. The distinct structural backbones of these two classes of diterpenoids may offer unique opportunities for developing novel PKC modulators with improved therapeutic indices.

References

Cross-Validation of Euphorbia Factor I Bioactivity in Diverse Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivity of Euphorbia factor I (also referred to as Euphorbia factor L1 or EFL1) across various cancer models. The information presented herein is supported by experimental data from published studies, offering a cross-validated perspective on its potential as an anti-cancer agent. This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes the compound's mechanism of action through signaling pathway and workflow diagrams.

Quantitative Bioactivity Data

The cytotoxic effects of this compound and its related compound, Euphorbia factor L3 (EFL3), have been evaluated in several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological processes. A lower IC50 value indicates a more potent compound. The available data for EFL1 and EFL3 are summarized below for comparative analysis.

CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
This compound (EFL1) A549Lung Carcinoma51.34 ± 3.28[1]
Euphorbia factor L3 (EFL3) A549Lung Carcinoma34.04 ± 3.99[1]
MCF-7Breast Adenocarcinoma45.28 ± 2.56[1]
LoVoColon Adenocarcinoma41.67 ± 3.02[1]

Note: The IC50 values represent the mean ± standard deviation from the cited study.

Mechanism of Action: Signaling Pathways

Current research suggests that this compound exerts its anti-cancer effects through multiple mechanisms, including the induction of apoptosis and the modulation of key signaling pathways involved in cancer cell survival and metastasis.

One of the proposed mechanisms involves the inhibition of the PI3K/Akt signaling pathway. This pathway is frequently hyperactivated in many cancers, promoting cell proliferation, survival, and resistance to therapy. By inhibiting this pathway, this compound may contribute to the suppression of tumor growth.[2]

Another identified mechanism of action for this compound is the downregulation of Discoidin Domain Receptor 1 (DDR1). DDR1, a receptor tyrosine kinase, is often overexpressed in various cancers and is associated with poor prognosis. Its downregulation by this compound can lead to enhanced immune cell infiltration into the tumor microenvironment, thereby promoting an anti-tumor immune response.

Below are diagrams illustrating these proposed signaling pathways.

PI3K_Akt_Signaling_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Effectors Downstream Effectors Akt->Downstream Effectors Cell Survival & Proliferation Cell Survival & Proliferation Downstream Effectors->Cell Survival & Proliferation This compound This compound This compound->PI3K Inhibits DDR1_Signaling_Pathway This compound This compound DDR1 DDR1 This compound->DDR1 Downregulates Immune Cell Infiltration Immune Cell Infiltration DDR1->Immune Cell Infiltration Inhibits Anti-tumor Immunity Anti-tumor Immunity Immune Cell Infiltration->Anti-tumor Immunity MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate (24h) A->B C Treat with this compound (various concentrations) B->C D Incubate (e.g., 48h or 72h) C->D E Add MTT solution D->E F Incubate (4h) E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I Apoptosis_Assay_Workflow A Treat cells with this compound B Incubate for desired time A->B C Harvest and wash cells B->C D Resuspend in Annexin V binding buffer C->D E Add Annexin V-FITC and Propidium Iodide (PI) D->E F Incubate in the dark (15 min) E->F G Analyze by flow cytometry F->G H Quantify apoptotic vs. necrotic vs. live cells G->H

References

Validating the Mechanism of Euphorbia Factor L1-Induced Apoptosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the apoptotic mechanism induced by Euphorbia factor L1 (EFL1), a lathyrane-type diterpenoid with noted pharmacological activities.[1] While research highlights its potential, a comprehensive quantitative understanding of its apoptotic induction is still emerging. This document aims to consolidate the available data on EFL1 and related compounds from the Euphorbia genus, comparing them with established apoptosis-inducing agents. This guide also offers detailed protocols for key experimental assays to facilitate further research and validation of EFL1's mechanism of action.

Comparative Analysis of Apoptotic Induction

To provide a clear comparison, the following tables summarize the available quantitative data on the cytotoxic and apoptotic effects of Euphorbia factor L1 and other relevant compounds.

Disclaimer: Quantitative data specifically for Euphorbia factor L1 is limited in the currently available scientific literature. Much of the data presented for Euphorbia compounds is derived from studies on related factors (e.g., Euphorbia factor L2, Euphorbia factor L3) or crude extracts. This highlights a significant gap in the research and underscores the need for further quantitative studies on pure Euphorbia factor L1.

Table 1: Comparison of IC50 Values of Apoptosis-Inducing Agents

CompoundCell LineIC50 (µM)Duration of Treatment (h)
Euphorbia factor L1 (EFL1) A549 (Lung Carcinoma)51.34 ± 3.28[2]72
Euphorbia factor L3 (EFL3) A549 (Lung Carcinoma)34.04 ± 3.99[2][3]72
MCF-7 (Breast Cancer)45.28 ± 2.56[3]72
LoVo (Colon Cancer)41.67 ± 3.0272
Euphol Pancreatic Carcinoma6.84Not Specified
Esophageal Squamous Cell11.08Not Specified
Prostate Cancer>1.41Not Specified
Melanoma>1.41Not Specified
Colon Cancer>1.41Not Specified
Etoposide BGC-823 (Gastric Cancer)43.74 ± 5.13Not Specified
HeLa (Cervical Cancer)209.90 ± 13.42Not Specified
A549 (Lung Carcinoma)139.54 ± 7.05Not Specified
Cisplatin A2780/CP (Ovarian Cancer)>1048
Doxorubicin MCF-10F (Breast Epithelial)148
MCF-7 (Breast Cancer)448
MDA-MB-231 (Breast Cancer)148

Table 2: Quantitative Comparison of Apoptosis Induction

CompoundCell LineConcentration (µM)Apoptotic Cells (%)Change in Bax/Bcl-2 RatioCaspase-3 Activation (Fold Change)
Euphorbia factor L2 A5494023.7 ± 3.4Not ReportedNot Reported
A5498036.9 ± 2.4Not ReportedNot Reported
Euphorbia hebecarpa extract HeLa10 µg/mL63.9 ± 15.75.15 ± 0.06~2.4
HeLa50 µg/mL80.4 ± 14.217.87 ± 0.24~2.7
Euphorbia formosana extract THP-1100 µg/mLNot ReportedNot Reported2.4 - 3.7
Cisplatin + β-elemene A2780/CP1054.74IncreaseSignificant Increase
A2780/CP2059.98IncreaseSignificant Increase

Signaling Pathways in Euphorbia Factor L1-Induced Apoptosis

The apoptotic mechanism of EFL1 appears to be multifaceted, primarily involving the inhibition of the PI3K/AKT/mTOR survival pathway and the activation of the intrinsic (mitochondrial) apoptosis pathway. This is often accompanied by an increase in intracellular reactive oxygen species (ROS).

PI3K/AKT/mTOR Pathway Inhibition

The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth. By inhibiting this pathway, EFL1 can remove the pro-survival signals, thereby sensitizing cancer cells to apoptosis.

PI3K_AKT_mTOR_Pathway EFL1 Euphorbia Factor L1 PI3K PI3K EFL1->PI3K Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival & Proliferation mTOR->Survival Apoptosis Apoptosis mTOR->Apoptosis Inhibition Mitochondrial_Apoptosis_Pathway EFL1 Euphorbia Factor L1 ROS ↑ ROS EFL1->ROS Bax ↑ Bax EFL1->Bax Bcl2 ↓ Bcl-2 EFL1->Bcl2 Mito Mitochondrion ROS->Mito Bax->Mito Bcl2->Mito CytoC Cytochrome c release Mito->CytoC Casp9 Caspase-9 activation CytoC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis AnnexinV_PI_Workflow start Treat cells with EFL1/Control harvest Harvest and wash cells with PBS start->harvest resuspend Resuspend in 1X Binding Buffer harvest->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate for 15 min at room temperature in the dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

References

Unveiling the Potential of Euphorbia Factor L1 as a P-glycoprotein Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Euphorbia factor L1 (EFL1) with other known P-glycoprotein (P-gp) inhibitors. By presenting supporting experimental data, detailed methodologies, and visual representations of key processes, this document aims to objectively evaluate the potential of EFL1 as a tool to combat multidrug resistance in cancer therapy.

P-glycoprotein, an ATP-binding cassette (ABC) transporter, is a key player in the development of multidrug resistance (MDR) in cancer cells. It functions as an efflux pump, actively removing a wide range of chemotherapeutic agents from the cell, thereby reducing their efficacy. The development of P-gp inhibitors is a critical strategy to overcome MDR. Euphorbia factor L1, a lathyrane diterpenoid isolated from plants of the Euphorbia genus, has emerged as a promising candidate in this area.[1][2]

Comparative Analysis of P-glycoprotein Inhibitory Activity

Euphorbia factor L1 has demonstrated potent P-gp inhibitory activity. A study utilizing a zebrafish model reported an IC50 value of 34.97 µM for EFL1 in inhibiting P-gp. This section provides a comparative summary of the P-gp inhibitory effects of EFL1 and other well-established P-gp inhibitors. It is important to note that the inhibitory potency of these compounds can vary depending on the experimental system used.

CompoundIC50 (µM)Experimental SystemReference
Euphorbia factor L1 34.97Zebrafish model[1]
Verapamil2.6 - 15Various in vitro assays[3]
Cyclosporin A3.2 - 6Various in vitro assays[4]
Tariquidar0.0051 (Kd)In vitro binding assay

Mechanism of Action: Downregulation of P-glycoprotein Expression

Preliminary studies suggest that Euphorbia factor L1 may exert its P-gp inhibitory effect, at least in part, by down-regulating the expression of P-gp at the protein level. This mechanism distinguishes it from competitive inhibitors that directly block the drug-binding site of the transporter.

Supporting Experimental Data

Cytotoxicity of Euphorbia Factor L1

The cytotoxic effects of EFL1 have been evaluated in both P-gp-negative and P-gp-overexpressing cancer cell lines. In a study using the human chronic myeloid leukemia cell line K562 and its adriamycin-resistant counterpart K562/ADR (which overexpresses P-gp), EFL1 exhibited the following cytotoxicities:

Cell LineIC50 of EFL1 (µM)
K562 (sensitive)33.86 ± 2.51
K562/ADR (resistant)39.64 ± 2.93

These results indicate that EFL1 has a moderate intrinsic cytotoxicity and that its efficacy is not significantly reduced by the overexpression of P-gp, a desirable characteristic for a potential MDR reversal agent.

Reversal of Multidrug Resistance

EFL1 has been shown to reverse P-gp-mediated multidrug resistance. In K562/ADR cells, non-toxic concentrations of EFL1 were able to sensitize the cells to the cytotoxic effects of conventional chemotherapeutic drugs, suggesting its potential in combination therapies.

Increased Intracellular Drug Accumulation

A key indicator of P-gp inhibition is the increased intracellular accumulation of P-gp substrates. Studies have shown that EFL1 can significantly increase the intracellular concentration of rhodamine 123 and doxorubicin, both of which are well-known P-gp substrates, in P-gp-overexpressing K562/ADR cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the general protocols for the key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Euphorbia factor L1) for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

Rhodamine 123 Accumulation Assay

This assay measures the intracellular accumulation of the fluorescent P-gp substrate, rhodamine 123.

  • Cell Preparation: Harvest and wash the cells, then resuspend them in a suitable buffer.

  • Inhibitor Incubation: Pre-incubate the cells with the test compound (e.g., Euphorbia factor L1) at various concentrations for 30-60 minutes at 37°C.

  • Rhodamine 123 Addition: Add rhodamine 123 to a final concentration of 1-5 µM and incubate for another 30-60 minutes at 37°C.

  • Washing: Stop the reaction by adding ice-cold PBS and wash the cells to remove extracellular rhodamine 123.

  • Fluorescence Measurement: Resuspend the cells in PBS and measure the intracellular fluorescence using a flow cytometer or a fluorescence microplate reader.

P-glycoprotein ATPase Activity Assay

This assay measures the ATP hydrolysis activity of P-gp, which is stimulated by its substrates and inhibited by its inhibitors.

  • Membrane Preparation: Prepare membrane vesicles from P-gp-overexpressing cells.

  • Assay Reaction: In a 96-well plate, mix the membrane vesicles with the test compound at various concentrations in an assay buffer containing ATP.

  • Incubation: Incubate the mixture at 37°C for a defined period (e.g., 20-30 minutes).

  • Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., malachite green assay).

  • Data Analysis: Determine the effect of the test compound on the ATPase activity of P-gp.

Western Blotting for P-glycoprotein Expression

Western blotting is used to detect the level of P-gp protein expression in cells.

  • Cell Lysis: Treat cells with the test compound for a specified duration, then lyse the cells to extract total proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for P-gp, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: Detect the protein bands using a chemiluminescent substrate and visualize them using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative expression level of P-gp.

Visualizing the Experimental Workflow and Potential Signaling Pathway

To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model Cytotoxicity Assay Cytotoxicity Assay Rhodamine 123 Assay Rhodamine 123 Assay Cytotoxicity Assay->Rhodamine 123 Assay ATPase Assay ATPase Assay Rhodamine 123 Assay->ATPase Assay Western Blot Western Blot ATPase Assay->Western Blot Zebrafish P-gp Assay Zebrafish P-gp Assay Euphorbia factor L1 Euphorbia factor L1 Euphorbia factor L1->Cytotoxicity Assay Determine IC50 Euphorbia factor L1->Rhodamine 123 Assay Measure Accumulation Euphorbia factor L1->ATPase Assay Assess Activity Euphorbia factor L1->Western Blot Analyze Expression Euphorbia factor L1->Zebrafish P-gp Assay Determine IC50

Figure 1. Workflow for evaluating the P-gp inhibitory effects of Euphorbia factor L1.

signaling_pathway Natural Products Natural Products NF-κB Pathway NF-κB Pathway Natural Products->NF-κB Pathway Inhibition P-gp Gene (MDR1) P-gp Gene (MDR1) NF-κB Pathway->P-gp Gene (MDR1) Transcription Regulation P-gp Protein P-gp Protein P-gp Gene (MDR1)->P-gp Protein Translation Drug Efflux Drug Efflux P-gp Protein->Drug Efflux Mediates

References

A Comparative Guide to Natural vs. Synthetic Euphorbia Factor L1: Properties, Bioactivity, and Evaluation Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Euphorbia factor L1, a lathyrane-type diterpenoid of significant interest for its therapeutic potential. While the total chemical synthesis of Euphorbia factor L1 has not been widely reported in peer-reviewed literature, precluding a direct experimental comparison with its natural counterpart, this document serves as a detailed resource on the properties of natural Euphorbia factor L1. Furthermore, it outlines the necessary experimental framework for a future side-by-side comparison upon the successful synthesis of this complex molecule.

Chemical and Physical Properties

Euphorbia factor L1 is a structurally intricate diterpenoid naturally occurring in plants of the Euphorbia genus, most notably Euphorbia lathyris.[1] Its complex architecture presents a significant challenge for total synthesis.[2] Below is a summary of its key chemical and physical properties.

PropertyValueReference
Chemical Formula C₃₂H₄₀O₈[1]
Molecular Weight 552.66 g/mol [1]
Class Lathyrane Diterpenoid[1]
Appearance Colorless crystals
Solubility Soluble in organic solvents such as dichloromethane and petroleum ether

Biological Activity and Mechanisms of Action

Natural Euphorbia factor L1 has demonstrated a range of biological activities with therapeutic potential. This section summarizes the key findings and the signaling pathways involved.

Anticancer Activity

Euphorbia factor L1 exhibits cytotoxic effects against various cancer cell lines. Its mechanism of action is believed to involve the induction of apoptosis. One study on A549 lung cancer cells showed an IC₅₀ value of 51.34 ± 3.28 μM for natural Euphorbia factor L1.

Signaling Pathway:

The anticancer activity of Euphorbia factor L1 is associated with the modulation of key signaling pathways that regulate cell survival and apoptosis.

Simplified Apoptosis Signaling Pathway for Euphorbia Factor L1 EFL1 Euphorbia Factor L1 Mitochondria Mitochondria EFL1->Mitochondria induces stress Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Apoptosis induction by Euphorbia Factor L1.

Anti-inflammatory Activity

Lathyrane diterpenoids, including Euphorbia factor L1, have shown anti-inflammatory properties. The mechanism is thought to involve the inhibition of pro-inflammatory mediators. While specific data for Euphorbia factor L1 is limited, related compounds have been shown to suppress the production of nitric oxide (NO) and pro-inflammatory cytokines.

Signaling Pathway:

The anti-inflammatory effects of related lathyrane diterpenoids are often mediated through the NF-κB signaling pathway.

Hypothesized Anti-inflammatory Signaling of Euphorbia Factor L1 EFL1 Euphorbia Factor L1 IKK IKK EFL1->IKK inhibits LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK IκBα IκBα IKK->IκBα phosphorylates NF_κB NF-κB Nucleus Nucleus NF_κB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) Nucleus->Inflammatory_Genes activates transcription of

Caption: Inhibition of the NF-κB inflammatory pathway.

Multidrug Resistance (MDR) Reversal

A significant area of interest is the ability of Euphorbia factor L1 to reverse multidrug resistance in cancer cells. It has been shown to inhibit the function of P-glycoprotein (P-gp), a key transporter responsible for effluxing chemotherapy drugs from cancer cells.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the biological activity of Euphorbia factor L1. These protocols would be essential for a side-by-side comparison of natural and any future synthetic versions.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Euphorbia factor L1 on cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, HeLa, HT-29) in a 96-well plate at a density of 5 x 10⁴ cells/mL and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of Euphorbia factor L1 (natural or synthetic) and a vehicle control. Incubate for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Anti-inflammatory Assay (Nitric Oxide Production)

Objective: To assess the inhibitory effect of Euphorbia factor L1 on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).

Protocol:

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and incubate overnight.

  • Treatment: Pre-treat the cells with different concentrations of Euphorbia factor L1 for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Assay: Collect the cell supernatant and mix with an equal volume of Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Multidrug Resistance Reversal Assay (Rhodamine 123 Efflux)

Objective: To evaluate the ability of Euphorbia factor L1 to inhibit P-glycoprotein (P-gp) mediated efflux in MDR cancer cells (e.g., MCF-7/ADR).

Protocol:

  • Cell Seeding: Seed MCF-7/ADR cells in a 24-well plate and allow them to adhere.

  • Rhodamine 123 Loading: Incubate the cells with the fluorescent P-gp substrate Rhodamine 123.

  • Treatment: Treat the cells with Euphorbia factor L1 at non-toxic concentrations. A known P-gp inhibitor like verapamil can be used as a positive control.

  • Efflux Period: Incubate for a defined period to allow for P-gp mediated efflux.

  • Fluorescence Measurement: Measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer or fluorescence microscope.

  • Data Analysis: An increase in intracellular fluorescence in the presence of Euphorbia factor L1 indicates inhibition of P-gp efflux.

Framework for a Comparative Study: Natural vs. Synthetic

The successful total synthesis of Euphorbia factor L1 will open the door for a definitive comparative analysis. The following workflow outlines the key steps for such a study.

Workflow for Comparative Analysis of Natural vs. Synthetic Euphorbia Factor L1 cluster_0 Source Material cluster_1 Characterization cluster_2 Biological Evaluation Natural Natural Euphorbia factor L1 (Extraction & Purification) Purity Purity Analysis (HPLC, qNMR) Natural->Purity Synthetic Synthetic Euphorbia factor L1 (Total Synthesis) Synthetic->Purity Structure Structural Verification (NMR, MS, X-ray Crystallography) Purity->Structure Cytotoxicity Cytotoxicity Assays (IC50 values) Structure->Cytotoxicity Anti_inflammatory Anti-inflammatory Assays (NO, Cytokine Inhibition) Structure->Anti_inflammatory MDR MDR Reversal Assays (P-gp Efflux) Structure->MDR Comparison Side-by-Side Comparison (Equivalency Assessment) Cytotoxicity->Comparison Anti_inflammatory->Comparison MDR->Comparison

Caption: A proposed workflow for the comparative evaluation.

Conclusion and Future Outlook

Natural Euphorbia factor L1 is a promising lead compound with multifaceted biological activities. While a direct comparison with a synthetic counterpart is currently hampered by the lack of a reported total synthesis, this guide provides the foundational knowledge and experimental protocols necessary for such an evaluation. The development of a scalable synthetic route would not only enable a definitive comparison of biological activity but also allow for the generation of novel analogs with potentially improved therapeutic properties. Future research should focus on achieving the total synthesis of Euphorbia factor L1 to unlock its full potential in drug discovery and development.

References

Evaluating the Therapeutic Index of Euphorbia Factor L1: A Comparative Analysis with Standard Chemotherapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative analysis of the therapeutic index of Euphorbia factor L1 (EFL1), a promising natural compound, against standard chemotherapeutic agents has been compiled for researchers, scientists, and drug development professionals. This guide provides a detailed examination of the cytotoxic efficacy and in vivo toxicity of EFL1, doxorubicin, and cisplatin, supported by experimental data and detailed methodologies to facilitate informed research and development in oncology.

Executive Summary

The therapeutic index (TI) is a critical measure in pharmacology, quantifying the relative safety of a drug by comparing the dose required to produce a therapeutic effect to the dose that causes toxicity. A higher TI indicates a wider margin of safety. This guide evaluates the therapeutic potential of Euphorbia factor L1, a lathyrane-type diterpenoid isolated from Euphorbia lathyris, in comparison to the well-established chemotherapeutic drugs doxorubicin and cisplatin.

While in vitro studies demonstrate the cytotoxic potential of EFL1 against cancer cell lines, a complete assessment of its therapeutic index is currently limited by the lack of a definitive in vivo lethal dose (LD50) for the purified compound. This report utilizes the available data for an aqueous extract of Euphorbia lathyris seeds to provide a preliminary TI estimation for EFL1, highlighting the need for further in vivo toxicity studies of the pure compound.

Data Presentation: Efficacy and Toxicity

The following tables summarize the in vitro efficacy (IC50) and in vivo toxicity (LD50) data for Euphorbia factor L1 and the standard chemotherapeutics, doxorubicin and cisplatin. The therapeutic index is calculated as the ratio of the LD50 to the IC50.

Compound Cancer Cell Line IC50 (µM) Animal Model (Route) LD50 (mg/kg) Therapeutic Index (TI)
Euphorbia Factor L1 (EFL1) A549 (Lung Carcinoma)51.34 ± 3.28[1]Mouse (Intragastric)~1795 (Aqueous Extract)[2]~34,960 (Estimated)
Doxorubicin MCF-7 (Breast Adenocarcinoma)0.4 - 1.1Mouse (Intravenous)17[3]15,455 - 42,500
Cisplatin A549 (Lung Carcinoma)9 - 16.5Mouse (Intraperitoneal)14 - 18848 - 2,000

Note: The Therapeutic Index for EFL1 is an estimation based on the LD50 of an aqueous extract of Euphorbia lathyris seeds and the IC50 of the purified compound. Further studies are required to determine the precise LD50 of pure EFL1.

Experimental Protocols

Determination of 50% Inhibitory Concentration (IC50) via MTT Assay

Objective: To determine the concentration of a compound that inhibits 50% of cancer cell growth in vitro.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., A549, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compound (Euphorbia factor L1, doxorubicin, or cisplatin) is serially diluted to various concentrations and added to the wells. Control wells receive vehicle only.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or Sorenson's glycine buffer).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Determination of 50% Lethal Dose (LD50) in an Animal Model

Objective: To determine the dose of a compound that is lethal to 50% of the test animal population.

Methodology:

  • Animal Model: A suitable animal model, typically mice or rats of a specific strain, age, and sex, is selected.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for a specified period before the experiment.

  • Dose Preparation: The test compound is prepared in a suitable vehicle for the intended route of administration (e.g., intravenous, intraperitoneal, oral).

  • Dose Administration: The compound is administered to different groups of animals at a range of graded doses. A control group receives only the vehicle.

  • Observation: Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality. Observations include changes in behavior, appearance, weight, and food/water consumption.

  • Data Collection: The number of mortalities in each dose group is recorded.

  • Data Analysis: The LD50 value is calculated using statistical methods such as the Probit analysis or the Reed-Muench method.

Mandatory Visualizations

Signaling Pathway of Euphorbia Factor L1

Recent studies have indicated that Euphorbia factor L1 exerts its anti-metastatic effects in breast cancer, in part, by downregulating the Discoidin Domain Receptor 1 (DDR1). DDR1 is a receptor tyrosine kinase that, upon activation by collagen, can promote cancer cell survival, proliferation, and invasion. By inhibiting DDR1, EFL1 can modulate the tumor microenvironment and enhance anti-tumor immune responses.

G EFL1 Euphorbia Factor L1 DDR1 DDR1 EFL1->DDR1 Inhibits Immune_Infiltration Immune Infiltration (CD8+ T cells, NK cells) DDR1->Immune_Infiltration Suppresses Tumor_Metastasis Tumor Metastasis DDR1->Tumor_Metastasis Promotes Immune_Infiltration->Tumor_Metastasis Inhibits

Caption: EFL1 inhibits tumor metastasis by downregulating DDR1.

Experimental Workflow for Therapeutic Index Determination

The determination of a therapeutic index involves a systematic workflow encompassing both in vitro and in vivo studies.

G start Start: Compound Selection (e.g., Euphorbia Factor L1) in_vitro In Vitro Efficacy (IC50 Determination) start->in_vitro in_vivo_tox In Vivo Toxicity (LD50/MTD Determination) start->in_vivo_tox ti_calc Therapeutic Index Calculation (LD50 / IC50) in_vitro->ti_calc in_vivo_tox->ti_calc comparison Comparison with Standard Chemotherapeutics ti_calc->comparison end End: Evaluation of Therapeutic Potential comparison->end

Caption: Workflow for determining the therapeutic index.

Conclusion

The preliminary analysis suggests that Euphorbia factor L1 possesses a potentially favorable therapeutic index, warranting further investigation. The estimated TI for EFL1 appears to be significantly higher than that of cisplatin and within a comparable range to doxorubicin, indicating a potentially wider safety margin. However, it is crucial to reiterate that this is an estimation based on the toxicity of a crude extract. Future research should prioritize determining the LD50 or Maximum Tolerated Dose (MTD) of purified Euphorbia factor L1 to establish a more accurate therapeutic index and to fully assess its potential as a novel anticancer agent.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Euphorbia Factor I

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling Euphorbia factor I, a potent diterpenoid, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Due to its hazardous nature, including being harmful if swallowed and highly toxic to aquatic life with long-lasting effects, stringent disposal protocols must be followed.[1][2] This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, ensuring compliance with safety regulations and minimizing risk.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes:

  • Eye Protection: Safety goggles with side-shields.[1]

  • Hand Protection: Protective gloves.[1]

  • Skin Protection: Impervious clothing to prevent skin contact.[1]

  • Respiratory Protection: A suitable respirator should be used, especially when handling the powder form, to avoid inhalation.

Work should be conducted in a well-ventilated area, preferably under a chemical fume hood. An accessible safety shower and eye wash station are mandatory.

Accidental Spills

In the event of a spill:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wear full personal protective equipment.

  • Contain the spill using an absorbent, finely-powdered, liquid-binding material such as diatomite or universal binders.

  • Decontaminate surfaces and equipment by scrubbing with alcohol.

  • Collect all contaminated materials and dispose of them as hazardous waste according to the procedures outlined below.

Disposal of this compound Waste

The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal plant. All waste, including the pure compound, contaminated materials, and empty containers, must be treated as hazardous.

Chemical Inactivation of Phorbol Esters

For laboratories equipped to perform chemical inactivation, phorbol esters, the class of compounds to which this compound belongs, can be inactivated using a sodium hypochlorite (bleach) solution. While this method can degrade the hazardous compound, the resulting solution must still be disposed of as chemical waste.

Note: This procedure should only be carried out by trained personnel in a controlled laboratory setting.

Experimental Protocol: Inactivation with Sodium Hypochlorite

This protocol is based on general guidelines for the chemical disinfection of biological waste and the known reactivity of phorbol esters.

Materials:

  • 5.25-6% sodium hypochlorite solution (household bleach)

  • Waste container compatible with bleach

  • Sodium thiosulfate or sodium metabisulfite for neutralization

  • pH indicator strips

Procedure:

  • Preparation: In a designated chemical fume hood, place the liquid waste containing this compound into a suitable waste container.

  • Inactivation:

    • For general liquid waste, add a 1:10 volume/volume ratio of household bleach to the waste (e.g., 100 mL of bleach for every 1 L of waste). This will result in a final concentration of approximately 0.5% sodium hypochlorite.

    • For waste with a high organic load, increase the ratio to 1:5 (v/v) to achieve a final concentration of approximately 1% sodium hypochlorite.

  • Contact Time: Allow the mixture to react for a minimum of 30 minutes to ensure the degradation of the phorbol ester.

  • Neutralization of Bleach: Before final disposal, the excess sodium hypochlorite should be neutralized.

    • Prepare a neutralizing solution of sodium thiosulfate (e.g., 10 g/L).

    • Slowly add the neutralizing solution to the bleach-containing waste until the bleach is neutralized. This can be confirmed by the absence of the characteristic chlorine smell and with chlorine test strips if available.

  • pH Adjustment: Check the pH of the final solution. If necessary, adjust the pH to be within the acceptable range for your institution's chemical waste (typically between 6 and 9).

  • Final Disposal: The neutralized and pH-adjusted waste must be collected in a properly labeled hazardous waste container for disposal by an approved waste management service.

Data Presentation: Quantitative Parameters for Disposal

ParameterRecommendationSource
Inactivating Agent 5% Sodium Hypochlorite (Bleach)
Bleach to Waste Ratio (General) 1:10 (v/v)
Bleach to Waste Ratio (High Organic Load) 1:5 (v/v)
Minimum Contact Time 30 minutes
Neutralizing Agent for Bleach Sodium Thiosulfate or Sodium Metabisulfite

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_waste_collection Waste Collection cluster_inactivation Chemical Inactivation (Optional) cluster_final_disposal Final Disposal A Wear appropriate PPE: - Safety Goggles - Protective Gloves - Impervious Clothing - Respirator C Collect this compound waste (pure compound, contaminated labware, solutions) A->C B Work in a well-ventilated area (Chemical Fume Hood) B->C D Add 5% Sodium Hypochlorite (1:10 or 1:5 v/v) C->D Proceed with inactivation H Transfer to a labeled hazardous waste container C->H Direct disposal E Allow for a minimum contact time of 30 minutes D->E F Neutralize excess bleach with Sodium Thiosulfate E->F G Adjust pH to neutral range (6-9) F->G G->H I Store in a designated hazardous waste accumulation area H->I J Arrange for pickup by an approved waste disposal service I->J

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratories can ensure the safe management of this compound waste, protecting both personnel and the environment. Always consult your institution's specific safety and waste disposal guidelines, as local regulations may vary.

References

Safeguarding Your Research: Essential Protocols for Handling Euphorbia Factor I

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Euphorbia factor I, a lathyrane-type diterpenoid isolated from plants of the Euphorbia genus. Adherence to these procedural, step-by-step instructions is critical to minimize risk and ensure operational integrity.

Hazard Identification and Toxicity

This compound is a diterpenoid that has been investigated for various biological activities, including the potential to reverse multidrug resistance in cancer cells and induce apoptosis.[1][2] While comprehensive toxicity data for this compound is not extensively documented in all sources, related compounds within the Euphorbia genus are known for their toxic and irritant properties.[3] Notably, Euphorbia factors, in general, have been associated with intestinal irritation.[4] A Safety Data Sheet (SDS) for the similar compound Euphorbia factor L7a indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[5] Given these factors, a cautious approach is warranted.

Property Information Citation
Chemical Formula C32H40O8
Molecular Weight 552.7 g/mol
Appearance Crystalline solid
Storage Long term: -20°C; Short term: 2-8°C. Keep container tightly closed in a dry, well-ventilated place.
Solubility Soluble in DMSO (40 mg/mL)
Purity >97%

Operational Plan: From Receipt to Disposal

This section outlines the necessary steps for safely handling this compound throughout the experimental workflow.

1. Engineering Controls and Personal Protective Equipment (PPE)

Prior to handling, ensure that all work is conducted in a well-ventilated area, preferably within a chemical fume hood. The following PPE is mandatory:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves before use and employ proper glove removal technique to avoid skin contact. Contaminated gloves should be disposed of as hazardous waste.

  • Eye Protection: Safety glasses with side shields or chemical safety goggles are required.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator (e.g., N99 or P2 full-face particle respirator) is necessary.

  • Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.

2. Handling and Experimental Procedures

  • Avoid Contact: Prevent contact with eyes, skin, and clothing.

  • Avoid Inhalation and Ingestion: Do not breathe dust or ingest the compound.

  • Weighing: If weighing the solid form, do so in a ventilated enclosure.

  • Solution Preparation: When preparing solutions, add the solvent to the compound slowly to avoid splashing.

  • General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

3. Spill Management

In the event of a spill:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For solid spills, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal. For liquid spills, absorb with an inert material and place in a sealed container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

  • Report: Report the spill to the laboratory supervisor or safety officer.

4. First Aid Measures

Immediate action is crucial in case of exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and flush the affected area with large amounts of water. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.

5. Disposal Plan

All waste containing this compound, including unused material, contaminated lab supplies (e.g., gloves, pipette tips), and solutions, must be treated as hazardous waste.

  • Segregation: Collect all waste in clearly labeled, sealed containers.

  • Disposal: Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains.

Experimental Workflow Visualization

The following diagram illustrates the key stages and safety considerations for working with this compound.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling & Experimentation cluster_cleanup Post-Experiment & Disposal cluster_emergency Emergency Procedures RiskAssessment Conduct Risk Assessment SelectPPE Select & Inspect PPE (Gloves, Goggles, Lab Coat, Respirator) RiskAssessment->SelectPPE Identify Hazards PrepWorkspace Prepare Ventilated Workspace (Chemical Fume Hood) SelectPPE->PrepWorkspace Don PPE Weighing Weigh Compound (in enclosure) PrepWorkspace->Weighing Begin Work Solubilization Prepare Solution Weighing->Solubilization Transfer Experiment Conduct Experiment Solubilization->Experiment Use Decontaminate Decontaminate Workspace & Equipment Experiment->Decontaminate Experiment Complete WasteSegregation Segregate Hazardous Waste Decontaminate->WasteSegregation WasteDisposal Dispose of Waste per Regulations WasteSegregation->WasteDisposal DoffPPE Properly Doff & Dispose of PPE WasteDisposal->DoffPPE End End DoffPPE->End End of Process Spill Spill Occurs Report Report Incident Spill->Report Follow Spill Protocol Exposure Personnel Exposure FirstAid Administer First Aid Exposure->FirstAid Immediate Action FirstAid->Report

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.